molecular formula C10H10N2O B1378332 (1-Aminoisoquinolin-6-yl)methanol CAS No. 1374656-02-6

(1-Aminoisoquinolin-6-yl)methanol

Cat. No.: B1378332
CAS No.: 1374656-02-6
M. Wt: 174.2 g/mol
InChI Key: ZGQORUBXVDCOFZ-UHFFFAOYSA-N
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Description

(1-Aminoisoquinolin-6-yl)methanol (CAS 1374656-02-6) is a heterocyclic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . This chemical serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry and drug discovery research . It is particularly valuable as a key building block in the synthesis of more complex molecules, especially within the isoquinoline derivative family, which are known for a wide range of biological activities . Isoquinoline derivatives, including 1-aminoisoquinoline compounds, have been investigated for their potential therapeutic applications. Patent literature indicates that such derivatives are explored as active ingredients in pharmaceutical compositions, including those for treating diseases mediated by phosphotransferases, with potential applications in eye diseases such as glaucoma . The compound features both an amino and a hydroxymethyl functional group, making it a valuable substrate for further chemical modifications, such as coupling reactions and derivatizations, to create libraries of compounds for biological screening . This compound should be stored in a dark place, under an inert atmosphere, and at room temperature to maintain stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-aminoisoquinolin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-5,13H,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQORUBXVDCOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (1-Aminoisoquinolin-6-yl)methanol: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Aminoisoquinolin-6-yl)methanol is a functionalized heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of this compound, positioning it as a key building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction to the 1-Aminoisoquinoline Scaffold

The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of numerous natural alkaloids and synthetic compounds with profound biological effects.[2][3] The introduction of an amino group at the C-1 position significantly influences the electronic properties and reactivity of the isoquinoline ring system, often imparting crucial interactions with biological targets. The 1-aminoisoquinoline moiety is a recognized pharmacophore, particularly in the design of inhibitors for various protein kinases, which are pivotal targets in oncology, immunology, and neurodegenerative diseases.[4][5] The additional presence of a hydroxymethyl group at the C-6 position provides a valuable handle for further chemical modification and optimization of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties can be summarized and predicted based on its chemical structure and data from related compounds.

PropertyValueSource/Method
CAS Number 1374656-02-6[6][7]
Molecular Formula C₁₀H₁₀N₂OCalculated
Molecular Weight 174.199 g/mol [6]
Appearance Predicted: Off-white to light yellow solidInferred from related aminoisoquinolines
Melting Point Not available. Predicted: >150 °CInferred from related aminoisoquinolines
Solubility Predicted: Soluble in methanol, DMSO, and other polar organic solvents. Sparingly soluble in water.Inferred from structural analysis
pKa Not available. Predicted: Amine pKa ~5-7Inferred from related 1-aminoisoquinolines

Safety Information: this compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.[8][9]

Proposed Synthesis and Purification

A specific, detailed synthesis of this compound has not been prominently published. However, a plausible and efficient synthetic route can be designed based on established methodologies for the functionalization of isoquinolines. A logical approach would involve the reduction of a corresponding carboxylic acid or ester derivative.

Proposed Synthetic Pathway

A potential synthetic route could commence with the commercially available 6-methylisoquinoline, proceeding through oxidation to the carboxylic acid, followed by amination at the 1-position, and concluding with the reduction of the carboxylic acid to the primary alcohol.

G A 6-Methylisoquinoline B Isoquinoline-6-carboxylic acid A->B Oxidation (e.g., KMnO4) C 1-Aminoisoquinoline-6-carboxylic acid B->C Amination (e.g., NaNH2) D This compound C->D Reduction (e.g., LiAlH4)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and has not been experimentally validated. It is based on standard organic chemistry transformations.

Step 1: Oxidation of 6-Methylisoquinoline to Isoquinoline-6-carboxylic acid

  • To a stirred solution of 6-methylisoquinoline in a mixture of pyridine and water, add potassium permanganate (KMnO₄) portion-wise at reflux.

  • Maintain the reflux for several hours until the purple color of the permanganate disappears.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Wash the precipitate with hot water.

  • Combine the filtrate and washings, and acidify with a mineral acid (e.g., HCl) to precipitate the isoquinoline-6-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Amination of Isoquinoline-6-carboxylic acid to 1-Aminoisoquinoline-6-carboxylic acid

  • In a suitable high-boiling point aprotic solvent (e.g., N,N-dimethylaniline), dissolve isoquinoline-6-carboxylic acid.

  • Add sodium amide (NaNH₂) portion-wise at an elevated temperature (Chichibabin reaction).

  • Heat the reaction mixture for several hours, monitoring the progress by TLC.

  • Cool the reaction mixture and carefully quench with water.

  • Adjust the pH to precipitate the 1-aminoisoquinoline-6-carboxylic acid.

  • Collect the product by filtration, wash with water, and dry.

Step 3: Reduction of 1-Aminoisoquinoline-6-carboxylic acid to this compound

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add 1-aminoisoquinoline-6-carboxylic acid portion-wise to the LiAlH₄ suspension, controlling the rate of addition to manage the exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel, using a gradient elution system of dichloromethane and methanol to afford the pure this compound.

Spectral Analysis (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the compound's structure.

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring, a singlet for the hydroxymethyl (CH₂OH) group, a broad singlet for the amino (NH₂) protons, and a signal for the hydroxyl proton. The chemical shifts and coupling constants will be characteristic of the substituted isoquinoline system.

  • ¹³C NMR (Carbon-13 NMR): The spectrum would display ten distinct carbon signals corresponding to the ten carbon atoms in the molecule, including the hydroxymethyl carbon and the aromatic carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), O-H stretching of the alcohol (a broad peak around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and C=C/C=N stretching of the isoquinoline core (in the 1400-1600 cm⁻¹ region).

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 174.20).

Chemical Reactivity and Applications in Drug Discovery

This compound is a bifunctional molecule, with the primary amine and primary alcohol groups offering versatile points for chemical derivatization.

G A This compound B Amide/Sulfonamide Derivatives A->B Acylation/Sulfonylation at 1-amino group C Ester/Ether Derivatives A->C Esterification/Etherification at 6-hydroxymethyl group D Further Heterocyclic Scaffolds B->D Further cyclization reactions C->D Further functionalization

Caption: Reactivity and derivatization potential of this compound.

The 1-amino group can readily undergo acylation, sulfonylation, and alkylation reactions, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR). The 6-hydroxymethyl group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, providing further avenues for molecular elaboration.

The primary application of this compound is as an intermediate in the synthesis of more complex molecules for drug discovery.[4] The 1-aminoisoquinoline scaffold is a key component of numerous kinase inhibitors. The hydroxymethyl group at the 6-position can serve as a non-obtrusive linker or a point of attachment to other pharmacophoric elements, potentially improving solubility, metabolic stability, and target engagement.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. While detailed experimental characterization is not yet widely disseminated in the public domain, its synthesis is feasible through established chemical transformations. The presence of two distinct functional groups on the privileged 1-aminoisoquinoline scaffold provides a rich platform for the generation of diverse chemical libraries aimed at discovering and optimizing novel therapeutic agents, particularly in the ever-important class of kinase inhibitors. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds significant promise for advancing drug discovery programs.

References

  • Dao, Q. T., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
  • Yadav, V., et al. (2016). recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 516-540.
  • Borah, B. J., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Organic & Biomolecular Chemistry, 21(1), 35-61.
  • Sharma, A., et al. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-13.
  • Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Dey, S., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(10), 2679.
  • Craig, J. J., & Cass, W. E. (1942). Derivatives of Aminoisoquinolines. Journal of the American Chemical Society, 64(4), 783-785.
  • Boyer Research. (2021, September 30). 13 - Synthesis of Isoquinolines and Quinolines. YouTube.
  • Organic Chemistry Portal. Isoquinoline synthesis. Available at: [Link].

  • Royal Society of Chemistry. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available at: [Link].

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 1-15.
  • Química Organica. (2010, May 6). Isoquinoline synthesis.
  • National Institute of Standards and Technology. (2015, March 13).
  • Fisher Scientific. (2010, June 22).
  • Google Patents. (2018). Methods for the preparation of 6-aminoisoquinoline.
  • Google Patents. (2014). 6-and 7-amino isoquinoline compounds and methods for making and using the same.
  • ACS Publications. (2023, February 13). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega.
  • ResearchGate. (2025, August 6). Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline.
  • Google Patents. (2002). Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
  • MDPI. (2021). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules, 26(18), 5576.
  • PubChem. 6-Aminoisoquinoline. Available at: [Link].

Sources

An In-depth Technical Guide to (1-Aminoisoquinolin-6-yl)methanol: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 1-Aminoisoquinoline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds."[1] The isoquinoline core is a prominent member of this group, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The 1-aminoisoquinoline motif, in particular, has garnered significant attention as a versatile template for the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[4] This guide provides a comprehensive technical overview of a representative of this class, (1-Aminoisoquinolin-6-yl)methanol (CAS Number: 1374656-02-6), for researchers, scientists, and drug development professionals. We will delve into its chemical identity, a plausible synthetic route, and its potential application as a kinase inhibitor, complete with a detailed experimental protocol for its evaluation.

Compound Profile: this compound

This compound is a substituted isoquinoline that features a critical 1-amino group, known to be a key pharmacophore for interaction with the hinge region of many protein kinases, and a 6-methanol group which can be a handle for further derivatization or can contribute to the solubility and pharmacokinetic properties of the molecule.

PropertyValueSource
CAS Number 1374656-02-6[5]
Molecular Formula C₁₀H₁₀N₂OFrontier Specialty Chemicals
Molecular Weight 174.20 g/mol Frontier Specialty Chemicals
Physical Form Solid-PowderSigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich

Retrosynthetic Analysis and Proposed Synthesis

The retrosynthetic analysis suggests that the target molecule can be obtained from a suitable β-phenylethylamine derivative, which in turn can be prepared from commercially available starting materials. The key steps would involve the formation of an amide, followed by cyclization and aromatization.

Synthesis_Pathway Start Commercially Available Starting Materials Intermediate1 β-phenylethylamine derivative Start->Intermediate1 Multi-step synthesis Intermediate2 N-acyl-β-phenylethylamine Intermediate1->Intermediate2 Acylation Intermediate3 3,4-dihydroisoquinoline Intermediate2->Intermediate3 Bischler-Napieralski Cyclization (e.g., POCl₃) Target This compound Intermediate3->Target Aromatization & Functional Group Transformation

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative example and may require optimization.

Step 1: Synthesis of the N-acyl-β-phenylethylamine precursor

  • To a solution of the appropriately substituted β-phenylethylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the N-acyl-β-phenylethylamine from Step 1 in a suitable solvent like toluene or acetonitrile.

  • Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2-3 equivalents).

  • Heat the reaction mixture to reflux (80-110°C) for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of 9-10.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,4-dihydroisoquinoline.

Step 3: Aromatization and Functional Group Manipulation

  • Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent (e.g., toluene or xylene).

  • Add a dehydrogenating agent such as 10% Palladium on carbon (Pd/C).

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.

  • The resulting substituted 1-aminoisoquinoline can then undergo functional group transformations, such as the reduction of an ester or aldehyde at the 6-position to the required methanol group, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Purify the final product, this compound, by column chromatography or recrystallization.

Application in Drug Discovery: A Potential Kinase Inhibitor

The 1-aminoisoquinoline scaffold is a well-established pharmacophore for kinase inhibition. The amino group at the C1 position often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature in many kinase inhibitor-target co-crystal structures.[6][7] Derivatives of 6-substituted isoquinolin-1-amine have been specifically investigated as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[7][8] ROCK inhibitors are of significant therapeutic interest for a range of cardiovascular diseases, including hypertension, as well as for glaucoma and nerve injury.[6]

Given its structural features, this compound is a prime candidate for evaluation as a kinase inhibitor, potentially targeting ROCK or other kinases.

Kinase_Inhibition_Workflow Compound This compound Assay In vitro Kinase Assay (e.g., ROCK-I IMAP Assay) Compound->Assay Data IC₅₀ Determination Assay->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for evaluating a potential kinase inhibitor.

Exemplary Protocol: In Vitro ROCK1 Kinase Assay

The following is a representative protocol for determining the inhibitory activity of this compound against a specific kinase, ROCK1. This type of assay is crucial for establishing the potency of a compound and for guiding structure-activity relationship (SAR) studies.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human ROCK1 kinase.

Materials:

  • Recombinant human ROCK1 enzyme

  • Fluorescently labeled peptide substrate (e.g., a derivative of S6 ribosomal protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • 384-well assay plates

  • Fluorescence polarization or similar detection instrument

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer.

  • Reaction Mixture Preparation: In each well of the 384-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add the ROCK1 enzyme and the fluorescently labeled peptide substrate to each well.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for ROCK1 to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the extent of substrate phosphorylation. For an IMAP (Immobilized Metal Affinity-based Phosphorescence) assay, this involves adding binding beads that selectively bind to the phosphorylated substrate, leading to a change in fluorescence polarization.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a valuable chemical entity within the medicinally significant class of 1-aminoisoquinolines. While specific biological data for this compound is not yet in the public domain, its structural similarity to known kinase inhibitors, particularly ROCK inhibitors, makes it a compelling candidate for further investigation. The proposed synthetic route provides a practical approach to obtaining this compound for research purposes. The detailed kinase assay protocol offers a clear roadmap for its biological evaluation. Future studies should focus on the synthesis and in vitro profiling of this compound against a panel of kinases to determine its potency and selectivity. Subsequent structure-activity relationship studies, exploring modifications at the 6-position and on the amino group, could lead to the discovery of novel and potent therapeutic agents.

References

  • Ray, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088. [Link]

  • Ray, P., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 87-91. [Link]

  • Google Patents. (2013). 6-aminoisoquinoline compounds. US8455647B2.
  • Chithra, M., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1199-1245. [Link]

  • Google Patents. (2018). Methods for the preparation of 6-aminoisoquinoline. WO2018125548A1.
  • Yuan, X., et al. (2011). Synthesis of mono-substituted derivatives of 6-aminoquinoline. Chinese Chemical Letters, 22(4), 395-398. [Link]

  • ResearchGate. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. [Link]

  • Li, Y., et al. (2024). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. RSC Medicinal Chemistry, 15(5), 1314-1321. [Link]

  • Google Patents. (1990).
  • Google Patents. (2014). 6- and 7-amino isoquinoline compounds and methods for making and using the same. US8871757B2.
  • ResearchGate. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. [Link]

  • DrugCentral. 6-amino-isoquinoline. [Link]

  • Google Patents. (1978).
  • ResearchGate. (2021). Enantioselective Total Synthesis of ROCK-inhibitor (S)-Netarsudil (Rhopressa) via Asymmetric Organocatalysis. [Link]

  • Journal of the American Chemical Society. (1953). Derivatives of Aminoisoquinolines1. [Link]

  • PubChem. 6-Aminoisoquinoline. [Link]

  • MDPI. (2022). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. [Link]

  • ResearchGate. (2007). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. [Link]

  • PubChem. Isoquinolin-8-amine. [Link]

  • PubChem. 1-Aminoisoquinolin-6-ol. [Link]

  • MDPI. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. [Link]

  • PubMed. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. [Link]

  • ResearchGate. (2023). An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. [Link]

Sources

(1-Aminoisoquinolin-6-yl)methanol: A Technical Guide and Scientific Dossier for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of (1-Aminoisoquinolin-6-yl)methanol, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct experimental literature on this specific molecule is limited, this document compiles and extrapolates from established data on closely related analogues to present a scientifically robust dossier.

Introduction: The Significance of the 1-Aminoisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] The introduction of an amino group at the 1-position and a methanol group at the 6-position creates a unique trifunctional molecule with the potential for diverse chemical modifications and biological interactions. The 6-aminoisoquinoline moiety, in particular, is a key component in several kinase inhibitors, highlighting the potential of this class of compounds in oncology, inflammation, and other disease areas.[2] This guide will delve into the specifics of the this compound structure, offering insights into its synthesis, characterization, and prospective utility in drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring an isoquinoline nucleus substituted with a primary amine at the C1 position and a hydroxymethyl group at the C6 position.

PropertyValueSource
IUPAC Name This compoundFrontier Specialty Chemicals
CAS Number 1374656-02-6Frontier Specialty Chemicals
Molecular Formula C₁₀H₁₀N₂OFrontier Specialty Chemicals
Molecular Weight 174.199 g/mol Frontier Specialty Chemicals
SMILES NC1=NC=CC2=C1C=CC(CO)=C2Frontier Specialty Chemicals
Predicted Melting Point >200 °C (decomposition)
Predicted Solubility Soluble in DMSO and methanol
Predicted pKa Amine (NH₂): ~7.5, Alcohol (OH): ~15

Note: Predicted values are based on the analysis of structurally related compounds and computational models.

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

Synthesis_Workflow cluster_0 Synthesis Pathway A 6-Bromoisoquinoline B 6-Cyanoisoquinoline A->B Cyanation C Isoquinoline-6-carboxylic acid B->C Hydrolysis D Isoquinoline-6-carbaldehyde C->D Reduction E (Isoquinolin-6-yl)methanol D->E Reduction F 1-Aminoisoquinolin-6-yl)methanol E->F Amination

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Plausible Approach

Step 1: Synthesis of 6-Cyanoisoquinoline from 6-Bromoisoquinoline

This step involves a nucleophilic substitution reaction to replace the bromine atom with a cyano group.

  • To a solution of 6-bromoisoquinoline (1.0 eq) in a suitable solvent such as DMF or NMP, add copper(I) cyanide (1.2 eq).

  • Heat the reaction mixture at reflux (typically 150-190 °C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into an aqueous solution of sodium cyanide or ammonia to quench and dissolve copper salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-cyanoisoquinoline.

Step 2: Hydrolysis of 6-Cyanoisoquinoline to Isoquinoline-6-carboxylic acid

The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Suspend 6-cyanoisoquinoline (1.0 eq) in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

  • Heat the mixture at reflux until the reaction is complete (monitored by TLC or LC-MS).

  • If using acidic conditions, cool the reaction mixture and collect the precipitated product by filtration.

  • If using basic conditions, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry to yield isoquinoline-6-carboxylic acid.

Step 3: Reduction of Isoquinoline-6-carboxylic acid to (Isoquinolin-6-yl)methanol

The carboxylic acid is reduced to the corresponding primary alcohol.

  • Suspend isoquinoline-6-carboxylic acid (1.0 eq) in a dry aprotic solvent such as THF under an inert atmosphere (e.g., argon or nitrogen).

  • Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting suspension and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain (isoquinolin-6-yl)methanol.

Step 4: Amination of (Isoquinolin-6-yl)methanol to this compound

This is a critical step involving the introduction of the amino group at the C1 position, which can be challenging. A potential route is via a Chichibabin-type amination or a nucleophilic aromatic substitution on an activated precursor. A more plausible route involves the amination of a 1-halo-isoquinoline derivative.

A proposed two-step sequence from (isoquinolin-6-yl)methanol:

  • Halogenation at C1: (Isoquinolin-6-yl)methanol can be converted to its N-oxide, which can then be treated with a halogenating agent like POCl₃ to introduce a chlorine atom at the C1 position.

  • Nucleophilic Substitution: The resulting 1-chloro-(isoquinolin-6-yl)methanol can then be subjected to amination using a source of ammonia (e.g., ammonia in a sealed tube or ammonium hydroxide with a copper catalyst) to yield the final product, this compound.

Structural Elucidation and Spectroscopic Profile (Predicted)

Due to the absence of published experimental data, the following spectroscopic characteristics are predicted based on the analysis of the molecule's structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityAssignment
~4.5s-CH₂-OH
~5.5t-CH₂-OH
~6.5br s-NH
~7.0-8.5mAromatic Protons (H3, H4, H5, H7, H8)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to exhibit the following resonances:

Chemical Shift (δ, ppm)Assignment
~60-C H₂-OH
~100-150Aromatic and Heterocyclic Carbons
~160C1 (attached to NH₂)
Mass Spectrometry (Predicted)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z = 174. The fragmentation pattern would be expected to involve the loss of a hydroxyl radical (·OH) to give a fragment at m/z = 157, and the loss of the entire hydroxymethyl group (·CH₂OH) to give a fragment at m/z = 143.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H and O-H stretching (broad)
3100-3000Aromatic C-H stretching
1650-1600C=N and C=C stretching
1050-1000C-O stretching

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors.

Signaling_Pathway cluster_1 Kinase Inhibition Pathway Molecule This compound Derivative Kinase Target Kinase Molecule->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Signal Transduction

Caption: Potential mechanism of action via kinase inhibition.

The primary amine at the C1 position can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The methanol group at the C6 position provides a handle for further derivatization to improve potency, selectivity, and pharmacokinetic properties. The isoquinoline ring system itself can participate in π-stacking interactions within the ATP-binding pocket.

Potential therapeutic areas for derivatives of this compound include:

  • Oncology: Targeting kinases that are dysregulated in various cancers.

  • Inflammatory Diseases: Inhibiting kinases involved in inflammatory signaling pathways.

  • Neurodegenerative Diseases: Modulating the activity of kinases implicated in neuronal cell death and dysfunction.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. This technical guide has provided a comprehensive overview of its structure, a plausible synthetic strategy, and its potential as a scaffold for the development of novel kinase inhibitors. Future research should focus on the successful synthesis and full experimental characterization of this molecule. Subsequent structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing its biological activity and developing lead compounds for further preclinical and clinical investigation. The insights provided in this dossier are intended to catalyze such efforts and accelerate the discovery of new medicines based on the 1-aminoisoquinoline framework.

References

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  • PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

  • MDPI. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. [Link]

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  • ResearchGate. Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. [Link]

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An In-depth Technical Guide to the Synthesis and Characterization of (1-Aminoisoquinolin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(1-Aminoisoquinolin-6-yl)methanol is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique structural motif, featuring a 1-aminoisoquinoline core functionalized with a hydroxymethyl group at the 6-position, makes it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound, along with a detailed analysis of its characterization using modern spectroscopic techniques. The methodologies and insights presented herein are intended to empower researchers in their efforts to synthesize and utilize this valuable compound in the development of next-generation pharmaceuticals.

Introduction: The Significance of the 1-Aminoisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic molecules exhibiting diverse pharmacological activities. The introduction of an amino group at the 1-position of the isoquinoline ring system imparts unique electronic and steric properties, often leading to enhanced biological activity and target engagement. Furthermore, the presence of a versatile hydroxymethyl group at the 6-position provides a handle for further chemical modification and derivatization, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. The strategic combination of these functionalities in this compound makes it a highly valuable intermediate for the synthesis of compounds targeting a range of diseases.

Proposed Synthesis of this compound

While this compound is commercially available from suppliers such as Apollo Scientific[1][2], understanding its synthesis is crucial for researchers who may need to produce it in-house, create derivatives, or scale up its production. A plausible and efficient multi-step synthesis is proposed, starting from the readily available 6-methylisoquinoline. This synthetic strategy is designed to be robust and adaptable, allowing for modifications to suit specific laboratory conditions and requirements.

DOT Script for Synthesis Workflow

Synthesis_Workflow Start 6-Methylisoquinoline Step1 Oxidation (e.g., KMnO4 or SeO2) Start->Step1 Intermediate1 Isoquinoline-6-carboxylic acid Step1->Intermediate1 Step2 Esterification (e.g., SOCl2, Methanol) Intermediate1->Step2 Intermediate2 Methyl isoquinoline-6-carboxylate Step2->Intermediate2 Step3 Amination (Chichibabin Reaction, NaNH2) Intermediate2->Step3 Intermediate3 Methyl 1-aminoisoquinoline-6-carboxylate Step3->Intermediate3 Step4 Reduction (e.g., LiAlH4 or DIBAL-H) Intermediate3->Step4 End This compound Step4->End

Caption: Proposed synthetic workflow for this compound.

Step 1: Oxidation of 6-Methylisoquinoline to Isoquinoline-6-carboxylic acid

The initial step involves the oxidation of the methyl group of 6-methylisoquinoline to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. A common and effective method is the use of potassium permanganate (KMnO₄) in a basic aqueous solution, followed by acidification. Alternatively, selenium dioxide (SeO₂) can be employed for a more selective oxidation.

Protocol:

  • To a stirred solution of 6-methylisoquinoline (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (3.0-4.0 eq) portion-wise, maintaining the temperature below 50 °C.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the filter cake with a small amount of hot water.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The white precipitate of isoquinoline-6-carboxylic acid is collected by filtration, washed with cold water, and dried.

Step 2: Esterification to Methyl isoquinoline-6-carboxylate

To facilitate the subsequent amination step and improve solubility in organic solvents, the carboxylic acid is converted to its methyl ester. A standard and efficient method is the Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid or by using thionyl chloride.

Protocol:

  • Suspend isoquinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.5-2.0 eq).

  • Remove the ice bath and stir the reaction mixture at room temperature for several hours, then heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl isoquinoline-6-carboxylate, which can be purified by column chromatography if necessary.

Step 3: Amination via the Chichibabin Reaction

The introduction of the amino group at the 1-position is a key transformation. The Chichibabin reaction, which involves the amination of nitrogen-containing heterocycles using sodium amide (NaNH₂), is a classic and effective method for this purpose.[3][4][5][6][7] The reaction proceeds via a nucleophilic substitution of a hydride ion.

Protocol:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl isoquinoline-6-carboxylate (1.0 eq) in anhydrous toluene or xylene.

  • Carefully add sodium amide (2.0-3.0 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas and a color change.

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, methyl 1-aminoisoquinoline-6-carboxylate, can be purified by column chromatography on silica gel.

Step 4: Reduction to this compound

The final step is the reduction of the methyl ester to the corresponding primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. The reaction should be carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

Protocol:

  • To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 1-aminoisoquinoline-6-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be purified by recrystallization or column chromatography to afford a solid with a purity of ≥95%.[2]

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following section details the expected spectroscopic data based on its structure and data from analogous compounds.

Physical Properties
PropertyValueSource
CAS Number 1374656-02-6[1][2]
Molecular Formula C₁₀H₁₀N₂O[2]
Molecular Weight 174.20 g/mol [2]
Appearance Solid-Powder[2]
Purity ≥95%[1][2]
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.2d1HH-8The proton at position 8 is expected to be a doublet due to coupling with H-7 and will be downfield due to the anisotropic effect of the heterocyclic ring.
~7.8-8.0d1HH-4The proton at position 4 is a doublet due to coupling with H-3 and is deshielded by the adjacent nitrogen atom.
~7.5-7.7dd1HH-7The proton at position 7 will appear as a doublet of doublets due to coupling with H-8 and H-5.
~7.3-7.5d1HH-5The proton at position 5 is a doublet due to coupling with H-7.
~6.8-7.0d1HH-3The proton at position 3 is a doublet due to coupling with H-4.
~6.5-6.7br s2H-NH₂The amino protons typically appear as a broad singlet. The chemical shift can vary with concentration and solvent.
~5.2-5.4t1H-OHThe hydroxyl proton will likely appear as a triplet due to coupling with the adjacent methylene protons. This signal may broaden or exchange with D₂O.
~4.6-4.8d2H-CH₂OHThe methylene protons adjacent to the hydroxyl group will be a doublet due to coupling with the hydroxyl proton.

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~158-160C-1The carbon bearing the amino group is significantly deshielded.
~140-142C-8aA quaternary carbon in the aromatic system.
~138-140C-6The carbon attached to the hydroxymethyl group.
~130-132C-4aA quaternary carbon at the ring junction.
~128-130C-8Aromatic CH carbon.
~125-127C-4Aromatic CH carbon deshielded by the nitrogen.
~122-124C-5Aromatic CH carbon.
~120-122C-7Aromatic CH carbon.
~105-107C-3Aromatic CH carbon adjacent to the nitrogen.
~62-64-CH₂OHThe carbon of the hydroxymethyl group.
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) in positive mode is expected to be effective.

Expected Data (ESI-MS):

m/zIon
175.08[M+H]⁺
197.06[M+Na]⁺

Plausible Fragmentation Pattern (MS/MS of [M+H]⁺):

  • Loss of H₂O (18 Da): A common fragmentation for alcohols, leading to a fragment at m/z 157.07.

  • Loss of CH₂OH (31 Da): Cleavage of the hydroxymethyl group, resulting in a fragment at m/z 144.07, corresponding to the 1-aminoisoquinoline radical cation.

  • Loss of NH₃ (17 Da): Loss of the amino group, giving a fragment at m/z 158.07.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, hydroxyl, and aromatic moieties.

Expected IR Absorption Bands (ATR):

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching vibrations
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (-CH₂-)
1640-1600StrongN-H scissoring and C=N stretching
1600-1450Medium to StrongAromatic C=C stretching
1050-1000StrongC-O stretching of the primary alcohol

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on the information from suppliers, the compound is associated with the following hazard statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide has outlined a plausible and detailed synthetic route for the preparation of this compound, a valuable building block in drug discovery. Furthermore, a comprehensive characterization profile, including predicted NMR, MS, and IR data, has been provided to aid researchers in the identification and quality control of this compound. The information presented herein serves as a practical resource for scientists and professionals in the field of medicinal chemistry, facilitating the synthesis and application of this important isoquinoline derivative in the pursuit of novel therapeutic agents.

References

  • Chichibabin, A. E. (1914). J. Russ. Phys. Chem. Soc., 46, 1216.
  • Google Patents. (n.d.). US5003069A - Chichibabin reaction.
  • Google Patents. (n.d.). US4386209A - Chichibabin reaction.
  • National Center for Biotechnology Information. (n.d.). 5-Aminoisoquinoline. PubChem. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Aminoisoquinoline. PubChem. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinoline. PubChem. Retrieved January 19, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

  • Patai, S. (Ed.). (1975). The Chemistry of the Hydrazo, Azo and Azoxy Groups. John Wiley & Sons.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra of... Retrieved January 19, 2026, from [Link]

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  • Scientific Update. (2018, November 26). The Chichibabin amination reaction. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Aminoisoquinoline [1H NMR]. Retrieved January 19, 2026, from [Link]

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(1-Aminoisoquinolin-6-yl)methanol: A Versatile Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-Aminoisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and analgesic properties.[1] Within this class, the 1-aminoisoquinoline motif has garnered significant attention, particularly in the development of kinase inhibitors.[2] This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The strategic placement of various substituents on the isoquinoline ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

(1-Aminoisoquinolin-6-yl)methanol emerges as a particularly valuable synthetic intermediate. The primary amino group at the 1-position serves as a crucial anchor for kinase hinge binding, while the hydroxymethyl group at the 6-position offers a versatile handle for further chemical elaboration. This functional group can be used to improve solubility, introduce additional points of interaction with the target protein, or attach linkers for the development of probes or antibody-drug conjugates. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, empowering researchers to leverage this key intermediate in their drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1374656-02-6[1]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.19 g/mol [1]
Appearance Not specified (likely a solid)-
Purity ≥95% (as commercially available)[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]

Proposed Synthetic Routes to this compound

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the molecule at key functional groups. The primary alcohol can be derived from the reduction of a carboxylic acid or an ester. The 1-amino group can be introduced via nucleophilic substitution of a suitable leaving group, such as a chlorine atom. This leads to a key intermediate, a 1-chloro-isoquinoline-6-carboxylic acid derivative.

Retrosynthesis Target This compound Intermediate1 1-Aminoisoquinoline-6-carboxylic acid Target->Intermediate1 Reduction Intermediate2 1-Chloroisoquinoline-6-carboxylic acid Intermediate1->Intermediate2 Amination Intermediate3 6-Substituted Isoquinoline Intermediate2->Intermediate3 Chlorination & Oxidation StartingMaterial Substituted Benzaldehyde Intermediate3->StartingMaterial Pomeranz-Fritsch Reaction

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthetic Protocol

This proposed synthesis starts from a commercially available substituted benzaldehyde and proceeds through the construction of the isoquinoline core, followed by functional group manipulations to install the desired amino and hydroxymethyl groups.

Step 1: Synthesis of 6-Substituted Isoquinoline via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic and reliable method for constructing the isoquinoline scaffold from a benzaldehyde and an aminoacetal.[3]

  • Reaction: 4-Substituted benzaldehyde reacts with aminoacetaldehyde diethyl acetal to form a Schiff base, which then undergoes acid-catalyzed cyclization to yield the 6-substituted isoquinoline. The choice of substituent at the 4-position of the benzaldehyde will determine the functional group at the 6-position of the isoquinoline, which will be later converted to the hydroxymethyl group. A plausible starting material would be 4-cyanobenzaldehyde or 4-(methoxycarbonyl)benzaldehyde.

Step 2: Conversion to 1-Chloroisoquinoline-6-carboxylic acid

This step involves the introduction of a chlorine atom at the 1-position, which will serve as a leaving group for the subsequent amination, and the conversion of the 6-substituent to a carboxylic acid.

  • Protocol for Chlorination: The 6-substituted isoquinoline can be converted to its N-oxide by treatment with an oxidizing agent like m-CPBA. The resulting isoquinoline N-oxide can then be treated with phosphoryl chloride (POCl₃) to furnish the 1-chloroisoquinoline derivative.[4]

  • Protocol for Hydrolysis: If starting from 4-cyanobenzaldehyde, the nitrile group at the 6-position of the 1-chloroisoquinoline can be hydrolyzed to a carboxylic acid under acidic or basic conditions. If starting from 4-(methoxycarbonyl)benzaldehyde, the ester can be hydrolyzed to the carboxylic acid.

Step 3: Amination of 1-Chloroisoquinoline-6-carboxylic acid

The 1-chloro substituent is then displaced by an amino group.

  • Protocol: The 1-chloroisoquinoline-6-carboxylic acid can be reacted with a source of ammonia, such as aqueous or gaseous ammonia, in a suitable solvent and under elevated temperature and pressure in a sealed vessel. This nucleophilic aromatic substitution reaction yields 1-aminoisoquinoline-6-carboxylic acid.

Step 4: Reduction of the Carboxylic Acid to the Primary Alcohol

The final step is the reduction of the carboxylic acid at the 6-position to the desired hydroxymethyl group.

  • Protocol: 1-Aminoisoquinoline-6-carboxylic acid can be reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an appropriate solvent like tetrahydrofuran (THF). Careful workup is required to quench the excess reducing agent and isolate the final product, this compound.

Synthetic_Workflow Start 4-Substituted Benzaldehyde Step1 Pomeranz-Fritsch Reaction (Aminoacetaldehyde diethyl acetal, acid) Start->Step1 Intermediate1 6-Substituted Isoquinoline Step1->Intermediate1 Step2 1. Oxidation (m-CPBA) 2. Chlorination (POCl3) 3. Hydrolysis Intermediate1->Step2 Intermediate2 1-Chloroisoquinoline-6-carboxylic acid Step2->Intermediate2 Step3 Amination (Ammonia, heat) Intermediate2->Step3 Intermediate3 1-Aminoisoquinoline-6-carboxylic acid Step3->Intermediate3 Step4 Reduction (LiAlH4 or BH3) Intermediate3->Step4 Product This compound Step4->Product

Caption: Proposed synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The bifunctional nature of this compound makes it a highly attractive building block in drug discovery.

Role in Kinase Inhibitor Synthesis

The 1-aminoisoquinoline core is a well-established hinge-binding motif in a variety of kinase inhibitors.[2] The primary amino group can act as a hydrogen bond donor and acceptor, effectively anchoring the inhibitor to the kinase hinge region. The 6-hydroxymethyl group can be exploited in several ways:

  • Improving Physicochemical Properties: The introduction of a polar hydroxyl group can enhance the aqueous solubility of the final compound, a critical parameter for oral bioavailability.

  • Vector for Further Functionalization: The primary alcohol can be readily derivatized to introduce a wide range of functional groups. For example, it can be etherified or esterified to probe for additional interactions in the solvent-exposed region of the ATP-binding pocket, potentially leading to increased potency and selectivity.

  • Attachment of Linkers: The hydroxyl group provides a convenient attachment point for linkers used in the development of PROTACs (Proteolysis Targeting Chimeras) or other targeted protein degraders, a rapidly growing area of therapeutic research.

Illustrative Synthetic Application

As a hypothetical example, this compound can be used as a key intermediate in the synthesis of a novel kinase inhibitor. The primary amino group can be acylated or coupled with a suitable heterocyclic partner to build out the core of the inhibitor. The 6-hydroxymethyl group can then be modified, for instance, by etherification with a solubilizing group or a fragment that targets a specific sub-pocket of the kinase.

Application_Workflow Intermediate This compound Step1 Coupling Reaction (e.g., Amide coupling, Suzuki coupling) Intermediate->Step1 Core_Inhibitor Core Kinase Inhibitor Scaffold Step1->Core_Inhibitor Step2 Derivatization of Hydroxymethyl Group (e.g., Etherification, Esterification) Core_Inhibitor->Step2 Final_Compound Novel Kinase Inhibitor Step2->Final_Compound

Caption: General workflow for the application of this compound in kinase inhibitor synthesis.

Conclusion and Future Outlook

This compound represents a strategically important and versatile intermediate for the synthesis of novel and potent bioactive molecules, particularly in the realm of kinase inhibitors. Its bifunctional nature allows for both the crucial hinge-binding interactions through the 1-amino group and diverse opportunities for further molecular elaboration via the 6-hydroxymethyl group. While a direct published synthesis is not yet prominent, this guide has outlined a logical and feasible synthetic strategy based on well-established chemical transformations. As the demand for highly specific and potent kinase inhibitors continues to grow, the utility of well-designed synthetic intermediates like this compound is expected to increase significantly, paving the way for the discovery of next-generation therapeutics.

References

  • Google Patents. (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Google Patents. (2014). US8871757B2 - 6- and 7-amino isoquinoline compounds and methods for making and using the same.
  • Google Patents. (2018). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • Google Patents. (1990). EP0393926A1 - 1-Aminoisoquinoline derivatives.
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  • Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
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(1-Aminoisoquinolin-6-yl)methanol: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a cornerstone in the architecture of pharmacologically active molecules, lending its rigid, bicyclic framework to a multitude of therapeutic agents. Within this esteemed class, 1-aminoisoquinoline derivatives have emerged as particularly fruitful scaffolds, underpinning the development of potent enzyme inhibitors for a range of diseases. This technical guide focuses on a specific, yet underexplored, member of this family: (1-Aminoisoquinolin-6-yl)methanol. While direct literature on this exact molecule is sparse, this document will synthesize a comprehensive overview of its potential role in medicinal chemistry. By examining the established biological activities of the 1-aminoisoquinoline core, the influence of substitutions at the 6-position, and the specific contributions of the hydroxymethyl functional group, we will construct a predictive framework for its utility. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and a roadmap for the future investigation of this compound as a valuable building block in modern drug discovery.

The 1-Aminoisoquinoline Scaffold: A Privileged Motif in Drug Design

The 1-aminoisoquinoline moiety is a versatile and highly valued pharmacophore in medicinal chemistry.[1] Its rigid structure provides a well-defined orientation for appended functional groups to interact with biological targets. The presence of the amino group at the 1-position is particularly significant, as it can be readily modified to introduce a variety of substituents, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.[1]

Derivatives of 1-aminoisoquinoline have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Properties: By targeting specific kinases involved in cancer cell proliferation.[1]

  • Antimicrobial and Antifungal Activity. [1]

  • Anti-inflammatory Effects. [1]

  • Neuroprotective Capabilities: Protecting neuronal cells from oxidative stress.[1]

This wide range of activities underscores the importance of the 1-aminoisoquinoline scaffold as a starting point for the development of novel therapeutics.

Strategic Importance of Substitution at the 6-Position

The substitution pattern on the isoquinoline ring plays a critical role in determining the biological activity and target selectivity of its derivatives. The 6-position, in particular, has been a focal point for medicinal chemists seeking to optimize the therapeutic potential of this scaffold.

Studies on 6-substituted indolizinoquinolinediones, for instance, have revealed that modifications at this position can significantly impact their activity as DNA topoisomerase I inhibitors.[2][3] The introduction of various side chains at the C-6 position has been shown to modulate the potency and cytotoxicity of these compounds, highlighting the sensitivity of this position to structural changes.[2][3]

The Role of the Hydroxymethyl Group: A Key to Enhanced Bioactivity

The introduction of a hydroxymethyl (-CH₂OH) group can have a profound impact on the pharmacological profile of a drug candidate. This small, polar functional group can influence several key properties:

  • Solubility: The hydroxyl group can participate in hydrogen bonding, often leading to improved aqueous solubility, a crucial factor for drug delivery and bioavailability.

  • Target Binding: The ability to act as both a hydrogen bond donor and acceptor allows the hydroxymethyl group to form specific and strong interactions with amino acid residues in the binding pocket of a target protein.

  • Metabolic Stability: While hydroxyl groups can be sites of metabolism (e.g., glucuronidation), their introduction can also block other, less favorable metabolic pathways, potentially improving the pharmacokinetic profile of a compound.

In the context of kinase inhibitors, the strategic placement of a hydroxymethyl group can lead to enhanced potency and selectivity.

Potential Therapeutic Applications of this compound

Based on the established activities of related compounds, this compound is a promising candidate for investigation in several therapeutic areas. Two particularly relevant areas are its potential as a Rho-kinase (ROCK) inhibitor and as a Poly(ADP-ribose) polymerase (PARP) inhibitor.

Rho-Kinase (ROCK) Inhibition

ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. Their over-activation is implicated in a variety of cardiovascular diseases, including hypertension and vasospasm. The isoquinoline derivative fasudil is a clinically approved ROCK inhibitor.[4][5]

Hypothesized Mechanism of Action as a ROCK Inhibitor:

This compound, by virtue of its 1-aminoisoquinoline core, could act as an ATP-competitive inhibitor of ROCK. The hydroxymethyl group at the 6-position could form key hydrogen bond interactions within the ATP-binding pocket, enhancing its affinity and selectivity.

ROCK_Inhibition_Pathway cluster_membrane Cell Membrane RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK activates Myosin_LC Myosin Light Chain (MLC) ROCK->Myosin_LC phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits Upstream_Signal Upstream Signals (e.g., GPCRs) Upstream_Signal->RhoA_GTP MLC_P Phosphorylated MLC Myosin_LC->MLC_P Contraction Actin-Myosin Contraction (Vasoconstriction) MLC_P->Contraction Inhibitor This compound Inhibitor->ROCK inhibits MLCP_inactive Inactive MLCP MLCP->MLCP_inactive

Caption: Hypothesized ROCK signaling pathway and the inhibitory role of this compound.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are central to the DNA damage response. PARP inhibitors have emerged as a successful class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several PARP inhibitors feature a core scaffold that mimics the nicotinamide moiety of NAD+, and the isoquinolinone scaffold has been successfully employed in the design of potent PARP inhibitors.[6][7]

Hypothesized Mechanism of Action as a PARP Inhibitor:

The 1-aminoisoquinoline core of this compound could serve as a pharmacophore that occupies the nicotinamide-binding pocket of PARP. The hydroxymethyl group could provide an additional hydrogen bonding interaction, contributing to the overall binding affinity.

PARP_Inhibition_Workflow cluster_nucleus Cell Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits & activates PAR Poly(ADP-ribose) chain PARP1->PAR synthesizes Apoptosis Apoptosis / Cell Death PARP1->Apoptosis leads to (in HR deficient cells) Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor This compound Inhibitor->PARP1 inhibits

Caption: Proposed mechanism of PARP inhibition by this compound.

Synthesis and Characterization

Proposed Synthetic Protocol

A potential synthetic approach could involve the construction of the 1-aminoisoquinoline core followed by functionalization at the 6-position, or the use of a pre-functionalized starting material.

Example Retro-synthesis:

retrosynthesis target This compound intermediate1 1-Amino-6-formylisoquinoline target->intermediate1 Reduction intermediate2 6-Bromo-1-chloroisoquinoline intermediate1->intermediate2 Formylation & Amination starting_material Substituted Benzyl Cyanide intermediate2->starting_material Cyclization

Caption: A simplified retrosynthetic analysis for this compound.

Step-by-Step Protocol (Hypothetical):

  • Synthesis of a 6-substituted isoquinoline precursor: This could be achieved through various methods, such as the Pomeranz–Fritsch reaction or a transition-metal-catalyzed cyclization, starting from an appropriately substituted benzene derivative. A 6-bromo or 6-ester substituted isoquinoline would be a versatile intermediate.

  • Introduction of the 1-amino group: This can be accomplished through methods like a Chichibabin amination or a nucleophilic aromatic substitution on a 1-halo-isoquinoline precursor.

  • Functionalization at the 6-position: If starting with a 6-bromo derivative, a palladium-catalyzed cross-coupling reaction could be employed to introduce a hydroxymethyl group or a precursor that can be readily converted to it. Alternatively, a 6-ester substituted isoquinoline could be reduced to the corresponding alcohol.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a panel of standard analytical techniques:

Technique Purpose
NMR Spectroscopy (¹H and ¹³C) To confirm the chemical structure and connectivity of atoms.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.
Infrared (IR) Spectroscopy To identify the presence of key functional groups (e.g., -OH, -NH₂).

In Vitro Biological Evaluation: A Proposed Workflow

To validate the therapeutic potential of this compound, a systematic in vitro evaluation is essential.

in_vitro_workflow start Synthesized Compound This compound biochemical_assays Biochemical Assays (e.g., Kinase/PARP activity) start->biochemical_assays cell_based_assays Cell-Based Assays (e.g., Proliferation, Apoptosis) biochemical_assays->cell_based_assays IC50 Determination selectivity_profiling Kinase Selectivity Profiling cell_based_assays->selectivity_profiling adme_tox In Vitro ADME/Tox Assays (e.g., Microsomal Stability, Cytotoxicity) selectivity_profiling->adme_tox hit_to_lead Hit-to-Lead Optimization adme_tox->hit_to_lead

Caption: A proposed workflow for the in vitro biological evaluation of this compound.

Experimental Protocols:

  • Enzyme Inhibition Assays: Commercially available kits can be used to determine the IC₅₀ values against target enzymes like ROCK and PARP.

  • Cell Proliferation Assays: The effect of the compound on the growth of relevant cancer cell lines (e.g., those with BRCA mutations for PARP inhibition) can be assessed using assays such as the MTT or CellTiter-Glo assay.

  • Western Blotting: To probe the downstream effects of target inhibition, for example, by measuring the phosphorylation status of ROCK substrates or the levels of PARP cleavage.

  • In Vitro ADME Assays: Early assessment of drug-like properties, including metabolic stability in liver microsomes and potential for cytotoxicity in non-cancerous cell lines.

Conclusion and Future Directions

This compound represents a molecule of significant, albeit currently underexplored, potential in medicinal chemistry. By leveraging the established pharmacological importance of the 1-aminoisoquinoline scaffold and the strategic influence of substitution at the 6-position, this compound emerges as a compelling candidate for investigation as a kinase or PARP inhibitor. The presence of the hydroxymethyl group is anticipated to confer favorable physicochemical and pharmacokinetic properties.

Future research should focus on the development of a robust synthetic route to this compound and its derivatives, followed by a comprehensive in vitro and in vivo evaluation to validate the hypotheses presented in this guide. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing the potency and selectivity of this promising scaffold. The exploration of this compound and its analogues could pave the way for the discovery of novel and effective therapeutic agents for a range of human diseases.

References

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An In-Depth Technical Guide to the Discovery of Novel Kinase Inhibitors Using Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Target and Scaffold

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] The search for small molecules that can selectively modulate kinase activity has been a relentless pursuit. Within this landscape, the isoquinoline scaffold has emerged as a "privileged structure"—a molecular framework with an innate proclivity for binding to a wide array of biological targets, most notably the highly conserved ATP-binding site of kinases.[2][3]

The journey of isoquinoline-based kinase inhibitors began serendipitously in the early 1980s with Hiroyoshi Hidaka's investigation of calmodulin antagonists, which led to the landmark discovery of the "H-series" of isoquinoline sulfonamides.[4] These compounds were the first to demonstrate that the ATP pocket of kinases could be effectively targeted, paving the way for decades of kinase inhibitor development.[4] This guide provides a technical deep-dive into the core principles, experimental workflows, and optimization strategies that underpin the successful discovery of novel kinase inhibitors built upon this versatile and potent scaffold. We will explore not just the "what" and "how," but the fundamental "why" behind the critical decisions in a kinase inhibitor discovery campaign.

Part 1: The Isoquinoline Core - A Mechanistic Perspective

The enduring success of the isoquinoline scaffold lies in its structural and electronic properties, which are perfectly suited for ATP-competitive inhibition. The fused bicyclic system acts as a rigid anchor, while the nitrogen atom provides a crucial hydrogen bond acceptor that can interact with the "hinge region" of the kinase—a key interaction for anchoring inhibitors within the ATP-binding pocket.[1]

Most isoquinoline-based inhibitors function as ATP-competitive inhibitors.[5] They bind reversibly to the kinase's active site, directly competing with endogenous ATP. This prevents the transfer of a phosphate group to the target substrate, effectively halting the downstream signaling cascade.[5] The specificity and potency of these inhibitors are not derived from the core alone, but from the strategic placement of various substituents around the isoquinoline ring, which form additional interactions with specific amino acid residues within the diverse landscape of the human kinome.[1][5]

cluster_Kinase Kinase ATP-Binding Site cluster_Inhibitor Isoquinoline Inhibitor hinge Hinge Region Key H-Bonding hydrophobic_pocket Hydrophobic Pocket van der Waals contacts gatekeeper Gatekeeper Residue Selectivity Filter inhibitor Isoquinoline Core N-atom (H-bond acceptor) R-groups (Specificity) inhibitor->hinge H-Bond inhibitor->hydrophobic_pocket Hydrophobic Interactions inhibitor->gatekeeper Steric Fit

General interaction model of an isoquinoline inhibitor in a kinase ATP pocket.

Part 2: Rational Synthesis of Isoquinoline-Based Libraries

The ability to rapidly generate a diverse library of analogues is the engine of any successful medicinal chemistry program. While numerous classical methods exist for synthesizing the isoquinoline core, such as the Bischler-Napieralski or Pictet-Spengler reactions, modern drug discovery often favors more versatile approaches that allow for late-stage diversification.[6]

A robust and straightforward strategy involves the acylation of a diverse collection of amine substrates with a functionalized isoquinoline building block, such as isoquinoline-6-carbonyl chloride.[7] This amide-coupling reaction is highly reliable and allows for the systematic exploration of chemical space around the core scaffold, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[7]

start Isoquinoline Building Block (e.g., Isoquinoline-6-carbonyl chloride) reaction Acylation Reaction (Base-mediated) start->reaction amines Diverse Amine Library (R-NH2) amines->reaction library Isoquinoline-6-Carboxamide Library reaction->library purification Purification & QC (HPLC, NMR, MS) library->purification screening Biological Screening purification->screening

Workflow for generating a diverse isoquinoline-based inhibitor library.
Experimental Protocol: Synthesis of N-Aryl-isoquinoline-6-carboxamides

This protocol provides a representative method for synthesizing a library of potential kinase inhibitors based on the isoquinoline-6-carboxamide scaffold.[7]

Materials:

  • Isoquinoline-6-carbonyl chloride (1.0 equivalent)

  • Substituted aniline or other primary/secondary amine (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Non-nucleophilic base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Stir plate, round-bottom flask, nitrogen atmosphere setup

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.1 eq) and dissolve in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add the base (TEA or DIPEA, 1.5 eq) to the stirred solution.

  • Acylation: In a separate vial, dissolve isoquinoline-6-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-aryl-isoquinoline-6-carboxamide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: The Screening Cascade: From Hit to Validated Lead

A successful kinase inhibitor program relies on a tiered, self-validating screening cascade to efficiently identify and prioritize compounds. This workflow is designed to move from high-throughput, cost-effective primary assays to more complex, physiologically relevant cellular assays, ensuring that resources are focused on the most promising candidates.

hts Primary Screen (Biochemical HTS, e.g., ADP-Glo) - 10,000s of compounds - Single concentration ic50 Dose-Response Assay (Biochemical IC50 Determination) - Potency of hits hts->ic50 Identifies 'Hits' selectivity Selectivity Profiling (Kinase Panel Screen) - Off-target effects ic50->selectivity Confirms Potency cellular Cellular Target Engagement (e.g., Western Blot for p-Target) - Does it work in a cell? selectivity->cellular Assesses Specificity functional Functional Cellular Assay (e.g., Anti-Proliferation Assay) - Desired phenotypic effect cellular->functional Validates Mechanism lead Lead Candidate functional->lead Demonstrates Efficacy

A tiered workflow for screening and validating kinase inhibitors.
Protocol 1: Primary Biochemical Kinase Assay (Generic Luminescence-Based)

This protocol describes a universal method for measuring kinase activity by quantifying the amount of ADP produced, suitable for high-throughput screening.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, converting ATP to ADP. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial ADP concentration.

Procedure:

  • Compound Plating: Using an acoustic dispenser, plate 25 nL of each isoquinoline library compound (typically at 10 mM in DMSO) into a 384-well, low-volume white assay plate. Plate DMSO into control wells.

  • Kinase Reaction: Prepare a master mix containing the kinase of interest and its specific substrate in reaction buffer. Add 5 µL of this mix to each well.

  • Initiation: Prepare a solution of ATP at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration). Add 5 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader (e.g., EnVision®).

  • Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO only) and low (no enzyme) controls.

Protocol 2: Cellular Target Inhibition via Western Blot

This protocol validates if a lead compound can inhibit the phosphorylation of its target kinase in a relevant cancer cell line.[8]

Procedure:

  • Cell Culture: Plate cells (e.g., SKBR3 for HER2 inhibitors) in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the isoquinoline inhibitor (e.g., 10 nM, 100 nM, 1 µM) or a positive control (e.g., Lapatinib) for a specified time (e.g., 2-4 hours).[8] Include a DMSO-treated vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, boil for 5 minutes, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-p-HER2).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein of the target kinase and a loading control (e.g., β-Actin) to ensure equal protein loading.[8]

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

SAR is the iterative process of modifying a molecule's structure to improve its biological activity.[9] For isoquinoline kinase inhibitors, this involves decorating the core with different functional groups to enhance potency, improve selectivity against other kinases, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

A powerful example of SAR in action is the development of HER2 inhibitors, where the bioisosteric replacement of a quinoline moiety with an isoquinoline led to significant improvements in both potency and selectivity over the closely related EGFR kinase.[8]

Table 1: SAR Summary of Isoquinoline-Tethered Quinazoline Derivatives Targeting HER2

The following data, adapted from studies on HER2/EGFR inhibitors, demonstrates how subtle structural changes impact kinase inhibition and cellular activity.[8] The goal was to improve the selectivity for HER2 over EGFR.

Compound IDCore MoietyR Group (at Part A)HER2 IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity Ratio (EGFR/HER2)SKBR3 Cell IC₅₀ (nM)
Lapatinib QuinolineFuran18130.72114
9a IsoquinolinePhenyl282157.68148
9b Isoquinoline4-Fluorophenyl2222810.36130
14f IsoquinolineFuran11968.73108
14g IsoquinolineThiophene1324018.46 124

Key SAR Insights:

  • Core Replacement: Switching the quinoline scaffold of Lapatinib to an isoquinoline (compare Lapatinib to 9a/9b) dramatically increased selectivity for HER2 over EGFR by 10-fold or more.[8]

  • Hydrophobic Substituents: The introduction of phenyl and fluorophenyl groups (9a, 9b) maintained good HER2 inhibition and cellular activity.

  • Heterocyclic Rings: Replacing the triazole ring with a furan (14f) improved cellular activity while maintaining potent kinase inhibition.[8] The thiophene ring (14g) provided the highest selectivity.[8] This demonstrates that small changes in heteroaromatic rings can fine-tune interactions within the ATP binding pocket.

Conclusion and Future Outlook

The isoquinoline scaffold is a cornerstone of kinase inhibitor design, providing a robust and versatile foundation for developing highly potent and selective therapeutics. Its journey from the H-series inhibitors to contemporary clinical candidates illustrates a powerful paradigm in medicinal chemistry. The true art of discovery lies not just in the synthesis of new molecules, but in the rigorous, systematic evaluation through a validated screening cascade and the intelligent application of SAR principles to guide optimization.

Future efforts will likely focus on developing isoquinoline derivatives as multi-target inhibitors to combat complex diseases and overcome drug resistance.[10] Furthermore, as our understanding of kinase biology deepens, this privileged scaffold will undoubtedly be adapted to target novel and challenging members of the kinome, continuing its legacy as a vital tool in the development of targeted medicines.

References

  • An In-depth Technical Guide to the Isoquinoline Sulfonamide Family of Kinase Inhibitors - Benchchem.
  • Application Notes and Protocols: Isoquinoline-6-carbonyl Chloride in the Synthesis of Kinase Inhibitors - Benchchem.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH.
  • The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline Sulfonamides - Benchchem.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC - NIH.
  • Chapter 7: Isoquinolines - Books.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH.
  • Structure-activity relationship (SAR) studies of 1,3-Dichloro-6-nitroisoquinoline analogs - Benchchem.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
  • Structure Activity Rel
  • The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry - Benchchem.

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An In-depth Technical Guide to (1-Aminoisoquinolin-6-yl)methanol as a Scaffold for PARP Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1-aminoisoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent enzyme inhibitors. This guide focuses on (1-Aminoisoquinolin-6-yl)methanol as a key building block for the synthesis of a promising class of anticancer agents: Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore the therapeutic rationale for PARP inhibition, delve into the synthetic utility of this compound, and provide detailed, field-proven methodologies for the preclinical evaluation of novel inhibitors derived from this scaffold. This document serves as a technical resource to empower researchers in the design and development of next-generation cancer therapeutics.

Introduction: The Therapeutic Promise of the 1-Aminoisoquinoline Scaffold

The isoquinoline framework is a recurring motif in a multitude of natural and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Within this class, 1-aminoisoquinoline derivatives have emerged as particularly valuable pharmacophores, demonstrating potent inhibitory activity against various enzymes.[4][5]

This guide centers on the therapeutic potential of molecules derived from This compound . While this specific compound may not be a final drug candidate itself, its structure represents a key synthetic intermediate—a versatile scaffold for the generation of potent inhibitors targeting Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway.[6][7] The strategic placement of the aminomethyl group at the 6-position offers a valuable vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Therapeutic Rationale: PARP Inhibition and the Principle of Synthetic Lethality

2.1 The Critical Role of PARP in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme that plays a pivotal role in maintaining genomic integrity.[8] It functions as a "molecular nick sensor," detecting single-strand breaks (SSBs) in DNA.[9] Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation.[10] This PARylation cascade serves to recruit other essential DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway to resolve the SSB.[7][10]

2.2 Exploiting Synthetic Lethality in Cancer Therapy

The concept of "synthetic lethality" is a cornerstone of modern targeted cancer therapy. It describes a situation where the loss of either of two genes individually has no effect on cell viability, but the simultaneous loss of both leads to cell death.[11]

Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[11][12] These cancer cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs.

When a PARP inhibitor is introduced, SSBs are not efficiently repaired.[10] During DNA replication, these unrepaired SSBs are converted into more cytotoxic DSBs.[13] In a healthy cell with functional HR, these DSBs can still be repaired. However, in an HR-deficient cancer cell (e.g., BRCA-mutated), the cell is unable to repair these DSBs, leading to genomic collapse and apoptotic cell death.[13] This selective killing of cancer cells while sparing normal, healthy cells is the therapeutic power of PARP inhibitors.[11]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA mutant) SSB Single-Strand Break (SSB) PARP PARP-1 SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB Replication Stall BER Base Excision Repair (BER) PARP->BER activates BER->SSB repairs HR Homologous Recombination (HR) DSB->HR repaired by Survival Cell Survival HR->Survival SSB_C Single-Strand Break (SSB) PARP_C PARP-1 SSB_C->PARP_C recruits DSB_C DSB Accumulation SSB_C->DSB_C Replication Stall PARPi PARP Inhibitor (e.g., derived from 1-aminoisoquinoline) PARPi->PARP_C inhibits BER_C BER Blocked PARP_C->BER_C HR_C Defective HR DSB_C->HR_C cannot be repaired by Death Apoptosis (Synthetic Lethality) HR_C->Death

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.

This compound as a Synthetic Precursor

The development of potent and selective PARP inhibitors requires a versatile chemical scaffold that can be readily modified. This compound provides an excellent starting point for several reasons:

  • The 1-Aminoisoquinoline Core: This moiety is a known pharmacophore for PARP inhibition, capable of forming key interactions within the enzyme's active site.

  • The 6-Methanol Group: This functional group is a prime handle for synthetic elaboration. It can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the attachment of various side chains to explore structure-activity relationships (SAR).

  • Synthetic Accessibility: 1-Aminoisoquinoline derivatives can be synthesized through various established methods, such as transition-metal-catalyzed domino reactions, ensuring a reliable supply of the core structure for derivatization.[4][14][15]

Table 1: Physicochemical Properties of this compound

PropertyValue (Predicted)
Molecular FormulaC₁₀H₁₀N₂O
Molecular Weight174.20 g/mol
LogP1.2
pKa (Strongest Basic)6.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds1

Note: These properties are predicted and should be experimentally verified.

Preclinical Evaluation Workflow for Novel PARP Inhibitors

Developing a novel PARP inhibitor from the this compound scaffold requires a systematic and rigorous preclinical evaluation process. The following section outlines a validated workflow, from initial enzyme screening to cell-based functional assays.

Preclinical_Workflow cluster_workflow Drug Discovery & Validation Pipeline Start Synthesis of Inhibitor Library (from scaffold) EnzymeAssay Biochemical PARP-1 Enzyme Inhibition Assay (IC50 Determination) Start->EnzymeAssay Screen CellBased Cell-Based PARP Activity Assay (Target Engagement) EnzymeAssay->CellBased Validate Hits HRD_Screen HR-Deficient vs. HR-Proficient Cell Line Viability Screen (Synthetic Lethality) CellBased->HRD_Screen Test Function DDR_Assay DNA Damage Response Assays (γH2AX, RAD51 Foci) HRD_Screen->DDR_Assay Confirm MoA End Lead Candidate for In Vivo Studies DDR_Assay->End Select Lead

Caption: A typical preclinical workflow for evaluating novel PARP inhibitors.

4.1 Step 1: Biochemical PARP-1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity of the synthesized compounds on the PARP-1 enzyme and calculate their half-maximal inhibitory concentration (IC₅₀).

Methodology: A common and reliable method is the colorimetric 96-well PARP-1 assay.[9]

  • Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.

  • Protocol:

    • Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

    • Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20).

    • Add a reaction mixture containing the test compound (at various concentrations), recombinant human PARP-1 enzyme, and biotinylated NAD⁺.

    • Incubate the plate at room temperature for 1-2 hours to allow the PARP reaction to proceed.

    • Wash the plate to remove unreacted components.

    • Add streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 1 hour.[16]

    • Wash the plate again.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with an acid solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and plot the data to determine the IC₅₀ value.

4.2 Step 2: Cell-Based PARP Activity Assay (Target Engagement)

Objective: To confirm that the compounds can penetrate the cell membrane and inhibit PARP activity within a live cellular context.

Methodology: The NanoBRET® Target Engagement (TE) Assay is a powerful method for quantifying compound binding to a specific target in live cells.[17]

  • Principle: This assay measures the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged PARP-1 protein. A test compound that binds to PARP-1 will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Protocol:

    • Transfect cells (e.g., HEK293) with a vector expressing a PARP-1-NanoLuc® fusion protein.

    • Plate the transfected cells in a 96-well or 384-well plate.

    • Add the test compounds at various concentrations to the cells.

    • Add the fluorescent tracer and the Nano-Glo® Substrate to the wells.

    • Read the luminescence at two wavelengths (donor and acceptor emissions) using a luminometer capable of BRET measurements.

    • Calculate the BRET ratio and plot it against the compound concentration to determine the intracellular IC₅₀.

4.3 Step 3: Cell Viability Screen (Synthetic Lethality)

Objective: To demonstrate the selective killing of HR-deficient cancer cells by the test compounds.

Methodology: A differential cytotoxicity assay using a pair of isogenic cell lines (one HR-proficient, one HR-deficient) is the gold standard.

  • Principle: Compare the viability of a BRCA1-mutated cell line (e.g., MDA-MB-436) versus a BRCA1-wildtype cell line (e.g., MDA-MB-231) after treatment with the inhibitor.[9] A potent and selective PARP inhibitor will show significantly greater cytotoxicity in the BRCA1-mutated line.

  • Protocol:

    • Seed both cell lines in separate 96-well plates.

    • The next day, treat the cells with a serial dilution of the test compound. Include a vehicle-only control.

    • Incubate the cells for 72-96 hours.

    • Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

    • Plot the viability data for each cell line and calculate the GI₅₀ (concentration for 50% growth inhibition). A large differential between the GI₅₀ values for the two cell lines indicates successful synthetic lethality.

Future Directions and Clinical Perspective

The development of PARP inhibitors has revolutionized the treatment of certain cancers, particularly ovarian and breast cancers with BRCA mutations.[11] However, challenges such as acquired resistance and the need for better patient selection remain. The next generation of inhibitors, potentially derived from novel scaffolds like this compound, will focus on:

  • Enhanced Selectivity: Developing inhibitors that are highly selective for PARP-1 over other PARP family members (like PARP-2) may lead to an improved safety profile, reducing hematological toxicities.[18][19]

  • Overcoming Resistance: Designing compounds that can overcome known resistance mechanisms, such as upregulation of drug efflux pumps or restoration of HR function.

  • Combination Therapies: Exploring the synergy of novel PARP inhibitors with other agents, such as topoisomerase I inhibitors or immune checkpoint inhibitors, to broaden their application and efficacy.[12]

The PETRA clinical trial, evaluating the next-generation PARP1-selective inhibitor saruparib, has demonstrated that improved selectivity can lead to better tolerability and allow for sustained optimal dosing, which may improve efficacy.[18][20] This highlights the importance of continued innovation in the design of PARP inhibitors.

Conclusion

This compound represents a promising and synthetically tractable scaffold for the development of novel PARP inhibitors. By leveraging the established principle of synthetic lethality and employing a rigorous preclinical evaluation workflow, researchers can effectively design and validate new therapeutic candidates. The insights and methodologies presented in this guide provide a solid foundation for drug discovery programs aimed at creating the next generation of targeted cancer therapies based on the versatile 1-aminoisoquinoline core.

References

  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. MDPI.
  • The role of PARP1 in DNA damage response and repair and cancer therapy.
  • The Role of PARP in DNA Repair and its Therapeutic Exploit
  • The role of PARP in DNA repair and its therapeutic exploit
  • PARP inhibitors: its role in tre
  • PARP Assays. BPS Bioscience.
  • PARP assay kits. Cambridge Bioscience.
  • PASTA: PARP activity screening and inhibitor testing assay. PubMed Central.
  • How To Choose the Right Assay for PARP. Technology Networks.
  • Target Engagement Assays for PARP and DDR Pathway Targets.
  • Synthesis of 1-Aminoisoquinolines by Gold(III)
  • Co(III)‐catalyzed 1‐aminoisoquinoline synthesis.
  • Synthesis of 1-aminoisoquinolines by Dao et al.
  • Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. PubMed.
  • Isoquinoline deriv
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Deriv
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry.
  • Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors.
  • The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. PubMed Central.
  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed.
  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Next-generation PARP Inhibitor Demonstrates Clinical Benefit in Patients with Homologous Recombination Repair-deficient Breast Cancer. AACR.
  • A decade of clinical development of PARP inhibitors in perspective. PubMed Central.
  • PETRA: saruparib in solid tumors with BRCA1/2, PALB2 or RAD51C/D mut
  • Isoquinoline aminopyrazole derivatives, their manufacture and use as pharmaceutical agents for the treatment of cancer.
  • First-in-Class PARP1 Selective Inhibitor Saruparib Shines in Phase 1 Trial of Advanced Solid Tumors. OncLive.

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Spectroscopic data for (1-Aminoisoquinolin-6-yl)methanol (NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Spectroscopic Characterization of (1-Aminoisoquinolin-6-yl)methanol

This guide provides a detailed analysis of the expected spectroscopic data for this compound, a molecule of interest in medicinal chemistry and materials science. Given the scarcity of published, peer-reviewed spectral data for this specific compound, this document leverages established principles of spectroscopy and available data from structurally analogous compounds to construct a predictive but robust characterization framework. This approach is designed to guide researchers in identifying and confirming the synthesis of the target molecule.

Introduction: The Rationale for Spectroscopic Analysis

In drug development and chemical synthesis, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this process. MS provides precise molecular weight and fragmentation data, confirming elemental composition, while NMR offers a detailed map of the molecule's atomic framework, revealing the connectivity and chemical environment of each proton and carbon atom. For a molecule like this compound, with its distinct aromatic and aliphatic features, these techniques provide a unique fingerprint essential for quality control, reaction monitoring, and regulatory submission.

Part 1: Mass Spectrometry (MS) - Elucidating Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. For a novel or target compound, the primary goal is to confirm its molecular weight. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like the topic compound, typically yielding a protonated molecular ion [M+H]⁺.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A standard approach for analyzing this compound would involve the following steps, adapted from established methods for similar heterocyclic amines.[1][2]

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg/mL) of the analyte in a suitable solvent, such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode, as the basic nitrogen atoms of the isoquinoline ring and the primary amine are readily protonated.

  • Instrument Parameters:

    • Capillary Voltage: ~3.5-4.5 kV

    • Source Temperature: ~150-200 °C

    • Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.

  • Data Acquisition: Acquire the full scan mass spectrum to identify the [M+H]⁺ ion. Subsequently, perform tandem MS (MS/MS) on the parent ion to induce fragmentation and gather structural information.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular formula for this compound is C₁₀H₁₀N₂O, with a monoisotopic mass of 174.0793 Da.

  • Parent Ion: In positive ESI mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺, at an m/z of 175.0866 .

  • Fragmentation Analysis: Tandem MS (MS/MS) of the m/z 175 ion would provide key structural insights. The fragmentation of related aminoisoquinolines often involves characteristic losses.[1] A plausible fragmentation pathway for this compound is proposed below.

G parent [M+H]⁺ m/z = 175.0866 frag1 Loss of H₂O (-18 Da) m/z = 157.0760 parent->frag1 - H₂O frag2 Loss of CH₂O (-30 Da) m/z = 145.0760 parent->frag2 - CH₂O frag3 Loss of CH₂OH radical (-31 Da) m/z = 144.0682 parent->frag3 - •CH₂OH

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Data Summary: Predicted MS Peaks
Ion DescriptionProposed LossCalculated m/z
[M+H]⁺ -175.0866
[M+H - H₂O]⁺Loss of water157.0760
[M+H - CH₂O]⁺Loss of formaldehyde145.0760
[M+H - •CH₂OH]⁺Loss of hydroxymethyl radical144.0682

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy is a non-destructive technique that provides the most detailed information about molecular structure. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of atoms can be determined.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. The use of DMSO-d₆ also allows for the observation of exchangeable protons (from -OH and -NH₂) as distinct signals.[3]

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, particularly in the aromatic region.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) are invaluable for distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are highly recommended.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Add Deuterated Solvent (e.g., DMSO-d₆, 0.6 mL) A->B C Dissolve and Transfer to NMR Tube B->C D ¹H NMR Spectrum C->D Insert into Spectrometer E ¹³C {¹H} NMR Spectrum D->E F 2D NMR (COSY, HSQC) E->F G Fourier Transform & Phasing F->G H Peak Picking & Integration G->H I Assign Signals to Structure H->I

Caption: General workflow for NMR sample preparation and analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton signals can be predicted by considering the electronic effects of the electron-donating amino (-NH₂) and hydroxymethyl (-CH₂OH) groups on the isoquinoline core. Data from 1-aminoisoquinoline provides a strong basis for these predictions.[3]

  • Aromatic Region (δ 7.0 - 8.5 ppm): The isoquinoline ring system will display a set of coupled signals. The C1-amino group strongly shields the C8 proton (peri position), shifting it upfield.

  • Aliphatic Region (δ 4.0 - 5.0 ppm): The methylene protons of the -CH₂OH group are expected to appear as a singlet.

  • Exchangeable Protons: The amine (-NH₂) and hydroxyl (-OH) protons will appear as broad singlets, and their chemical shifts can vary with concentration and temperature. They will disappear upon adding a drop of D₂O to the sample.

Data Summary: Predicted ¹H NMR Signals
AssignmentPredicted Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationNotes
H-5~8.0dJ ≈ 8.51H
H-7~7.6s-1HSinglet due to C6-substituent
H-8~7.5dJ ≈ 8.51H
H-4~7.4dJ ≈ 6.01H
H-3~7.0dJ ≈ 6.01H
-NH₂~6.8br s-2HD₂O exchangeable
-OH~5.4br s-1HD₂O exchangeable
-CH₂-~4.6s-2H
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon chemical shifts are influenced by the substituents. The C1 carbon bearing the amino group will be significantly shielded, while the carbons ortho and para to the substituents will also show predictable shifts.

Data Summary: Predicted ¹³C NMR Signals
AssignmentPredicted Shift (δ, ppm)TypeNotes
C1~158.0CAttached to -NH₂
C4a~142.0C
C8a~138.0C
C6~135.0CAttached to -CH₂OH
C5~128.0CH
C8~125.0CH
C7~122.0CH
C4~120.0CH
C3~105.0CH
-CH₂OH~63.0CH₂

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic profile for this compound. The predicted MS and NMR data provide a robust analytical framework for any researcher working on the synthesis or application of this molecule. The mass spectrum should confirm the molecular weight via a strong [M+H]⁺ ion at m/z 175.0866, while the ¹H and ¹³C NMR spectra will provide the definitive structural fingerprint. It is crucial that these predicted data points are validated against experimentally acquired spectra for final confirmation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70766, 5-Aminoisoquinoline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 588991, 6-Aminoisoquinoline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11373, 6-Aminoquinoline. [Link]

  • NIST. NIST Chemistry WebBook, SRD 69 - Isoquinoline. [Link]

  • Al-Majed, A. R., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Applied Sciences, 12(12), 5998. [Link]

  • Al-Majed, A. R., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. ResearchGate. [Link]

  • Sturm, S., & Stuppner, H. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026–3032. [Link]

  • SpectraBase. 1-Aminoisoquinoline - [¹H NMR] - Spectrum. [Link]

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Methodological & Application

Synthesis of (1-Aminoisoquinolin-6-yl)methanol: A Detailed Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2][3] (1-Aminoisoquinolin-6-yl)methanol, in particular, represents a versatile building block for drug discovery, offering multiple points for diversification through its reactive primary amine and primary alcohol functionalities. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and scientists in the field of drug development. The proposed two-step synthesis is a robust and efficient method, commencing with the hydrolysis of a commercially available nitrile precursor, followed by a selective reduction of the resulting carboxylic acid.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached in two key stages, starting from 1-Aminoisoquinoline-6-carbonitrile. This strategy ensures high yields and simplifies purification processes by targeting specific functional group transformations.

G A 1-Aminoisoquinoline-6-carbonitrile B 1-Aminoisoquinoline-6-carboxylic acid A->B  Step 1: Acid Hydrolysis   C This compound B->C  Step 2: Selective Reduction  

Caption: Hydrolysis of 1-Aminoisoquinoline-6-carbonitrile.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Aminoisoquinoline-6-carbonitrile (5.0 g, 29.5 mmol).

  • Carefully add a 50% aqueous solution of sulfuric acid (100 mL).

  • Heat the mixture to reflux (approximately 120°C) and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until a pH of approximately 4-5 is reached. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash it with cold deionized water (3 x 50 mL).

  • Dry the solid under vacuum at 60°C to yield 1-Aminoisoquinoline-6-carboxylic acid as a solid.

Stage 2: Synthesis of this compound

The second stage focuses on the selective reduction of the carboxylic acid to a primary alcohol. A mixed anhydride approach followed by reduction with sodium borohydride is a mild and effective method that avoids the harsh conditions of other reducing agents like lithium aluminum hydride, thus preserving the amino group and the aromaticity of the isoquinoline core. [4] Reaction Scheme:

Caption: Reduction of 1-Aminoisoquinoline-6-carboxylic acid.

Protocol:

  • Suspend 1-Aminoisoquinoline-6-carboxylic acid (4.0 g, 21.2 mmol) in anhydrous Tetrahydrofuran (THF) (100 mL) in a 250 mL three-necked flask under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add triethylamine (3.2 mL, 23.3 mmol) dropwise to the suspension.

  • After stirring for 10 minutes, add ethyl chloroformate (2.2 mL, 23.3 mmol) dropwise, maintaining the temperature at 0°C. Stir for an additional 30 minutes at this temperature to form the mixed anhydride.

  • In a separate flask, dissolve sodium borohydride (1.6 g, 42.4 mmol) in methanol (50 mL) and cool to 0°C.

  • Add the sodium borohydride solution dropwise to the mixed anhydride suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to afford this compound.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Causality Behind Experimental Choices

The choice of a two-step synthesis via a carboxylic acid intermediate is deliberate. Direct reduction of the nitrile at the 6-position to an alcohol is challenging and can lead to over-reduction or side products. Hydrolysis to the more stable carboxylic acid allows for a controlled and selective reduction. The use of a mixed anhydride intermediate for the reduction of the carboxylic acid is a key aspect of this protocol. [4]It activates the carboxylic acid under mild conditions, making it susceptible to reduction by the gentle reducing agent, sodium borohydride. This chemoselectivity is crucial to prevent the reduction of the isoquinoline ring system.

Self-Validating System

The progress of each reaction step should be monitored to ensure completion.

  • For Stage 1: The disappearance of the starting nitrile and the appearance of the carboxylic acid can be monitored by TLC (using a mobile phase of 10% methanol in dichloromethane) or by LC-MS.

  • For Stage 2: The consumption of the carboxylic acid and the formation of the alcohol can also be tracked by TLC or LC-MS. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

PART 3: VISUALIZATION & DATA

Experimental Workflow

G cluster_stage1 Stage 1: Hydrolysis cluster_stage2 Stage 2: Reduction A 1. Add 1-Aminoisoquinoline-6-carbonitrile and H2SO4 solution to flask. B 2. Reflux for 12 hours. A->B C 3. Cool and neutralize with NaOH. B->C D 4. Filter and wash precipitate. C->D E 5. Dry to obtain 1-Aminoisoquinoline-6-carboxylic acid. D->E F 1. Suspend carboxylic acid in THF and cool to 0°C. E->F  Product from Stage 1 is the starting material for Stage 2   G 2. Add Et3N and Ethyl Chloroformate. F->G H 3. Add NaBH4 solution in MeOH. G->H I 4. Stir at room temperature for 4 hours. H->I J 5. Quench, extract, and purify. I->J K 6. Obtain this compound. J->K

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary
ParameterStage 1 (Hydrolysis)Stage 2 (Reduction)
Starting Material 1-Aminoisoquinoline-6-carbonitrile1-Aminoisoquinoline-6-carboxylic acid
Reagents 50% H₂SO₄, NaOHTriethylamine, Ethyl Chloroformate, NaBH₄
Solvent WaterTHF, Methanol
Reaction Time 12 hours4.5 hours
Temperature Reflux (120°C)0°C to Room Temperature
Expected Yield 85-95%70-85%
Purification Filtration and WashingColumn Chromatography

References

  • National Institutes of Health. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Google Patents.
  • ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. [Link]

  • PubChem. 1-Isoquinolinecarbonitrile. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. [Link]

  • National Institutes of Health. Selective Enzymatic Reduction of Aldehydes. [Link]

  • ResearchGate. Photoredox catalytic asymmetric dearomative [3 + 2] cycloaddition of isoquinolines with enones. [Link]

  • MDPI. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

  • PubChem. 1-Chloroisoquinoline-6-carbonitrile. [Link]

  • National Institutes of Health. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. [Link]

  • PubChem. 6-Aminoisoquinoline. [Link]

  • MDPI. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. [Link]

  • Technical Disclosure Commons. Process for the preparation of Amorphous 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4- yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo. [Link]

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The Buchwald-Hartwig Amination of 6-Bromoisoquinolines: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] For drug development professionals and medicinal chemists, the functionalization of N-heterocyclic scaffolds is of particular importance, and the Buchwald-Hartwig amination offers an efficient route to novel isoquinoline-based compounds.

This application note provides a detailed technical guide to the Buchwald-Hartwig amination of 6-bromoisoquinolines. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for successful execution, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromoisoquinoline, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the 6-aminoisoquinoline product.

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material. The choice of ligand is crucial to favor the desired reductive elimination pathway.[3]

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition Pd(II)-Amido Complex Pd(II)-Amido Complex Oxidative Addition Complex->Pd(II)-Amido Complex Amine Coordination & Deprotonation Pd(II)-Amido Complex->Pd(0)L 6-Aminoisoquinoline 6-Aminoisoquinoline Pd(II)-Amido Complex->6-Aminoisoquinoline Reductive Elimination H-Base+ H-Base+ Pd(II)-Amido Complex->H-Base+ 6-Bromoisoquinoline 6-Bromoisoquinoline 6-Bromoisoquinoline->Oxidative Addition Complex Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Pd(II)-Amido Complex Base Base Base->Pd(II)-Amido Complex caption Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Reaction Parameters and Optimization

The success of a Buchwald-Hartwig amination hinges on the careful selection and optimization of several key parameters.

Catalyst System: Palladium Precursor and Ligand

The choice of the palladium source and, more critically, the phosphine ligand is paramount for achieving high yields and suppressing side reactions. While initial systems utilized palladium sources like Pd(OAc)₂ and Pd₂(dba)₃, modern approaches often favor pre-catalysts that offer greater air and moisture stability and facilitate the formation of the active Pd(0) species.[4]

The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For heteroaryl halides like 6-bromoisoquinoline, bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group are often the ligands of choice.[4]

LigandStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylGeneral and highly active ligand for a wide range of aryl and heteroaryl halides. Often a good starting point for optimization.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylParticularly effective for the coupling of secondary amines.[3]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylExcellent for the monoarylation of primary amines and for challenging substrates.[2]
BINAP 2,2'-Bis(diphenylphosphino)-1,1'-binaphthylA bidentate ligand that can suppress β-hydride elimination, particularly with primary amines.[3]
Base Selection

The base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex. The choice of base depends on the functional group tolerance of the substrates.

BasepKa of Conjugate AcidNotes
Sodium tert-butoxide (NaOtBu) ~19A strong, non-nucleophilic base that often leads to high reaction rates. Can be incompatible with base-sensitive functional groups.[5]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26A very strong base that can be useful for less reactive amines or when protic functional groups are present.[5]
Cesium carbonate (Cs₂CO₃) ~10.3A milder base suitable for substrates with base-sensitive functional groups. May require higher reaction temperatures.[6]
Potassium phosphate (K₃PO₄) ~12.3Another milder base option, often used in combination with more sensitive substrates.
Solvent

The solvent must be anhydrous and degassed to prevent catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used solvents for Buchwald-Hartwig aminations.[5] The choice of solvent can also influence the solubility of the reagents and intermediates, which can impact the reaction rate.

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of 6-bromoisoquinoline. Optimization of catalyst, ligand, base, and temperature may be necessary for specific amine substrates.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add 6-bromoisoquinoline, Pd pre-catalyst, ligand, and base to an oven-dried flask. B Seal the flask and purge with an inert gas (e.g., Argon). A->B C Add anhydrous, degassed solvent. B->C D Add the amine substrate. C->D E Heat the reaction mixture to the desired temperature with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Quench the reaction (e.g., with aqueous NH4Cl). G->H I Perform an aqueous work-up (e.g., extraction with ethyl acetate). H->I J Dry the organic layer, filter, and concentrate. I->J K Purify the crude product by column chromatography. J->K caption Figure 2: General Experimental Workflow.

Caption: Figure 2: General Experimental Workflow.

Protocol 1: General Procedure for Small-Scale Amination

This protocol is suitable for initial screening and small-scale synthesis.

Materials:

  • 6-Bromoisoquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In an inert atmosphere glovebox, add 6-bromoisoquinoline, the palladium pre-catalyst, and the base to the reaction vial.

  • Seal the vial and remove it from the glovebox.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the amine via syringe. If the amine is a solid, it can be added in step 1.

  • Place the vial in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Kiloscale Synthesis of a 6-Aminoisoquinoline Derivative

The following protocol is adapted from a published procedure for the large-scale synthesis of a pharmaceutical intermediate derived from 6-bromoisoquinoline-1-carbonitrile.

Materials:

  • 6-Bromoisoquinoline-1-carbonitrile (2.5 kg, 10.7 mol)

  • (S)-3-Amino-2-methylpropan-1-ol (1.14 kg, 12.8 mol)

  • Pd(dba)₂ (123 g, 0.21 mol)

  • (±)-BINAP (133 g, 0.21 mol)

  • Cs₂CO₃ (4.5 kg, 13.9 mol)

  • Anhydrous THF (25 L)

Procedure:

  • To a suitable reactor under an inert atmosphere, charge the 6-bromoisoquinoline-1-carbonitrile, Pd(dba)₂, (±)-BINAP, and Cs₂CO₃.

  • Add the anhydrous THF.

  • Add the (S)-3-amino-2-methylpropan-1-ol.

  • Heat the mixture to reflux (approximately 66 °C) and stir for at least 12 hours.

  • Monitor the reaction for completion by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing the cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by recrystallization or other suitable methods to achieve the desired purity.

This large-scale procedure yielded 2.06 kg (80% yield) of the desired product with low residual palladium levels.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (inefficient formation of Pd(0)).Use a reliable pre-catalyst (e.g., G3 or G4 palladacycles). Ensure anhydrous and oxygen-free conditions.[3]
Inappropriate ligand choice.For primary amines, consider ligands like BrettPhos. For secondary amines, RuPhos is often a good choice. For challenging heteroaryl amines, more specialized ligands may be needed.[3]
Incorrect base selection.For base-sensitive substrates, switch to a milder base like Cs₂CO₃ or K₃PO₄, potentially with an increase in temperature.[3]
Hydrodehalogenation β-hydride elimination from the palladium-amido intermediate.Use bidentate ligands like BINAP or DPPF, which are known to suppress this side reaction.[3]
Biaryl Formation (Homocoupling) Dimerization of the aryl halide.Optimize catalyst loading and reaction temperature. Lowering the temperature may reduce the rate of this side reaction.
Incomplete Reaction Poor solubility of reagents.Consider a different solvent or a mixture of solvents. Ensure adequate agitation, especially with dense inorganic bases.
Catalyst deactivation.Ensure all reagents and solvents are of high purity and the reaction is maintained under a strict inert atmosphere.

Product Characterization: 6-Aminoisoquinoline

The successful synthesis of 6-aminoisoquinoline can be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, δ ppm): 5.54 (br s, 2H), 6.58 (s, 1H), 7.00 (d, J = 9.0 Hz, 1H), 7.35 (d, J = 5.5 Hz, 1H), 7.75 (d, J = 5.5 Hz, 1H), 7.75 (d, J = 9.0 Hz, 1H), 8.32 (d, J = 5.5 Hz, 1H), 8.98 (s, 1H).[7]

  • Molecular Formula: C₉H₈N₂[8]

  • Molecular Weight: 144.17 g/mol [8]

  • Mass Spectrometry (MS): m/z 144 (M⁺)[8]

Safety and Handling

The Buchwald-Hartwig amination involves the use of potentially hazardous materials. It is essential to follow standard laboratory safety procedures.

  • Palladium Catalysts: While generally stable, palladium catalysts should be handled in a well-ventilated area or fume hood. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere. They are also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: Strong bases such as NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle them in a glovebox or under a stream of inert gas. Avoid contact with skin and eyes.

  • Solvents: Anhydrous solvents like toluene, THF, and dioxane are flammable. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Buchwald-Hartwig amination of 6-bromoisoquinolines is a robust and highly valuable transformation for the synthesis of functionalized N-heterocycles. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can efficiently access a wide range of 6-aminoisoquinoline derivatives. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in drug discovery and development, enabling the streamlined synthesis of novel molecular entities.

References

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Should I do solvent extraction for Buchwald–Hartwig amination?. Chemistry Stack Exchange. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • 6-Aminoisoquinoline. PubChem. [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions with (1-Aminoisoquinolin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-Aminoisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of an amino group at the 1-position and a hydroxymethyl group at the 6-position of this heterocyclic system, as in (1-Aminoisoquinolin-6-yl)methanol, provides a versatile platform for the synthesis of novel drug candidates. The primary amino group can act as a key hydrogen bond donor or a site for further derivatization, while the hydroxymethyl group offers a point for metabolic anchoring or additional functionalization.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The application of this powerful reaction to this compound opens up avenues for the creation of diverse libraries of compounds with potential therapeutic applications in areas such as oncology, neurodegenerative diseases, and infectious diseases. This document provides a detailed guide to performing Suzuki coupling reactions with this valuable building block, including insights into reaction optimization, a step-by-step protocol, and troubleshooting advice.

Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The catalytic cycle is initiated by the active Pd(0) species.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regenerates Catalyst Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' R-B(OH)2 R-B(OH)2 Base Base R-B(OH)2->Base + Boronate Complex Boronate Complex Base->Boronate Complex Activates Boronate Complex->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction commences with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from an organoboron species (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[2]

Challenges with Amino- and Hydroxy-Substituted Heterocycles

The presence of unprotected primary amine and hydroxyl groups on the this compound substrate can present challenges in Suzuki coupling reactions. These functional groups can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and reduced reaction efficiency.[3] Therefore, the careful selection of the catalyst system, particularly the ligand, is crucial for a successful transformation.

Proposed Synthesis of this compound

While this compound is commercially available, a plausible synthetic route for researchers who may need to synthesize it in-house is outlined below. This multi-step synthesis would likely begin with the commercially available 6-bromoisoquinoline.

Synthesis_Workflow A 6-Bromoisoquinoline B 1-Chloro-6-bromoisoquinoline A->B Chlorination C 1-Amino-6-bromoisoquinoline B->C Buchwald-Hartwig Amination D 1-Amino-6-formylisoquinoline C->D Formylation E This compound D->E Reduction

Figure 2: A potential synthetic workflow for this compound.

This proposed route involves an initial chlorination of 6-bromoisoquinoline at the 1-position, followed by a Buchwald-Hartwig amination to introduce the primary amine.[4][5] Subsequent formylation of the bromo-substituted position and a final reduction step would yield the target molecule.

Experimental Protocol: Suzuki Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization of reaction conditions may be necessary for different substrates.

Materials:

  • This compound (assuming a starting halide precursor such as 6-bromo-1-aminoisoquinolin-yl)methanol)

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1-Amino-6-bromoisoquinolin-yl)methanol (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv.). The use of a bulky and electron-rich phosphine ligand like dppf is recommended to facilitate the coupling of the potentially coordinating substrate.[1]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent mixture should be sufficient to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may need to be determined empirically.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.

Data Presentation: Representative Substrate Scope

The following table illustrates the expected outcomes for the Suzuki coupling of (1-Amino-6-bromoisoquinolin-yl)methanol with a variety of arylboronic acids, based on typical yields for similar reactions.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid(1-Amino-6-phenylisoquinolin-yl)methanol75-85
24-Fluorophenylboronic acid(1-Amino-6-(4-fluorophenyl)isoquinolin-yl)methanol70-80
33-Thienylboronic acid(1-Amino-6-(thiophen-3-yl)isoquinolin-yl)methanol65-75
44-Acetylphenylboronic acid(1-Amino-6-(4-acetylphenyl)isoquinolin-yl)methanol60-70

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider using a more active pre-catalyst.
Poor choice of ligandSwitch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos).
Insufficiently strong baseTry a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of side products (e.g., homocoupling) Non-optimal reaction conditionsDecrease the catalyst loading. Ensure a thoroughly deoxygenated reaction mixture.
Protodeboronation of the boronic acid Presence of excess water or protic solventsUse anhydrous solvents and ensure the base is dry. Minimize the amount of water in the reaction mixture.
Decomposition of the starting material High reaction temperatureLower the reaction temperature and extend the reaction time.

Conclusion

The Suzuki coupling of this compound provides a powerful and versatile method for the synthesis of novel, highly functionalized isoquinoline derivatives for drug discovery and development. While the presence of the unprotected amino and hydroxyl groups can pose challenges, careful selection of the palladium catalyst, ligand, and reaction conditions can lead to successful and high-yielding transformations. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers working in this exciting area of medicinal chemistry.

References

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Formylation of Amines. Molecules. [Link]

  • Formylation. Wikipedia. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]

  • Reductive Formylation of Isoquinoline Derivatives with Formamide and Synthesis of 2-Formyltetrahydroisoquinolines. ResearchGate. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. ACS Publications. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. Semantic Scholar. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

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Application Notes & Protocols: Leveraging (1-Aminoisoquinolin-6-yl)methanol for Next-Generation Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most important families of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with a majority of these agents targeting the highly conserved ATP-binding site.[2] A key strategy in achieving potent and selective inhibition is the design of heterocyclic scaffolds that can effectively mimic the hydrogen bonding interactions of the adenine nucleobase with the kinase "hinge region."[2][3][4][5][6]

The 1-aminoisoquinoline moiety has emerged as a privileged scaffold in this domain. It serves as an effective bioisostere for other hinge-binding motifs like quinazoline or quinoline, offering a unique vector space for substituent placement and modulation of physicochemical properties.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (1-Aminoisoquinolin-6-yl)methanol (CAS 1374656-02-6) as a versatile, bifunctional building block in the synthesis of novel kinase inhibitors.[8] We will detail the design rationale, provide robust, step-by-step synthetic protocols for its elaboration, and discuss troubleshooting and optimization strategies.

Design Rationale: The Strategic Advantage of the 1-Aminoisoquinoline Scaffold

The efficacy of a kinase inhibitor is dictated by its precise interactions within the ATP pocket. The this compound scaffold offers two distinct points of engagement, which can be exploited for rational drug design.

The Hinge-Binding Headgroup: 1-Aminoisoquinoline

The primary role of the 1-aminoisoquinoline core is to anchor the inhibitor to the kinase hinge region. This short, flexible stretch of amino acids connects the N- and C-lobes of the kinase catalytic domain.[1] The exocyclic amine at the C1 position and the endocyclic nitrogen (N2) act as a hydrogen bond donor and acceptor, respectively, forming a canonical bidentate hydrogen bond pattern with the backbone amide and carbonyl groups of the hinge residues. This interaction is critical for achieving high-affinity binding.

Figure 1: H-Bonding of 1-Aminoisoquinoline with the Kinase Hinge.
The Vector for Specificity: 6-Hydroxymethyl Group

While the headgroup provides affinity, the 6-hydroxymethyl (-CH₂OH) group provides a crucial vector for achieving selectivity and accessing alternative binding pockets. This functional handle can be used to extend the molecule towards:

  • The Solvent-Exposed Region: Enhancing solubility and allowing for the introduction of pharmacokinetically favorable groups.

  • The Hydrophobic Back Pocket: In many kinases, an allosteric pocket becomes accessible when the activation loop is in an inactive, "DFG-out" conformation. Inhibitors that exploit this pocket are known as Type II inhibitors and are often more selective than their Type I counterparts. The 6-methanol group serves as an ideal attachment point for moieties designed to occupy this pocket.

This bifunctional nature allows chemists to independently optimize hinge binding and interactions with more variable regions of the ATP site, accelerating the structure-activity relationship (SAR) cycle.

Core Synthetic Protocols & Workflows

The following protocols provide detailed, field-proven methodologies for the chemical elaboration of this compound. The primary strategy involves activating the primary alcohol as a leaving group, followed by nucleophilic substitution with a core fragment of interest.

Workflow Overview

The general synthetic strategy is a modular, two-stage process. Stage 1 focuses on activating the benzylic alcohol. Stage 2 is the key fragment coupling step, most commonly a Williamson ether synthesis. An alternative workflow involving oxidation and reductive amination is also presented.

SynthesisWorkflow cluster_activation Stage 1: Activation of Alcohol cluster_coupling Stage 2: Fragment Coupling start This compound activation Convert -CH₂OH to -CH₂-LG (LG = Cl, OMs) start->activation oxidation Oxidation to Aldehyde (-CHO) start->oxidation ether Williamson Ether Synthesis (with Phenol Fragment) activation->ether Base, R-OH product Final Kinase Inhibitor ether->product amine Reductive Amination (with Amine Fragment) amine->product oxidation->amine R-NH₂, NaBH(OAc)₃

Figure 2: General Synthetic Workflows for Derivatization.
Protocol 1: Activation via Chlorination

Objective: To convert the primary alcohol to a more reactive benzylic chloride, creating a potent electrophile for Sₙ2 reactions.

  • Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂, 1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend this compound in anhydrous DCM (approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: SOCl₂ is corrosive and reacts with moisture to release HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

    • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of saturated NaHCO₃.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude (1-aminoisoquinolin-6-yl)methyl chloride is often used directly in the next step without further purification due to its potential instability.

  • Causality & Insights: Thionyl chloride provides a clean conversion to the chloride. The 0 °C addition mitigates potential side reactions. The crude product is used immediately because benzylic chlorides bearing an amino group can be susceptible to self-alkylation or hydrolysis upon storage or chromatography.

Protocol 2: Key Coupling via Williamson Ether Synthesis

Objective: To couple the activated aminoisoquinoline fragment with a phenolic core via a robust Sₙ2 reaction.[9][10][11][12][13]

  • Materials:

    • Crude (1-aminoisoquinolin-6-yl)methyl chloride (from Protocol 1, 1.0 eq)

    • Substituted Phenol Fragment (e.g., 4-fluoro-3-methoxyphenol, 1.1 eq)

    • Potassium carbonate (K₂CO₃, 3.0 eq, finely powdered) or Cesium carbonate (Cs₂CO₃, 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Ethyl acetate (EtOAc)

    • Water

  • Procedure:

    • To a flask containing the substituted phenol fragment (1.1 eq) and K₂CO₃ (3.0 eq), add anhydrous DMF (approx. 0.1 M).

    • Stir the mixture at room temperature for 15 minutes to generate the phenoxide in situ.

    • Add a solution of crude (1-aminoisoquinolin-6-yl)methyl chloride (1.0 eq) in a small amount of DMF to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir for 4-12 hours. Monitor progress by LC-MS.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous mixture with EtOAc (3x).

    • Combine the organic layers, wash with water (2x) and brine (1x) to remove residual DMF.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a DCM/Methanol or EtOAc/Hexane gradient) to yield the final ether-linked kinase inhibitor.

  • Causality & Insights:

    • Base Choice: K₂CO₃ is a cost-effective and generally effective base. For less reactive phenols, the more soluble and basic Cs₂CO₃ can significantly accelerate the reaction.

    • Solvent Choice: DMF is an excellent polar aprotic solvent that effectively solvates the cation of the phenoxide, increasing the nucleophilicity of the oxygen anion. ACN is a good alternative if DMF proves difficult to remove during workup.

    • Reaction Type: This is a classic Sₙ2 reaction. It works best with primary halides like the one synthesized, minimizing competing elimination reactions.[9][12]

Alternative Protocol: Coupling via Reductive Amination

Objective: To form a more flexible secondary amine linkage, which can offer different H-bonding capabilities and conformational profiles compared to an ether linkage.

  • Step A: Oxidation to 1-Aminoisoquinoline-6-carbaldehyde

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add Dess-Martin periodinane (DMP, 1.5 eq) in portions at room temperature.

    • Stir for 1-2 hours until the starting material is consumed (monitor by TLC/LC-MS).

    • Quench the reaction with a saturated solution of Na₂S₂O₃ and NaHCO₃. Stir vigorously for 30 minutes.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine organics, dry over Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can be used directly.

  • Step B: One-Pot Reductive Amination [1][14][15][16][17]

    • Dissolve the crude aldehyde (1.0 eq) and a primary/secondary amine fragment (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or methanol.

    • Add a few drops of acetic acid to catalyze imine/iminium ion formation. Stir for 30-60 minutes at room temperature.[15]

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions. This reagent is mild and selectively reduces the iminium ion in the presence of the aldehyde.[1][14]

    • Stir at room temperature for 6-24 hours until completion.

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM, dry the combined organic layers, concentrate, and purify by column chromatography.

Data Summary & Troubleshooting

Typical Reaction Parameters
Reaction TypeKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
Chlorination SOCl₂DCM0 → RT2-4>90% (crude)
Ether Synthesis K₂CO₃ or Cs₂CO₃DMF60-804-1250-85%
Oxidation Dess-Martin PeriodinaneDCMRT1-2>90% (crude)
Reductive Amination NaBH(OAc)₃, AcOHDCERT6-2445-80%
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low yield in ether synthesis 1. Incomplete activation of alcohol. 2. Poorly reactive phenol. 3. Low reaction temperature.1. Confirm chloride formation by LC-MS before use. 2. Switch from K₂CO₃ to the stronger base Cs₂CO₃. 3. Increase temperature to 80-100 °C. Consider using NaH to pre-form the phenoxide (use THF as solvent).
Multiple spots on TLC (side products) 1. Dimerization of the benzylic chloride. 2. Reaction at the 1-amino group.1. Use the crude chloride immediately; do not store. 2. This is generally not favored under Williamson conditions, but if problematic, use milder conditions (lower temp, shorter time). Protection of the amine is a last resort.
Stalled reductive amination 1. Inefficient imine formation. 2. Sterically hindered amine.1. Ensure anhydrous conditions. Add 3Å molecular sieves to remove water. 2. Increase reaction time and/or temperature (to 40-50 °C).
Difficulty in purification Polar nature of aminoisoquinoline products.Use a more polar eluent system (e.g., DCM with 5-10% Methanol + 0.5% NH₄OH). Consider reverse-phase chromatography if silica gel fails.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its bifunctional nature, combining a potent hinge-binding headgroup with a synthetically tractable handle at the 6-position, provides a powerful platform for medicinal chemists. The protocols outlined in this document offer robust and reproducible methods for elaborating this scaffold into diverse chemical libraries, enabling the systematic exploration of structure-activity relationships and the rapid development of novel, potent, and selective kinase inhibitors.

References

  • BenchChem. (n.d.). Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • García-Reyes, B., et al. (2020). Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Medicinal Chemistry.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • García-Reyes, B., et al. (2020, March 12). Discovery of a novel kinase hinge binder fragment by dynamic undocking. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Lab. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Maccari, R., et al. (2020). Discovery of a novel kinase hinge binder fragment by dynamic undocking. Semantic Scholar. Retrieved from [Link]

  • BioSolveIT. (2024, January 17). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Zoia, L., et al. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
  • Kusakabe, K., et al. (2015, May 1). A Unique Hinge Binder of Extremely Selective Aminopyridine-Based Mps1 (TTK) Kinase Inhibitors With Cellular Activity. PubMed. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2018, April 11). Reductive Amination [Video]. YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of the Amino Group on 1-Aminoisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Aminoisoquinoline Derivatization in Drug Discovery

The 1-aminoisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1] The primary amino group at the C1 position serves as a versatile synthetic handle, allowing for extensive derivatization to modulate the compound's physicochemical properties, pharmacokinetic profile, and target-binding interactions. This strategic modification is a cornerstone of modern drug development, enabling the optimization of lead compounds into clinical candidates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key methods for derivatizing the amino group of 1-aminoisoquinolines. We will delve into the mechanistic rationale behind common and advanced derivatization strategies, offering detailed, field-proven protocols for N-acylation, N-sulfonylation, N-arylation, and N-alkylation. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions to ensure reproducibility and success.

I. N-Acylation: Crafting Amide Bonds for Enhanced Biological Activity

The conversion of the 1-amino group to an amide is a fundamental and highly effective strategy for exploring the structure-activity relationship (SAR) of 1-aminoisoquinoline-based compounds. The resulting N-acylisoquinolines often exhibit improved biological activity and metabolic stability.

Causality Behind Experimental Choices in N-Acylation

The most common method for N-acylation involves the reaction of 1-aminoisoquinoline with an acylating agent, such as an acyl chloride or an acid anhydride. The choice of acylating agent and reaction conditions is critical for achieving high yields and purity.

  • Acylating Agent: Acyl chlorides are highly reactive and are suitable for a wide range of substrates. Acid anhydrides are also effective, particularly for simple acyl groups like acetyl.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

  • Solvent: An inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is used to dissolve the reactants and facilitate the reaction without participating in it.

Experimental Protocol: N-Acetylation of 1-Aminoisoquinoline

This protocol describes the synthesis of N-(isoquinolin-1-yl)acetamide using acetic anhydride.

Materials:

  • 1-Aminoisoquinoline (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate mixture

Procedure:

  • To a solution of 1-aminoisoquinoline (e.g., 1.0 g, 6.94 mmol) in DCM (35 mL) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.45 mL, 10.4 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (0.78 mL, 8.33 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield N-(isoquinolin-1-yl)acetamide as a solid.[2]

Data Presentation:

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
N-(isoquinolin-1-yl)acetamideC₁₁H₁₀N₂O186.2185-95145-147

Visualization of N-Acylation Workflow:

acylation_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 1-Aminoisoquinoline in DCM ReactionStep 1. Mix Reactants at 0°C 2. Warm to RT, stir 2-4h Reactant1->ReactionStep Reactant2 Triethylamine (Base) Reactant2->ReactionStep Reactant3 Acetic Anhydride Reactant3->ReactionStep Workup1 Quench with NaHCO₃ ReactionStep->Workup1 Workup2 Extract with DCM Workup1->Workup2 Workup3 Wash with Brine Workup2->Workup3 Workup4 Dry over Na₂SO₄ Workup3->Workup4 Workup5 Concentrate Workup4->Workup5 PurificationStep Flash Column Chromatography Workup5->PurificationStep FinalProduct N-(isoquinolin-1-yl)acetamide PurificationStep->FinalProduct sulfonylation_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 1-Aminoisoquinoline in Pyridine ReactionStep 1. Mix Reactants at 0°C 2. Warm to RT, stir 12-16h Reactant1->ReactionStep Reactant2 Benzenesulfonyl Chloride Reactant2->ReactionStep Workup1 Pour into Ice-Water ReactionStep->Workup1 Workup2 Extract with DCM Workup1->Workup2 Workup3 Wash with HCl, NaHCO₃, Brine Workup2->Workup3 Workup4 Dry over MgSO₄ Workup3->Workup4 Workup5 Concentrate Workup4->Workup5 PurificationStep Flash Column Chromatography Workup5->PurificationStep FinalProduct N-(isoquinolin-1-yl)benzenesulfonamide PurificationStep->FinalProduct buchwald_hartwig_workflow cluster_setup Inert Atmosphere Setup cluster_reactants Reactant Addition cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add Pd(OAc)₂, BINAP, NaOtBu to Schlenk tube 2. Evacuate and backfill with Argon Reactants Add 1-Aminoisoquinoline, Aryl Bromide, and Toluene Setup->Reactants ReactionStep Heat at 100-110°C for 12-24h Reactants->ReactionStep Workup 1. Quench with NH₄Cl 2. Extract with Ethyl Acetate 3. Purify by Column Chromatography ReactionStep->Workup FinalProduct N-Aryl-1-aminoisoquinoline Workup->FinalProduct reductive_amination_workflow cluster_imine_formation Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification ImineStep 1. Mix 1-Aminoisoquinoline, Benzaldehyde, Acetic Acid in DCE 2. Stir at RT for 1h ReductionStep 1. Add STAB portion-wise 2. Stir at RT for 12-16h ImineStep->ReductionStep Workup 1. Quench with NaHCO₃ 2. Extract with DCM 3. Purify by Column Chromatography ReductionStep->Workup FinalProduct N-Benzyl-1-aminoisoquinoline Workup->FinalProduct

Sources

Application Notes & Protocols: Strategic Functionalization of the Methanol Group on (1-Aminoisoquinolin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactive Landscape of a Privileged Scaffold

(1-Aminoisoquinolin-6-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. The 1-aminoisoquinoline core is a recognized pharmacophore present in a variety of biologically active molecules, including kinase inhibitors and neuroprotective agents.[1][2] The strategic functionalization of its 6-methanol group offers a powerful avenue for modulating the physicochemical properties, pharmacokinetic profiles, and target engagement of derivative compounds.

This guide provides a comprehensive overview of synthetic strategies for the selective functionalization of the primary alcohol in this compound. We will delve into the critical considerations of chemoselectivity, detailing field-proven protocols for esterification, etherification, oxidation, and conversion to halides. Each protocol is presented with a rationale for the chosen methodology, addressing potential challenges and offering insights for reaction optimization.

Core Challenge: Chemoselectivity in a Bifunctional System

The primary challenge in modifying the 6-methanol group of this compound lies in the presence of the nucleophilic 1-amino group. Many reagents used to functionalize alcohols can also react with primary amines, leading to a mixture of products and complicating purification. Therefore, achieving selective O-functionalization is paramount.

Two primary strategies can be employed to overcome this challenge:

  • Chemoselective Reagent Choice: Utilizing reagents and conditions that inherently favor reaction with the alcohol over the amine.

  • Protecting Group Strategy: Temporarily masking the reactivity of the 1-amino group with a suitable protecting group, performing the desired transformation on the alcohol, and then deprotecting the amine.

The choice between these strategies will depend on the specific transformation, the desired final product, and the overall synthetic route.

Protecting the 1-Amino Group: A Prerequisite for Versatility

For many transformations, particularly those involving harsh reagents or conditions, protection of the 1-amino group is the most robust approach to ensure clean and selective functionalization of the methanol group. The tert-butoxycarbonyl (Boc) group is a widely used and versatile choice for protecting amines due to its stability under a range of conditions and its straightforward removal under acidic conditions.[3][4]

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the 1-amino group of this compound using di-tert-butyl dicarbonate (Boc)₂O.

Workflow for Boc Protection

reagents Dissolve this compound in THF/DCM boc2o Add (Boc)₂O and a non-nucleophilic base (e.g., TEA) reagents->boc2o Step 1 reaction Stir at room temperature boc2o->reaction Step 2 workup Aqueous workup and extraction reaction->workup Step 3 purification Purification (e.g., column chromatography) workup->purification Step 4 product Obtain Boc-protected product purification->product Step 5

Caption: Workflow for Boc protection of the amino group.

Materials:

Reagent/SolventCAS NumberSupplier Example
This compound1374656-02-6Frontier
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5Sigma-Aldrich
Triethylamine (TEA)121-44-8Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous109-99-9Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-2Sigma-Aldrich
Saturated aqueous sodium bicarbonate144-55-8Fisher Scientific
Brine7647-14-5Fisher Scientific
Anhydrous sodium sulfate7757-82-6Fisher Scientific

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous THF and DCM (e.g., 1:1 v/v).

  • To this solution, add triethylamine (1.2 eq) followed by a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the Boc-protected this compound.

Functionalization of the Methanol Group

With the 1-amino group protected, the 6-methanol group can be selectively functionalized through a variety of standard organic transformations. The following protocols assume the use of the Boc-protected starting material.

Esterification: Introducing Ester Moieties

Esterification of the primary alcohol can be achieved under various conditions. A common and mild method involves the use of an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Protocol 2: Acylation with an Acyl Chloride

Materials:

Reagent/SolventCAS NumberSupplier Example
Boc-protected starting material--
Acyl chloride (e.g., Acetyl chloride)75-36-5Sigma-Aldrich
Pyridine or Triethylamine110-86-1Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-2Sigma-Aldrich

Procedure:

  • Dissolve the Boc-protected this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 eq) followed by the dropwise addition of the desired acyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ester by column chromatography.

For the direct and chemoselective O-acylation of unprotected amino alcohols, acidic conditions can be employed where the amino group is protonated and thus deactivated towards acylation.[4]

Etherification: Building Ether Linkages

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[5][6]

Workflow for Williamson Ether Synthesis

start Boc-protected This compound deprotonation Deprotonate with a strong base (e.g., NaH) in THF/DMF start->deprotonation Step 1 alkoxide Formation of the corresponding alkoxide deprotonation->alkoxide sn2 React with a primary alkyl halide (R-X) alkoxide->sn2 Step 2 product Formation of the ether product sn2->product

Caption: Workflow for Williamson ether synthesis.

Protocol 3: Williamson Ether Synthesis

Materials:

Reagent/SolventCAS NumberSupplier Example
Boc-protected starting material--
Sodium hydride (NaH), 60% in mineral oil7646-69-7Sigma-Aldrich
Alkyl halide (e.g., Iodomethane)74-88-4Sigma-Aldrich
Tetrahydrofuran (THF) or DMF, anhydrous109-99-9Sigma-Aldrich

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF or DMF at 0 °C, add a solution of the Boc-protected this compound (1.0 eq) in the same solvent.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ether by column chromatography.

An alternative for more sensitive substrates is the Mitsunobu reaction, which proceeds under milder, neutral conditions.[7][8][9]

Oxidation: Accessing the Aldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde provides a valuable synthetic handle for further transformations such as reductive amination or Wittig reactions. Mild oxidation conditions are crucial to avoid over-oxidation to the carboxylic acid and to prevent side reactions with the amino group if it is unprotected.

Protocol 4: Swern Oxidation

The Swern oxidation is a reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[10][11][12][13]

Materials:

Reagent/SolventCAS NumberSupplier Example
Boc-protected starting material--
Oxalyl chloride79-37-8Sigma-Aldrich
Dimethyl sulfoxide (DMSO), anhydrous67-68-5Sigma-Aldrich
Triethylamine (TEA), anhydrous121-44-8Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-2Sigma-Aldrich

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM. Stir for 15 minutes.

  • Add a solution of the Boc-protected this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add anhydrous triethylamine (5.0 eq) and stir for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude aldehyde by column chromatography.

For a chemoselective oxidation without a protecting group, a copper(I)/TEMPO catalyst system under an oxygen atmosphere has been shown to be effective for aminobenzyl alcohols.[1][14]

Protocol 5: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a milder alternative to Swern oxidation, operating at room temperature.[15]

Materials:

Reagent/SolventCAS NumberSupplier Example
Boc-protected starting material--
Dess-Martin Periodinane (DMP)87413-09-0Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-2Sigma-Aldrich
Saturated aqueous sodium bicarbonate144-55-8Fisher Scientific
Sodium thiosulfate7772-98-7Fisher Scientific

Procedure:

  • Dissolve the Boc-protected this compound (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.5 eq) in one portion.

  • Stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (1:1).

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde, which can be purified by column chromatography.

Conversion to Halides: Activating the Benzylic Position

Conversion of the benzylic alcohol to a halide provides an electrophilic center for subsequent nucleophilic substitution reactions. The Appel reaction is a mild and effective method for this transformation.[16][17][18]

Protocol 6: Appel Reaction for Bromination

Materials:

Reagent/SolventCAS NumberSupplier Example
Boc-protected starting material--
Carbon tetrabromide (CBr₄)558-13-4Sigma-Aldrich
Triphenylphosphine (PPh₃)603-35-0Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-2Sigma-Aldrich

Procedure:

  • Dissolve the Boc-protected this compound (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add triphenylphosphine (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide.

Deprotection of the 1-Amino Group

Following the successful functionalization of the methanol group, the Boc protecting group can be readily removed under acidic conditions to yield the final desired product.

Protocol 7: Boc Deprotection

Materials:

Reagent/SolventCAS NumberSupplier Example
Boc-protected functionalized product--
Trifluoroacetic acid (TFA)76-05-1Sigma-Aldrich
Dichloromethane (DCM)75-09-2Sigma-Aldrich
Saturated aqueous sodium bicarbonate144-55-8Fisher Scientific

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the excess acid by pouring the reaction mixture into a cooled, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected product.

Conclusion

The functionalization of the 6-methanol group of this compound is a key strategy for the diversification of this important heterocyclic scaffold. By carefully considering the principles of chemoselectivity and employing appropriate protecting group strategies, a wide array of derivatives can be accessed through standard and reliable organic transformations. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the synthetic potential of this versatile building block.

References

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  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from a URL available through Google Search.[13]

  • Pal, P., et al. (2017).

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Scale-up Synthesis of 6-Aminoisoquinoline: A Guide to Industrially Viable Routes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminoisoquinoline is a pivotal Key Starting Material (KSM) in the pharmaceutical industry, forming the structural core of numerous kinase inhibitors used in oncology and other therapeutic areas.[1][2] Its efficient, reproducible, and scalable production is critical for the drug development pipeline. This application note provides an in-depth guide to the synthesis of 6-aminoisoquinoline, moving beyond academic curiosities to focus on industrially viable strategies. We will dissect two primary retrosynthetic approaches, provide detailed, step-by-step protocols for each, and offer a comparative analysis to guide process chemistry decisions. The core challenge of regiocontrol is addressed by forgoing direct functionalization of the isoquinoline core in favor of "building-up" the heterocyclic system from pre-functionalized precursors.

Strategic Analysis: The Imperative of Regiocontrol

A naive approach to synthesizing 6-aminoisoquinoline might involve the direct nitration of isoquinoline, followed by reduction. However, this strategy is fundamentally flawed for selective synthesis. Electrophilic nitration of isoquinoline under standard acidic conditions (e.g., HNO₃/H₂SO₄) proceeds via the protonated isoquinolinium cation. This deactivates the pyridine ring and directs substitution to the carbocyclic ring, yielding an intractable mixture of 5-nitro and 8-nitroisoquinoline, not the desired 6-nitro isomer.[3]

Therefore, a successful scale-up strategy must build the isoquinoline scaffold from a precursor that already contains the key functional group (or a surrogate) at the correct position. This leads to two robust and regiochemically-defined strategies.

Retrosynthetic Pathways

The diagram below illustrates the two primary retrosynthetic strategies for producing high-purity 6-aminoisoquinoline on a large scale.

G cluster_A Strategy A: Dichloro-Nitro Intermediate Route cluster_B Strategy B: Bromo-Intermediate Route mol_6AIQ 6-Aminoisoquinoline mol_DCNI 1,3-Dichloro-6-nitroisoquinoline mol_6AIQ->mol_DCNI Catalytic Hydrogenation (Reduction & Dechlorination) [1] mol_6BIQ 6-Bromoisoquinoline mol_6AIQ->mol_6BIQ Copper-Catalyzed Amination (NH₃) [5] mol_Dione 6-Nitroisoquinoline-1,3-dione mol_DCNI->mol_Dione Chlorination (POCl₃) [12] mol_Acid 2-(Carboxymethyl)-4-nitrobenzoic Acid mol_Dione->mol_Acid Cyclization (Urea/Δ) [12] mol_Aldehyde 4-Bromobenzaldehyde mol_6BIQ->mol_Aldehyde Pomeranz-Fritsch Cyclization [8] mol_Acetal Aminoacetaldehyde dimethyl acetal G start 2-(Carboxymethyl) -4-nitrobenzoic Acid step1 Cyclization (Urea, Acetic Acid, Δ) start->step1 int1 6-Nitroisoquinoline -1,3-dione step1->int1 step2 Chlorination (POCl₃, DMF cat., Δ) int1->step2 int2 1,3-Dichloro-6 -nitroisoquinoline step2->int2 step3 Hydrogenation (Pd/C, H₂, K₂CO₃, THF/MeOH) int2->step3 end 6-Aminoisoquinoline step3->end

Caption: Synthesis workflow via the dichloro-nitro intermediate.

Step 2A: Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione

This step involves the cyclization of a substituted homophthalic acid derivative. The use of urea serves as a stable source of ammonia at high temperatures.

  • Materials: 2-(Carboxymethyl)-4-nitrobenzoic acid, Urea, Acetic Acid.

  • Protocol:

    • Combine 2-(carboxymethyl)-4-nitrobenzoic acid (1.0 eq) and urea (2.0 eq) in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.

    • Add glacial acetic acid as the solvent.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

    • Cool the reaction mixture, which should cause the product to precipitate.

    • Filter the solid, wash with cold water and then a minimal amount of cold ethanol to remove residual acetic acid.

    • Dry the solid under vacuum to yield 6-nitroisoquinoline-1,3(2H,4H)-dione.

Step 2B: Synthesis of 1,3-Dichloro-6-nitroisoquinoline

This is a standard transformation of a cyclic imide or dione to the corresponding dichloro derivative using a strong chlorinating agent. [4]

  • Materials: 6-Nitroisoquinoline-1,3(2H,4H)-dione, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Protocol:

    • CAUTION: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas. POCl₃ is corrosive and reacts violently with water.

    • To a flask charged with 6-nitroisoquinoline-1,3(2H,4H)-dione (1.0 eq), add an excess of phosphorus oxychloride (5-10 eq).

    • Add a catalytic amount of DMF (0.1 eq). The DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active chlorinating species.

    • Heat the mixture to reflux (approx. 105 °C) for 2-4 hours. Monitor for the disappearance of the starting material.

    • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

    • Very cautiously, pour the residue onto a large volume of crushed ice with vigorous stirring. This will quench the remaining POCl₃ and precipitate the product.

    • Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 2C: Reductive Amination & Dechlorination to 6-Aminoisoquinoline

This highly efficient one-pot reaction achieves three transformations: reduction of the nitro group, and hydrogenolysis of both carbon-chlorine bonds. [1]

  • Materials: 1,3-Dichloro-6-nitroisoquinoline, Palladium on Carbon (10% Pd/C, 50% wet), Potassium Carbonate (K₂CO₃), Tetrahydrofuran (THF), Methanol (MeOH).

  • Protocol:

    • CAUTION: This reaction involves hydrogen gas under pressure and a pyrophoric catalyst. Ensure proper grounding and inert atmosphere techniques are used.

    • Charge a high-pressure hydrogenation reactor with 1,3-dichloro-6-nitroisoquinoline (1.0 eq) and 10% Pd/C catalyst (approx. 5-10 mol% Pd).

    • Add THF as the primary solvent.

    • Seal the reactor, purge several times with nitrogen, then with hydrogen.

    • Pressurize the reactor with hydrogen gas to 0.6 MPa and heat to 45 °C. The initial phase primarily reduces the nitro group.

    • After 6-8 hours (monitor by HPLC for consumption of the nitro-compound), depressurize the reactor.

    • Safely add a solution of K₂CO₃ (2.0 eq) in Methanol. The base and co-solvent facilitate the subsequent dehalogenation.

    • Re-seal, purge, and re-pressurize the reactor with H₂ to 0.6 MPa at 45 °C.

    • Continue hydrogenation until complete dechlorination is observed (typically 12-24 hours).

    • After completion, cool, vent, and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with THF/Methanol.

    • Concentrate the filtrate under reduced pressure to obtain crude 6-aminoisoquinoline, which is then carried forward to purification.

Protocol 2: The Bromo-Intermediate Route (Strategy B)

This strategy involves the initial synthesis of a stable, halogenated isoquinoline, followed by a high-pressure amination reaction. This avoids the handling of nitro-aromatic intermediates in the final steps.

Workflow for Strategy B

G start 4-Bromobenzaldehyde + Aminoacetaldehyde dimethyl acetal step1 Pomeranz-Fritsch (Toluene, Δ then H₂SO₄) start->step1 int1 6-Bromoisoquinoline step1->int1 step2 Amination (NH₃, CuSO₄, H₂O, Δ, P) int1->step2 end 6-Aminoisoquinoline step2->end

Caption: Synthesis workflow via the bromo-intermediate.

Step 3A: Scale-up Synthesis of 6-Bromoisoquinoline

This protocol is a modified Pomeranz-Fritsch reaction, which first forms a Schiff base (a benzalaminoacetal) that subsequently cyclizes in strong acid. [5]

  • Materials: 4-Bromobenzaldehyde, Aminoacetaldehyde dimethyl acetal, Toluene, Concentrated Sulfuric Acid.

  • Protocol:

    • Charge a reactor with 4-bromobenzaldehyde (1.0 eq), aminoacetaldehyde dimethyl acetal (1.0 eq), and toluene.

    • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during imine formation. Continue for 12-16 hours until no more water is collected.

    • Cool the reaction and concentrate under vacuum to remove the toluene.

    • CAUTION: The next step is highly exothermic. Cool the crude benzalaminoacetal intermediate in an ice/salt bath.

    • Slowly and with vigorous stirring, add the intermediate to pre-chilled concentrated sulfuric acid (5-10 volumes), ensuring the internal temperature does not exceed 20 °C.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours to complete the cyclization.

    • Carefully pour the reaction mixture onto a large amount of crushed ice.

    • Basify the cold aqueous solution by the slow addition of concentrated aqueous sodium hydroxide until the pH is >10.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 6-bromoisoquinoline.

Step 3B: Copper-Catalyzed Amination

This is a nucleophilic aromatic substitution reaction where the bromine is displaced by ammonia under forcing conditions, catalyzed by a copper salt. [6]

  • Materials: 6-Bromoisoquinoline, Aqueous Ammonia (28%), Copper(II) sulfate pentahydrate.

  • Protocol:

    • CAUTION: This reaction must be performed in a certified high-pressure autoclave due to the high temperatures and pressures generated.

    • Charge the autoclave with 6-bromoisoquinoline (1.0 eq), copper(II) sulfate pentahydrate (approx. 0.5 eq), and 28% aqueous ammonia.

    • Seal the autoclave and begin stirring.

    • Heat the mixture to 190 °C. The internal pressure will rise significantly. Maintain this temperature for 6-8 hours.

    • Cool the reactor to room temperature and safely vent any residual pressure.

    • Transfer the reaction slurry to a beaker and basify with 10% aqueous sodium hydroxide to precipitate copper salts and ensure the product is in its free base form.

    • Extract the product thoroughly with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 6-aminoisoquinoline.

Comparative Analysis of Scale-Up Routes

The choice between these two robust strategies depends on available equipment, cost of goods, and EHS (Environment, Health, and Safety) considerations.

ParameterStrategy A (Dichloro-Nitro Route)Strategy B (Bromo-Route)Justification
Overall Step Count 3 steps from key intermediate2 steps from key intermediateStrategy A requires more steps to build the functionalized core.
Key Reagents POCl₃, Pd/C, H₂ gasH₂SO₄, CuSO₄, aq. NH₃Both routes use hazardous materials; choice depends on handling capability.
EHS Concerns Use of nitro-aromatics, pyrophoric catalyst, pressurized H₂.Use of large volume strong acid, high-pressure/high-temp autoclave.The hydrogenation in Strategy A is often preferred in modern manufacturing over high-pressure amination due to better containment and control systems.
Yield & Purity Generally high yields and leads to very pure product after hydrogenation. [1]Good yields, but removal of residual copper can be a purification challenge.The final step of Strategy A is a clean reduction, often yielding a purer crude product.
Atom Economy Lower, due to loss of Cl atoms and nitro group oxygen.Higher, as it's primarily a substitution reaction in the final step.Strategy B is more atom-economical in its final transformation.
Cost of Goods Pd/C is a significant cost driver.Copper sulfate is inexpensive, but autoclave operational costs are high.A detailed cost analysis of starting materials and reagents is required.

Standard Protocol for Final Product Purification

Regardless of the synthetic route, achieving the high purity (>99.5%) required for pharmaceutical use necessitates a robust, multi-step purification process. The following "triple purification" system is highly effective. [1]

  • Decolorization with Activated Carbon:

    • Dissolve the crude 6-aminoisoquinoline in a suitable solvent like methanol or ethyl acetate.

    • Add 5-10% w/w activated carbon (charcoal) to the solution.

    • Heat the mixture to a gentle reflux for 30-60 minutes to adsorb high-molecular-weight colored impurities.

    • Hot-filter the solution through a pad of Celite® to remove the carbon.

  • Acid-Base Extraction/Wash:

    • This step leverages the basicity of the amino group to separate it from neutral or acidic impurities.

    • Dissolve the decolorized material in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl). The protonated 6-aminoisoquinoline hydrochloride salt will move into the aqueous layer, leaving neutral impurities behind.

    • Separate the layers.

    • Cool the acidic aqueous layer with an ice bath and slowly add a base (e.g., 10M NaOH) with stirring until the pH is >10.

    • The 6-aminoisoquinoline free base will precipitate or can be extracted back into a fresh organic solvent.

  • Final Recrystallization:

    • Dissolve the purified material from the acid-base extraction in a minimal amount of a hot solvent or solvent system (e.g., toluene, ethanol/water).

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to constant weight.

Conclusion

The scalable synthesis of 6-aminoisoquinoline is a solved problem in process chemistry, but one that requires a deliberate, regiocontrolled strategy. Direct functionalization of the parent heterocycle is not viable for this isomer. Instead, constructing the isoquinoline ring from pre-functionalized benzene derivatives is the method of choice. Both the Dichloro-Nitro Intermediate Route and the Bromo-Intermediate Route offer effective, high-yield pathways. The former often provides a cleaner final transformation, while the latter is more atom-economical. The ultimate choice will depend on a facility's specific capabilities regarding high-pressure reactions, hydrogenation, and overall cost-benefit analysis. In all cases, a rigorous final purification cascade is essential to meet the stringent quality demands of the pharmaceutical industry.

References

  • Google Patents. (n.d.). Methods for the preparation of 6-aminoisoquinoline. WO2018125548A1.
  • Google Patents. (n.d.). 6-aminoisoquinoline compounds. US8455647B2.
  • PubMed. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Retrieved January 18, 2026, from [Link]

  • Stack Exchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved January 18, 2026, from [Link]

Sources

Purification methods for 1-aminoisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 1-Aminoisoquinoline Derivatives

Introduction

1-Aminoisoquinoline and its derivatives represent a privileged scaffold in medicinal chemistry and materials science. These heterocyclic compounds are key building blocks in the synthesis of a wide array of pharmacologically active agents, including kinase inhibitors for cancer therapy, antidepressant-like molecules, and antimicrobial agents.[1][2] They are also utilized in the development of fluorescent probes for biological imaging and as catalysts in organic synthesis.[1]

This comprehensive guide provides an in-depth exploration of the principal methods for purifying 1-aminoisoquinoline derivatives. It moves beyond simple protocols to explain the underlying chemical principles, enabling scientists to make informed decisions and troubleshoot challenges effectively.

Guiding Principles: Physicochemical Properties

The successful purification of any compound begins with an understanding of its fundamental physicochemical properties. For 1-aminoisoquinoline derivatives, the strategy is dictated by their unique combination of basicity, aromaticity, and crystalline nature.

  • Basicity: The exocyclic amino group at the 1-position renders the molecule basic. This allows for the formation of a water-soluble salt upon treatment with acid, a property that is the cornerstone of acid-base extraction.[3][4][5]

  • Aromatic System: The fused benzene and pyridine ring system creates a largely nonpolar, rigid structure.[6] This influences the molecule's solubility in organic solvents and its interactions with chromatographic stationary phases.

  • Physical State: At room temperature, 1-aminoisoquinoline is typically a pale yellow to off-white crystalline solid, a characteristic that makes recrystallization a highly effective method for achieving high purity.[6]

PropertyCharacteristicImplication for Purification
Chemical Nature Aromatic Amine (Basic)Enables separation from neutral/acidic impurities via Acid-Base Extraction.
Physical State Crystalline SolidIdeal for purification by Recrystallization.
Polarity Moderately PolarSuitable for Normal-Phase (Silica Gel) and Reversed-Phase Chromatography.
Solubility Soluble in many organic solvents; salt form is water-soluble.Dictates solvent choice for extraction, chromatography, and recrystallization.

Core Purification Methodologies

The selection of a purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following sections detail the most common and effective methods.

Acid-Base Extraction: The Workhorse for Crude Cleanup

Acid-base extraction is a powerful liquid-liquid extraction technique used for separating acidic, basic, and neutral compounds.[4][7] It is often the first purification step after a reaction work-up to remove the bulk of non-basic impurities.

Causality Behind the Method: The technique leverages the basicity of the 1-amino group. By washing an organic solution of the crude product with an aqueous acid (e.g., 1M HCl), the basic 1-aminoisoquinoline derivative is protonated, forming an ammonium salt. This ionic salt is soluble in the aqueous layer, while neutral and acidic impurities remain in the organic layer.[3][5] The layers are separated, and the pure amine is recovered by basifying the aqueous layer (e.g., with NaOH) and extracting it back into an organic solvent.[4]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like ethyl acetate) into a clean flask.

  • Repeat Extraction: To ensure complete transfer, extract the organic layer with fresh 1M HCl two more times, combining all aqueous extracts. The organic layer containing neutral and acidic impurities can now be discarded.

  • Back-Wash (Optional but Recommended): To remove any residual neutral impurities from the combined aqueous extracts, perform a "back-wash" by extracting with a small portion of fresh organic solvent. Discard this organic wash.

  • Regeneration of Free Base: Cool the combined aqueous extracts in an ice bath. Slowly add a strong base, such as 2M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12, check with pH paper). The 1-aminoisoquinoline derivative will precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous solution three times with fresh portions of an organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified 1-aminoisoquinoline derivative.

Diagram: Acid-Base Extraction Workflow

start Crude Mixture (1-Aminoisoquinoline, Neutral Impurity, Acidic Impurity) in Dichloromethane add_hcl Extract with 1M HCl (aq) start->add_hcl sep_funnel1 Separatory Funnel add_hcl->sep_funnel1 organic1 Organic Layer: Neutral & Acidic Impurities sep_funnel1->organic1 Top Layer aqueous1 Aqueous Layer: Protonated 1-Aminoisoquinoline Salt sep_funnel1->aqueous1 Bottom Layer discard_org Discard organic1->discard_org add_naoh Add 2M NaOH (aq) until pH > 12 aqueous1->add_naoh sep_funnel2 Separatory Funnel add_naoh->sep_funnel2 aqueous2 Aqueous Layer: Salts (NaCl, etc.) sep_funnel2->aqueous2 Bottom Layer organic2 Organic Layer: Purified 1-Aminoisoquinoline sep_funnel2->organic2 Top Layer aqueous2->discard_org dry Dry (Na₂SO₄), Filter, Concentrate organic2->dry final_product Pure 1-Aminoisoquinoline dry->final_product

Caption: Workflow for purifying 1-aminoisoquinolines via acid-base extraction.

Recrystallization: For High Purity Crystalline Solids

Recrystallization is a purification technique used to remove impurities from solid compounds. It is exceptionally effective for 1-aminoisoquinoline derivatives, which are typically crystalline solids.[6]

Causality Behind the Method: The principle relies on differential solubility. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (near the solvent's boiling point).[8][9] Impurities are either insoluble in the hot solvent (and can be filtered off) or are present in smaller amounts and remain in the cold solvent after the desired product has crystallized.[10] The slow formation of a crystal lattice inherently excludes mismatched impurity molecules, leading to a significant increase in purity.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose an appropriate solvent. Benzene and ethanol have been reported for recrystallizing 1-aminoisoquinoline.[11] The ideal solvent should not react with the compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to cover the solid. Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent boils.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding excess solvent will reduce the final yield.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done in a desiccator or a vacuum oven.

Diagram: Recrystallization Process

start Crude Solid in Flask add_solvent Add Minimum Hot Solvent to Dissolve start->add_solvent hot_filter Hot Filtration (If Insoluble Impurities Exist) add_solvent->hot_filter Optional cool_slowly Slow Cooling to Room Temperature add_solvent->cool_slowly hot_filter->cool_slowly ice_bath Cool in Ice Bath to Maximize Yield cool_slowly->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry product Pure Crystalline Product dry->product

Caption: Step-by-step workflow for single-solvent recrystallization.

Column Chromatography: For Separating Complex Mixtures

When acid-base extraction is insufficient to separate compounds with similar basicity, or when dealing with complex mixtures, silica gel column chromatography is the method of choice.[12]

Causality Behind the Method: This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[12] Silica gel is polar. More polar compounds (like 1-aminoisoquinolines, due to the N-H bonds) will adsorb more strongly to the silica and elute more slowly. Less polar compounds will travel down the column faster. By carefully selecting a mobile phase of appropriate polarity, a clean separation can be achieved.

Experimental Protocol: Silica Gel Column Chromatography

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a suitable solvent system (e.g., a mixture of ethyl acetate and hexane, or methanol in dichloromethane). The ideal system should give the target compound an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the least polar solvent of the eluent system.

  • Sample Loading: Dissolve the crude product in a minimum amount of solvent and load it carefully onto the top of the silica bed. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and add this to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (via gravity or compressed air) to move the solvent through the silica.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Diagram: Column Chromatography Workflow

cluster_0 Process Steps cluster_1 Column Visualization prep 1. Prepare Slurry & Pack Column load 2. Load Sample prep->load elute 3. Elute with Solvent System load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze by TLC & Combine Pure Fractions collect->analyze concentrate 6. Concentrate analyze->concentrate product Purified Product concentrate->product Yields column Eluent Sample Band Silica Gel Glass Wool

Sources

Application Notes and Protocols: Design and Synthesis of a Library of (1-Aminoisoquinolin-6-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and purification of a focused library of analogs based on the (1-Aminoisoquinolin-6-yl)methanol scaffold. Isoquinoline derivatives are a prominent class of nitrogen-containing heterocycles that play a pivotal role in medicinal chemistry due to their wide range of biological activities.[1][2][3] This guide details the strategic design of the library, robust synthetic protocols for the core scaffold and its subsequent diversification, and high-throughput purification strategies. The methodologies described herein are designed to be reproducible and scalable, facilitating the rapid generation of novel chemical entities for screening in drug discovery programs.

Introduction: The Significance of the 1-Aminoisoquinoline Scaffold

The 1-aminoisoquinoline moiety is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a variety of therapeutic agents.[4][5] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[5] The presence of the primary amine at the 1-position and a versatile handle, such as the hydroxymethyl group at the 6-position, offers multiple points for chemical modification, making it an ideal template for library synthesis.[6][7] The goal of this application note is to provide a detailed roadmap for constructing a library of analogs around the this compound core to explore the structure-activity relationships (SAR) of this important pharmacophore.

Library Design Strategy

A successful library design hinges on the strategic selection of diversification points to maximize the exploration of chemical space around the core scaffold. For the this compound core, we have identified three primary vectors for modification (R¹, R², and R³), as illustrated below.

Library_Design Core This compound Core R1 R¹ Diversification (Amine) Core->R1 Acylation, Sulfonylation, Reductive Amination R2 R² Diversification (Hydroxymethyl) Core->R2 Etherification, Esterification R3 R³ Diversification (Aromatic Core) Core->R3 Cross-Coupling (e.g., Suzuki)

Figure 1: Diversification strategy for the this compound library.

  • R¹ (Amine Diversification): The primary amino group at the C1 position is a key interaction point and a versatile handle for modification. This library will explore a range of amides, sulfonamides, and secondary/tertiary amines via acylation, sulfonylation, and reductive amination, respectively. This allows for the introduction of various functionalities to probe hydrogen bonding, steric, and electronic requirements at this position.

  • R² (Hydroxymethyl Diversification): The methanol group at the C6 position provides another vector for exploring SAR. Ether and ester formation will be employed to introduce a variety of lipophilic and polar groups. These modifications can influence solubility, metabolic stability, and interactions with the target protein.

  • R³ (Aromatic Core Diversification): While this initial library focuses on R¹ and R² modifications, the isoquinoline core itself can be further functionalized. Future work could involve Suzuki or other palladium-catalyzed cross-coupling reactions to introduce substituents on the aromatic ring, further expanding the chemical space.[8][9][10][11]

Synthetic Protocols

The synthesis of the analog library is divided into two main stages: the synthesis of the core this compound scaffold and the subsequent parallel diversification reactions.

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold is a multi-step process starting from commercially available materials. The following protocol has been optimized for yield and scalability.

Core_Synthesis_Workflow cluster_0 Core Scaffold Synthesis A Starting Material (e.g., 4-nitro-2-methylbenzoic acid) B Intermediate 1 (e.g., 6-nitroisoquinoline-1,3(2H,4H)-dione) A->B Cyclization C Intermediate 2 (e.g., 1,3-dichloro-6-nitroisoquinoline) B->C Chlorination D Intermediate 3 (e.g., 6-nitroisoquinolin-1-amine) C->D Amination E Intermediate 4 (e.g., 6-aminoisoquinolin-1-amine) D->E Reduction F Final Core Scaffold (this compound) E->F Sandmeyer Reaction & Reduction

Figure 2: General workflow for the synthesis of the this compound core.

Protocol 3.1.1: Synthesis of this compound

  • Step 1: Cyclization to 6-nitroisoquinoline-1,3(2H,4H)-dione. A mixture of 4-nitro-2-methylbenzoic acid and N,N-dimethylformamide dimethyl acetal is heated to afford the corresponding enamine, which is then cyclized in the presence of a base (e.g., sodium methoxide) to yield 6-nitroisoquinoline-1,3(2H,4H)-dione.

  • Step 2: Chlorination to 1,3-dichloro-6-nitroisoquinoline. The dione from the previous step is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride to yield 1,3-dichloro-6-nitroisoquinoline.[12]

  • Step 3: Selective Amination to 1-amino-3-chloro-6-nitroisoquinoline. The more reactive chlorine at the 1-position is selectively displaced by an amino group using a suitable ammonia source (e.g., ammonium hydroxide) under controlled conditions.

  • Step 4: Dechlorination to 6-nitroisoquinolin-1-amine. The remaining chlorine at the 3-position is removed via catalytic hydrogenation (e.g., H₂, Pd/C) or by using a reducing agent like zinc in acetic acid.

  • Step 5: Reduction to 6-aminoisoquinolin-1-amine. The nitro group is reduced to a primary amine using standard conditions such as catalytic hydrogenation (H₂, Pd/C) or a metal-acid system (e.g., SnCl₂/HCl).

  • Step 6: Conversion to this compound. The 6-amino group is converted to a hydroxymethyl group via a Sandmeyer-type reaction. The amine is first diazotized with sodium nitrite in an acidic medium, followed by reaction with formaldehyde and subsequent reduction of the resulting aldehyde.

Parallel Library Synthesis

With the core scaffold in hand, the library is generated using parallel synthesis techniques to improve efficiency.[7][13][14][15] The following protocols are designed for a 96-well plate format but can be adapted to other formats.

Protocol 3.2.1: R¹ Diversification - Acylation

  • Preparation: To each well of a 96-well plate, add a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Reagent Addition: Add a diverse set of acylating agents (e.g., acid chlorides, anhydrides) (1.2 eq) to each well, along with a non-nucleophilic base (e.g., diisopropylethylamine) (2.0 eq).

  • Reaction: Seal the plate and agitate at room temperature for 12-16 hours.

  • Work-up and Purification: Quench the reactions with water and extract with an organic solvent. The crude products can be purified using high-throughput techniques such as mass-directed preparative HPLC.[16]

Protocol 3.2.2: R¹ Diversification - Reductive Amination

Reductive amination is a powerful tool for C-N bond formation and is widely used in pharmaceutical synthesis.[17][18][19][20][21]

  • Preparation: To each well, add a solution of this compound (1.0 eq) and a diverse set of aldehydes or ketones (1.2 eq) in a suitable solvent (e.g., methanol or dichloroethane).

  • Imine Formation: Add a dehydrating agent (e.g., sodium sulfate) and stir for 1-2 hours to facilitate imine formation.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) and continue to agitate at room temperature for 16-24 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product and purify as described in Protocol 3.2.1.

Protocol 3.2.3: R² Diversification - Etherification (Williamson Ether Synthesis)

  • Preparation: To each well, add a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylformamide).

  • Deprotonation: Add a strong base such as sodium hydride (1.2 eq) and stir for 30 minutes at 0 °C.

  • Alkylation: Add a diverse set of alkyl halides (1.2 eq) to each well.

  • Reaction: Allow the plate to warm to room temperature and agitate for 12-18 hours.

  • Work-up and Purification: Carefully quench the reactions with water. Extract the product and purify as described in Protocol 3.2.1.

Purification and Characterization

High-throughput purification is essential for efficiently processing chemical libraries.[22] A combination of techniques is often employed to ensure the purity of the final compounds.

Purification Technique Principle Application
Mass-Directed Preparative HPLC Separation based on polarity, with fraction collection triggered by the mass of the target compound.Primary purification method for the library, offering high resolution and specificity.[16]
Supercritical Fluid Chromatography (SFC) Utilizes supercritical CO₂ as the mobile phase for separation.An alternative to HPLC, particularly for chiral separations and thermally labile compounds.[23]
Solid-Phase Extraction (SPE) Selective retention of the compound of interest or impurities on a solid support.Used for rapid, crude purification or desalting prior to final analysis.

Characterization: All final compounds should be characterized by:

  • LC-MS: To confirm the molecular weight and assess purity.

  • ¹H NMR: For structural elucidation of a representative subset of the library to confirm the success of the synthetic transformations.

Conclusion

The protocols outlined in this application note provide a robust and efficient framework for the design and synthesis of a diverse library of this compound analogs. The strategic diversification at the R¹ and R² positions will generate a valuable collection of compounds for biological screening. The use of parallel synthesis and high-throughput purification techniques significantly accelerates the drug discovery process, enabling a more rapid exploration of the chemical space around this privileged scaffold.

References

  • Co(III)‐catalyzed 1‐aminoisoquinoline synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Chemical Science (RSC Publishing). Retrieved January 18, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). JOCPR. Retrieved January 18, 2026, from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). NIH. Retrieved January 18, 2026, from [Link]

  • Small Molecule Purification. (n.d.). Hanbon. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. Retrieved January 18, 2026, from [Link]

  • Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (n.d.). Retrieved January 18, 2026, from [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances (RSC Publishing). Retrieved January 18, 2026, from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. Retrieved January 18, 2026, from [Link]

  • Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research. (n.d.). American Chemical Society. Retrieved January 18, 2026, from [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • High-Throughput Purification of Single Compounds and Libraries. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Parallel synthesis of peptide libraries using microwave irradiation. (2007). PubMed. Retrieved January 18, 2026, from [Link]

  • Purification Technologies Small Molecules. (n.d.). Kdpharmagroup. Retrieved January 18, 2026, from [Link]

  • Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Parallel Synthesis & High-Throughput Experimentation. (n.d.). SpiroChem. Retrieved January 18, 2026, from [Link]

  • Introduction | Parallel Synthesis | Chemistry. (2022). Asynt. Retrieved January 18, 2026, from [Link]

  • Isoquinolines. 1. 3-Amino- and 3-fluoroisoquinoline derivatives as potential antimalarials. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 18, 2026, from [Link]

  • Proposed routes and initial studies for isoquinoline synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Methods for the preparation of 6-aminoisoquinoline. (2018). Google Patents.
  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. (n.d.). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011). PubMed. Retrieved January 18, 2026, from [Link]

Sources

The Privileged Scaffold: Application of (1-Aminoisoquinolin-6-yl)methanol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Promise of the Aminoisoquinoline Core

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2][3] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target.[1][4] These fragments serve as high-quality starting points that can be iteratively optimized into potent, selective, and drug-like candidates.[5][6] This approach has led to the development of several marketed drugs, tackling targets once considered "undruggable".[1]

Within the vast chemical space of possible fragments, the isoquinoline scaffold and its derivatives have emerged as "privileged structures" in medicinal chemistry, frequently appearing in bioactive compounds.[7][8] Specifically, the 1-aminoisoquinoline moiety is a key pharmacophore in numerous kinase inhibitors.[9][10] This application note focuses on (1-Aminoisoquinolin-6-yl)methanol , a fragment that elegantly combines the established binding features of the 1-aminoisoquinoline core with a versatile chemical handle for subsequent optimization.

This guide provides a comprehensive overview of the strategic application of this compound in an FBDD campaign. We will explore its physicochemical properties, detail robust protocols for primary screening and hit validation, and outline a rational workflow for hit-to-lead optimization.

Fragment Profile: this compound

The utility of a fragment is dictated by its structural and physicochemical properties. This compound is an exemplary starting point for FBDD, adhering well to the widely accepted "Rule of Three".[1]

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight 174.20 g/mol [11]≤ 300 DaEnsures efficient exploration of chemical space and avoids initial complexity.[1]
cLogP ~1.5 (Predicted)≤ 3Balances solubility and permeability, crucial for biophysical assays and cell-based studies.
Hydrogen Bond Donors 2 (amine and hydroxyl)≤ 3Provides key interaction points for target binding.[1]
Hydrogen Bond Acceptors 2 (ring nitrogens)≤ 3Offers additional opportunities for directed interactions within a binding pocket.[1]
Rotatable Bonds 1≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.[1]

The key features of this fragment are:

  • The 1-Aminoisoquinoline Core: This bicyclic aromatic system often acts as a hinge-binder in the ATP-binding site of kinases, forming critical hydrogen bonds.[9][10]

  • The 6-Methanol Group: This substituent provides a crucial, synthetically tractable vector for chemical elaboration.[11] It allows for "fragment growing" into adjacent pockets of the target protein to increase potency and selectivity.

The FBDD Workflow: From Fragment Screening to Lead Candidate

The journey from a fragment hit to a lead compound is a structured process of screening, validation, and optimization. The following diagram illustrates a typical FBDD workflow utilizing this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization FragLib Fragment Library (Containing Target Fragment) Screening Primary Screening (e.g., Thermal Shift, SPR) FragLib->Screening 1000-2000 Fragments HitVal Hit Validation (Orthogonal Assay, e.g., NMR) Screening->HitVal Identify Hits (e.g., this compound) XRay X-Ray Crystallography or Cryo-EM HitVal->XRay BindingMode Determine Binding Mode & Identify Growth Vectors XRay->BindingMode MedChem Medicinal Chemistry (Fragment Growing/Linking) BindingMode->MedChem SAR Generate Structure-Activity Relationship (SAR) MedChem->SAR LeadOpt Lead Optimization (ADMET Profiling) SAR->LeadOpt LeadCandidate Lead Candidate LeadOpt->LeadCandidate

Caption: A typical Fragment-Based Drug Design (FBDD) workflow.

Experimental Protocols: Screening and Validation

Sensitive biophysical techniques are required to detect the weak binding affinities typical of fragments.[12][13] A robust screening cascade often employs two orthogonal methods to ensure high-quality, validated hits.[1]

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for fragment binding by measuring changes in protein thermal stability.

Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).

Materials:

  • Purified target protein (e.g., a protein kinase) at 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (e.g., 100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well or 384-well qPCR plates.

  • Real-time PCR instrument capable of performing a melt curve analysis.

Methodology:

  • Preparation:

    • Prepare a master mix of protein and SYPRO Orange dye. Dilute the dye to a final concentration of 5x in the protein buffer.

    • Dispense 19.8 µL of the protein/dye master mix into each well of the qPCR plate.

  • Fragment Addition:

    • Add 0.2 µL of the this compound stock solution to the appropriate wells for a final fragment concentration of 1 mM.

    • Include control wells with 0.2 µL of DMSO (negative control) and a known binder if available (positive control).

  • Data Acquisition:

    • Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 15 minutes.

    • Place the plate in the real-time PCR instrument.

    • Run a melt curve protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tm is the inflection point of the curve, often determined by fitting the data to a Boltzmann equation or by calculating the negative first derivative.

    • A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential binding event.

Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on binding events, allowing for the validation of hits and the determination of binding affinity (KD).[12]

Principle: The binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a response unit (RU) change.

Materials:

  • SPR instrument (e.g., Biacore T200).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Immobilization reagents (EDC, NHS, ethanolamine).

  • Purified target protein.

  • This compound in a range of concentrations (e.g., 1 µM to 1 mM) in running buffer (e.g., HBS-EP+).

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

    • Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 5,000-10,000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare serial dilutions of this compound in running buffer.

    • Inject the fragment solutions over the immobilized protein surface, starting with the lowest concentration. Include several buffer-only injections for double referencing.

    • Monitor the association (during injection) and dissociation (during buffer flow) phases.

  • Data Analysis:

    • Subtract the response from a reference flow cell (an activated/deactivated surface without protein) and the buffer-only injections to correct for bulk refractive index changes and systematic drift.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (KD). A KD in the high µM to low mM range is typical for a fragment hit.

Hit-to-Lead: Rational Optimization of this compound

Once a fragment hit is validated and its binding mode is determined by structural biology techniques like X-ray crystallography, the hit-to-lead phase begins.[5][14] The goal is to evolve the fragment into a more potent lead compound while maintaining favorable physicochemical properties.

The 6-methanol group is the primary "growth vector." Based on the structure of the binding pocket, medicinal chemists can synthesize derivatives to form new, favorable interactions.

Hit_To_Lead cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Lead Compound Hit This compound (K_D = 500 µM) Grow Fragment Growing (Targeting adjacent pocket) Hit->Grow Synthesize Ether/Amide Derivatives via the 6-methanol group Lead Optimized Lead (K_D = 50 nM) Grow->Lead Link Fragment Linking (Connecting to another fragment) Merge Fragment Merging (Combining with another fragment)

Caption: Hit-to-lead optimization strategies for a fragment hit.

Example Optimization Strategy: Targeting a Hypothetical Kinase

Let's assume X-ray crystallography reveals that the 1-amino group of our fragment binds to the hinge region of a kinase and the 6-methanol group points towards a nearby hydrophobic pocket.

  • Initial Hit: this compound binds to the hinge. The 6-methanol is solvent-exposed.

  • Fragment Growing: The methanol is converted to an ether or used to form an amide linkage with moieties that can occupy the hydrophobic pocket. For instance, coupling with a small aromatic group (e.g., a phenyl ring) could lead to favorable π-stacking interactions.

  • SAR Generation: A small library of derivatives is synthesized to probe the size, electronic, and steric requirements of the hydrophobic pocket. This iterative process of design, synthesis, and testing builds a robust Structure-Activity Relationship (SAR).

  • Lead Compound: Through this process, the initial mM-affinity fragment can be elaborated into a potent nM-affinity lead compound with improved selectivity and cellular activity. This strategy was successfully employed in the discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.[9][10]

Conclusion

This compound represents a high-quality, versatile starting point for fragment-based drug discovery campaigns, particularly against target classes like protein kinases. Its favorable physicochemical properties, combined with the proven utility of the 1-aminoisoquinoline scaffold and a poised chemical handle for optimization, make it an invaluable tool for researchers and drug development professionals. By employing robust biophysical screening methods and rational, structure-guided medicinal chemistry, this fragment can serve as the foundation for the development of novel and potent therapeutics.

References

  • Scott, D. E., & Coyne, A. G. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 289(19), 5878-5901. [Link]

  • Immadisetty, K., & Madura, J. D. (2013). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Frontiers in Psychiatry, 4, 129. [Link]

  • Ray, P., Wright, J., Adam, J., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088. [Link]

  • Ray, P., Adam, J., Bennett, J., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 317-321. [Link]

  • Singh, R., Kaur, M., & Singh, K. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1239-1271. [Link]

  • Markidis, T., & ChEMBL Group. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Molecules, 25(4), 899. [Link]

  • Carr, R. A. E., & Jhoti, H. (2002). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Drug Discovery Today, 7(9), 522-527. [Link]

  • de Kloe, G. E., Bailey, D., Leurs, R., & de Esch, I. J. P. (2009). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 52(8), 2153-2161. [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Retrieved January 19, 2026, from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved January 19, 2026, from [Link]

  • OBN. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved January 19, 2026, from [Link]

  • Renaud, J. P., & Gto, P. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 55-59. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved January 19, 2026, from [Link]

  • Farhan, A. (2023). Fragment-Based Drug Design (FBDD). Journal of Drug Discovery and Development, 2(1). [Link]

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Troubleshooting & Optimization

Navigating the Challenges of C-N Coupling on the Isoquinoline Scaffold: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

As a cornerstone of modern synthetic chemistry, the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, proving indispensable in pharmaceutical and materials science.[1][2][3] However, its application to complex heterocyclic systems like isoquinolines presents a unique set of challenges for researchers. This technical support guide, designed for scientists and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to optimize Buchwald-Hartwig amination conditions specifically for isoquinoline substrates.

The Isoquinoline Challenge in Buchwald-Hartwig Amination

The inherent electronic properties of the isoquinoline ring, particularly the electron-withdrawing nature of the nitrogen atom, can deactivate the system towards the crucial oxidative addition step in the catalytic cycle.[4] This often leads to sluggish reactions, incomplete conversions, and the formation of unwanted side products. Furthermore, the nitrogen lone pair of the isoquinoline moiety itself can act as a potential ligand for the palladium catalyst, leading to catalyst inhibition and reduced efficiency. Addressing these challenges requires a nuanced approach to the selection of catalysts, ligands, bases, and solvents.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses common problems encountered during the Buchwald-Hartwig amination of halo-isoquinolines and provides systematic solutions.

Issue 1: Low to No Conversion of the Halo-isoquinoline Starting Material

This is one of the most frequent issues, often stemming from inefficient catalyst activation or poor substrate reactivity.

Potential Causes & Solutions:

  • Inefficient Catalyst Activation: The active Pd(0) species is crucial for initiating the catalytic cycle. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient.

    • Solution: Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or, more effectively, utilize modern, air-stable palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts). These form the active LPd(0) catalyst more cleanly and efficiently.

  • Poor Substrate Reactivity (Especially with Chloro- and Bromo-isoquinolines): Aryl chlorides and bromides are inherently less reactive than their iodide counterparts in oxidative addition.[5] The electron-deficient nature of the isoquinoline ring further exacerbates this issue.

    • Solution 1: Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or BrettPhos are designed to accelerate the oxidative addition of less reactive aryl halides. For N-heterocyclic substrates, DavePhos and XantPhos have also shown promise. A screening of several ligands is often the most effective approach.

    • Solution 2: Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. Reactions are typically run between 80-120 °C.

    • Solution 3: Consider the Halide: If synthetically feasible, converting the chloro- or bromo-isoquinoline to the corresponding iodo-isoquinoline can significantly improve reactivity.

  • Catalyst Inhibition: The lone pair on the isoquinoline nitrogen can coordinate to the palladium center, leading to catalyst deactivation.

    • Solution: Increasing the catalyst loading (from a typical 1-2 mol% to 3-5 mol%) can sometimes compensate for this effect. Additionally, certain bulky ligands can sterically hinder the coordination of the isoquinoline nitrogen to the palladium.

Issue 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and significantly lower the yield of the desired amino-isoquinoline.

Potential Causes & Solutions:

  • Hydrodehalogenation: This is the reduction of the halo-isoquinoline to the corresponding unsubstituted isoquinoline.

    • Cause: This side reaction can be promoted by certain bases and solvent combinations, particularly in the presence of moisture.

    • Solution: Ensure the use of anhydrous solvents and reagents. Switching to a different base, for instance from a strong alkoxide like NaOtBu to a carbonate like Cs₂CO₃, can sometimes mitigate this issue.

  • Biaryl Homocoupling: Dimerization of the halo-isoquinoline can occur, especially at high temperatures and with high catalyst loadings.

    • Solution: Optimize the catalyst loading and reaction temperature. Lowering the temperature and using the minimum effective catalyst amount can often suppress this side reaction. A study on the kiloscale synthesis of a 6-bromoisoquinoline derivative found that careful control of reaction parameters was crucial to minimize biaryl formation.[6][7]

  • Protodeamination of the Product: In some cases, the newly formed C-N bond can be cleaved.

    • Solution: This is less common but can be influenced by the choice of ligand and base. Re-evaluating the reaction conditions, particularly using a less aggressive base, may be beneficial.

Frequently Asked Questions (FAQs)

Q1: Which position on the isoquinoline ring is most challenging for Buchwald-Hartwig amination?

While position-specific reactivity can be substrate-dependent, halo-isoquinolines with the halogen adjacent to the nitrogen (e.g., 1-chloroisoquinoline) can be particularly challenging due to strong inductive effects and potential for catalyst inhibition. However, successful aminations at various positions, including the 3- and 6-positions, have been reported.[6]

Q2: How do I choose the right ligand for my isoquinoline substrate?

Ligand selection is critical and often empirical. A good starting point is to consider the nature of both the halo-isoquinoline and the amine.

Amine TypeRecommended Starting Ligands
Primary AlkylaminesBrettPhos, XPhos
Secondary AlkylaminesRuPhos, SPhos
Primary ArylaminesXPhos, BrettPhos
Secondary ArylaminesRuPhos, JohnPhos
N-Heterocycles (as nucleophile)DavePhos, XantPhos

For challenging substrates, a high-throughput screening of a diverse set of ligands is highly recommended.

Q3: What is the best base to use for the amination of a halo-isoquinoline?

The choice of base is a trade-off between reactivity and the potential for side reactions.

  • Strong Bases (NaOtBu, KOtBu, LHMDS): These generally lead to faster reaction rates and are often the first choice.[5] However, they can promote side reactions like hydrodehalogenation and may not be compatible with base-sensitive functional groups.[5]

  • Weaker Bases (Cs₂CO₃, K₃PO₄, K₂CO₃): These are milder and can be advantageous for substrates with sensitive functional groups.[5][6] Reactions with weaker bases may require higher temperatures to achieve full conversion.[5] A successful kiloscale amination of 6-bromoisoquinoline-1-carbonitrile utilized Cs₂CO₃.[6][7]

Q4: What are the recommended solvents for this reaction?

Anhydrous, non-protic solvents are essential.

  • Toluene and Dioxane: These are the most commonly used solvents for Buchwald-Hartwig aminations.[5]

  • THF: Can also be an effective solvent, as demonstrated in the synthesis of a 6-aminoisoquinoline derivative.[6][7]

  • DMF and DMSO: While sometimes used, these polar aprotic solvents can occasionally lead to side reactions or catalyst decomposition at high temperatures.

Q5: How can I ensure my reaction is truly anhydrous and oxygen-free?

Strict exclusion of air and moisture is critical for reproducibility.

  • Glassware: Oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).

  • Reagents: Use freshly distilled or commercially available anhydrous solvents. Solid reagents should be dried in a vacuum oven.

  • Atmosphere: Assemble the reaction under an inert atmosphere using a glovebox or Schlenk line techniques. Degas the solvent by bubbling with inert gas for at least 30 minutes prior to use.

Visualizing the Process

General Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle L-Pd(0) L-Pd(0) Oxidative Addition Oxidative Addition L-Pd(0)->Oxidative Addition + Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)(Ar)(X) Amine Coordination & Deprotonation Amine Coordination & Deprotonation L-Pd(II)(Ar)(X)->Amine Coordination & Deprotonation + HNR'R'', + Base L-Pd(II)(Ar)(NR'R'') L-Pd(II)(Ar)(NR'R'') Amine Coordination & Deprotonation->L-Pd(II)(Ar)(NR'R'') Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(NR'R'')->Reductive Elimination Reductive Elimination->L-Pd(0) Catalyst Regeneration Product (Ar-NR'R'') Product (Ar-NR'R'') Reductive Elimination->Product (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

A typical experimental setup for optimizing the Buchwald-Hartwig amination of a halo-isoquinoline.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Add Halo-isoquinoline Add Halo-isoquinoline Add Ligand Add Ligand Add Halo-isoquinoline->Add Ligand Add Pd Precatalyst Add Pd Precatalyst Add Ligand->Add Pd Precatalyst Add Base Add Base Add Pd Precatalyst->Add Base Add Anhydrous Solvent Add Anhydrous Solvent Add Base->Add Anhydrous Solvent Add Amine Add Amine Add Anhydrous Solvent->Add Amine Heat to desired temperature (e.g., 80-120 °C) Heat to desired temperature (e.g., 80-120 °C) Add Amine->Heat to desired temperature (e.g., 80-120 °C) Stir for 12-24h (Monitor by TLC/LC-MS) Stir for 12-24h (Monitor by TLC/LC-MS) Heat to desired temperature (e.g., 80-120 °C)->Stir for 12-24h (Monitor by TLC/LC-MS) Cool to RT Cool to RT Stir for 12-24h (Monitor by TLC/LC-MS)->Cool to RT Aqueous Workup Aqueous Workup Cool to RT->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Caption: A generalized experimental workflow for Buchwald-Hartwig amination.

General Protocol for the Amination of a Halo-isoquinoline

This protocol serves as a starting point and may require optimization for specific substrates.

Materials:

  • Halo-isoquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the halo-isoquinoline, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the amine.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

By systematically addressing the challenges inherent to the isoquinoline scaffold, researchers can successfully employ the Buchwald-Hartwig amination to access a wide array of novel amino-isoquinoline derivatives for applications in drug discovery and materials science.

References

  • D. Askin, et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1446–1452. [Link]

  • D. Askin, et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S). Organic Process Research & Development, 18(11), 1446-1452. [Link]

  • Sci-Hub. (2009). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. Synthesis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • J. F. Hartwig, et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • ResearchGate. (2007). Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters: Synthesis of Functionalized Tetrahydroisoquinolines. [Link]

  • S. Caddick, et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • J. F. Hartwig, et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • J. F. Hartwig, et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • S. P. Nolan, et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]

  • S. L. Buchwald. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research. [Link]

  • Rutgers University, et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]

  • ResearchGate. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]

  • Wiley Online Library. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. Chemistry – A European Journal. [Link]

  • ResearchGate. (n.d.). Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. [Link]

  • S. S. Stahl, et al. (2018). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Accounts of Chemical Research. [Link]

  • ACS Publications. (n.d.). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society. [Link]

  • ScienceDirect. (n.d.). Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. [Link]

  • The Hartwig Group. (2024). Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • ResearchGate. (2007). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. [Link]

  • ResearchGate. (n.d.). Synthesis of Isoquinolines via Rhodium(III)-Catalyzed Dehydrative C C and C N Coupling between Oximines and Alkynes. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Isoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of isoquinoline intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during their experimental work. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common yet complex issues. Our approach is rooted in explaining the fundamental principles behind each technique, ensuring you can make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the solubility of isoquinoline intermediates.

Q1: Why are my isoquinoline intermediates poorly soluble in aqueous solutions?

Isoquinoline is a heterocyclic aromatic organic compound that is sparingly soluble in water. Its derivatives, often larger and more complex molecules, can be even less soluble due to increased molecular weight and lipophilicity.[1] The rigid, planar structure of the isoquinoline ring system can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and solvate the individual molecules. Many isoquinoline intermediates are also weak bases.[2][3]

Q2: What is the first step I should take when encountering a solubility issue with an isoquinoline intermediate?

The initial and most straightforward approach is often pH adjustment. Since isoquinoline and its derivatives are typically weak bases, they can be protonated to form more soluble salts in acidic conditions.[2][4] A simple test is to attempt to dissolve a small amount of your intermediate in dilute aqueous acid (e.g., 0.1 M HCl). A significant increase in solubility upon acidification is a strong indicator that pH modification is a viable strategy.[5][6]

Q3: Are there any simple solvent-based approaches I can try?

Yes, beyond pH adjustment, exploring co-solvents is a common and effective strategy. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving non-polar compounds.[7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[9][]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance on advanced techniques to overcome persistent solubility challenges.

Guide 1: Systematic Solvent Screening and Co-Solvent Optimization

When simple pH adjustment or the use of a single co-solvent is insufficient, a more systematic approach is necessary.

The Rationale: The principle of "like dissolves like" is fundamental here. By systematically screening a range of solvents with varying polarities, you can identify a solvent system that best matches the polarity of your isoquinoline intermediate. Co-solvents work by reducing the hydrogen bonding network of water, which in turn lowers the energy required to create a cavity for the solute molecule.[8]

Experimental Protocol: Small-Scale Solubility Assessment

  • Prepare a stock solution of your isoquinoline intermediate in a highly soluble organic solvent (e.g., DMSO or DMF).

  • Dispense a small, precise volume of the stock solution into multiple vials and evaporate the solvent to leave a thin film of the compound.

  • Add a series of test solvents and co-solvent mixtures to the vials.

  • Equilibrate the samples with agitation (e.g., shaking or stirring) for a set period (e.g., 24 hours) at a controlled temperature.

  • Visually inspect for dissolution. For a more quantitative assessment, filter the samples and analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: Co-Solvent Solubility Profile

Co-Solvent System (Water:Co-solvent ratio)Solubility (mg/mL)Observations
Water< 0.1Insoluble
Water:Ethanol (90:10)0.5Slight improvement
Water:Ethanol (50:50)5.2Significant improvement
Water:PEG 400 (70:30)8.9High solubility
Water:Propylene Glycol (80:20)3.1Moderate improvement

Troubleshooting Workflow: Co-Solvent Selection

CoSolventSelection Start Poorly Soluble Isoquinoline Intermediate Screening Screen Common Co-solvents (Ethanol, PEG, Propylene Glycol) Start->Screening Assess Assess Solubility (Visual or HPLC) Screening->Assess Optimize Optimize Co-solvent Ratio Assess->Optimize Solubility Improved Alternative Explore Alternative Strategies Assess->Alternative No Improvement ConsiderTernary Consider Ternary System (e.g., Water:Ethanol:Glycerol) Optimize->ConsiderTernary Further Improvement Needed Success Solubility Achieved Optimize->Success ConsiderTernary->Success

Caption: A decision-making workflow for co-solvent selection.

Guide 2: Salt Formation for Enhanced Aqueous Solubility

For ionizable isoquinoline intermediates, forming a salt is a powerful and widely used technique to dramatically increase aqueous solubility.[6][11]

The Rationale: Salt formation converts the neutral, often crystalline and poorly soluble free base into an ionic compound.[5] The ionic nature of the salt allows for strong interactions with polar water molecules, leading to significantly improved solubility.[6] The success of salt formation depends on the pKa of the isoquinoline intermediate and the pKa of the counter-ion.[5]

Experimental Protocol: Salt Screening

  • Dissolve your isoquinoline free base in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).

  • Add a stoichiometric equivalent of a selected acid (counter-ion). Common acids for basic compounds include hydrochloric acid, sulfuric acid, methanesulfonic acid, and tartaric acid.[12]

  • Stir the mixture at room temperature or with gentle heating to facilitate salt formation.

  • Induce precipitation of the salt by cooling, adding an anti-solvent, or evaporating the solvent.

  • Isolate the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the salt to confirm its formation (e.g., using melting point, DSC, or spectroscopy).

  • Determine the aqueous solubility of the newly formed salt.

Data Presentation: Comparison of Free Base and Salt Solubility

Compound FormCounter-ionAqueous Solubility (mg/mL)Fold Increase
Free Base-0.05-
Hydrochloride SaltHCl15.2304
Mesylate SaltCH₃SO₃H25.8516
Tartrate SaltC₄H₆O₆8.7174

Logical Relationship: pH and Salt Solubility

pHSaltSolubility cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated Isoquinoline-H⁺ (Protonated) HighSolubility High Aqueous Solubility Protonated->HighSolubility Favors Dissolution FreeBase Isoquinoline (Free Base) Protonated->FreeBase Increase pH LowSolubility Low Aqueous Solubility FreeBase->LowSolubility Favors Precipitation

Caption: The effect of pH on the equilibrium between the soluble protonated form and the poorly soluble free base of an isoquinoline intermediate.

Guide 3: Amorphous Solid Dispersions

For highly crystalline, "brick dust" like intermediates, disrupting the crystal lattice through the formation of an amorphous solid dispersion can lead to a substantial increase in apparent solubility and dissolution rate.[13][14]

The Rationale: Amorphous materials lack the long-range molecular order of crystalline solids.[15][16] This disordered state has a higher free energy, which translates to a lower energy barrier for dissolution and thus, higher apparent solubility.[17] In a solid dispersion, the drug molecules are dispersed within a hydrophilic polymer matrix, which can also improve wettability and inhibit recrystallization.[18][19]

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion Preparation

  • Select a suitable hydrophilic polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[18]

  • Dissolve both the isoquinoline intermediate and the polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture).[19]

  • Remove the solvent under reduced pressure using a rotary evaporator to form a solid mass.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterize the solid dispersion to confirm its amorphous nature (e.g., using powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC)).

  • Evaluate the dissolution rate of the solid dispersion compared to the crystalline material.

Data Presentation: Dissolution Profile Comparison

Time (minutes)% Dissolved (Crystalline Intermediate)% Dissolved (Solid Dispersion)
5245
15580
30895
601098
Guide 4: Prodrug Approach

When other methods fail or are not suitable, a chemical modification of the isoquinoline intermediate to create a more soluble prodrug can be a viable, albeit more involved, strategy.[20][21]

The Rationale: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[22] By attaching a polar, ionizable promoiety to the isoquinoline intermediate, its aqueous solubility can be dramatically increased.[23]

Conceptual Workflow: Prodrug Strategy

ProdrugStrategy Start Poorly Soluble Isoquinoline Intermediate IdentifyHandle Identify Functional Group for Promoety Attachment Start->IdentifyHandle DesignPromoety Design a Solubilizing Promoety (e.g., phosphate, amino acid) IdentifyHandle->DesignPromoety Synthesize Synthesize Prodrug DesignPromoety->Synthesize Evaluate Evaluate Prodrug Properties (Solubility, Stability, Conversion Rate) Synthesize->Evaluate Success Soluble Prodrug with Efficient Conversion Evaluate->Success

Caption: Conceptual workflow for developing a soluble prodrug of an isoquinoline intermediate.

References

  • Vertex AI Search. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • PubMed. (2007). Salt formation to improve drug solubility.
  • NIH. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Pharma Excipients. (n.d.). Unlock the Potential of Poorly Soluble Drugs with Apisolex™ Technology.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients.
  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Sign-in. (n.d.). Salt formation to improve drug solubility.
  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • American Pharmaceutical Review. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Wikipedia. (n.d.). Isoquinoline.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Ataman Kimya. (n.d.). ISOQUINOLINE.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PubMed. (2007). Prodrug strategies to overcome poor water solubility.
  • Guidechem. (n.d.). What is Isoquinoline and its Applications? - FAQ.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • MDPI. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • ResearchGate. (2025). Prodrug strategies to overcome poor water solubility.
  • FooDB. (2010). Showing Compound Isoquinoline (FDB012557).
  • MDPI. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • Symbiosis Online Publishing. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Co-solvent.net. (2025). Co-solvent: Significance and symbolism.
  • ResearchGate. (2025). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.

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Technical Support Center: Palladium-Catalyzed Cross-Coupling of Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions involving the isoquinoline scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of palladium catalysis to functionalize this important heterocyclic motif. As a senior application scientist, I have seen firsthand the unique challenges that the isoquinoline core can present. Its electronic properties and ability to coordinate with the palladium center can lead to unexpected side reactions and diminished yields.

This resource is structured to provide direct, actionable advice to troubleshoot common issues and answer frequently asked questions. We will delve into the "why" behind the experimental choices, grounding our recommendations in mechanistic principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be observing in your reaction flask. Each issue is presented in a question-and-answer format, providing a diagnosis and a step-by-step guide to remediation.

Issue 1: Suzuki-Miyaura Coupling - Low Yield and Competing Side Products

Question: "I am performing a Suzuki-Miyaura coupling with a bromo-isoquinoline and an arylboronic acid, but I'm getting a low yield of my desired product. My main side products are the homocoupled biaryl from my boronic acid and a significant amount of the de-halogenated isoquinoline. What is happening and how can I fix it?"

Answer:

This is a classic and often frustrating issue in Suzuki-Miyaura couplings, especially with heteroaromatic substrates like isoquinoline. You are likely facing two distinct and competing side reactions: Homocoupling of the boronic acid and Hydrodehalogenation (or protodeboronation of the starting material).

1. Homocoupling of the Boronic Acid:

  • Causality: This side reaction, often called Glaser coupling, is primarily caused by the presence of oxygen in your reaction mixture.[1] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid. It can also be promoted by the copper co-catalyst if one is used.[2]

  • Mechanism Overview:

    • Oxidation of Pd(0) to Pd(II) by residual oxygen.

    • Transmetalation of two boronic acid molecules to the Pd(II) center.

    • Reductive elimination to form the biaryl side product and regenerate Pd(0).

2. Hydrodehalogenation:

  • Causality: This side reaction replaces your halogen with a hydrogen atom. It can occur through a couple of pathways. In one, a hydride species, often from the solvent (like an alcohol) or an amine base, is transferred to the palladium complex after oxidative addition. Reductive elimination then yields the undesired arene.[1]

  • Mechanism Overview:

    • Oxidative addition of the halo-isoquinoline to Pd(0).

    • Transfer of a hydride to the Pd(II) complex.

    • Reductive elimination of the de-halogenated isoquinoline.

Here is a systematic approach to address these side reactions:

Step 1: Rigorous Exclusion of Oxygen

This is the most critical step to prevent homocoupling.

  • Solvent Degassing: Before use, thoroughly degas your solvent. The most effective methods are:

    • Freeze-Pump-Thaw: Perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing.

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[3]

  • Inert Atmosphere: Ensure your reaction vessel is properly flame-dried or oven-dried and that the reaction is set up and maintained under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for the best results.

Step 2: Re-evaluate Your Base and Solvent System

The choice of base and solvent can significantly impact both side reactions.

  • Base Selection:

    • If you are using a strong, potentially hydride-donating base like an amine, consider switching to an inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]

    • For substrates that are sensitive to strong bases, milder options like potassium fluoride (KF) can be effective.[3]

  • Solvent System:

    • Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in base dissolution, are generally good choices.[3]

    • Avoid alcohol solvents if hydrodehalogenation is a major issue.

Step 3: Optimize Reaction Temperature and Time

  • Temperature: Higher temperatures can accelerate side reactions. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate (e.g., starting at 80 °C and adjusting from there).[1]

  • Reaction Time: Monitor your reaction closely by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can lead to product decomposition and an increase in side products.

Step 4: Consider Ligand Effects

The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

  • Bulky, Electron-Rich Ligands: For challenging couplings, especially with sterically hindered or electron-rich isoquinolines, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination over side reactions.[4]

Step 5: Procedural Modifications

  • Slow Addition: Adding the boronic acid solution slowly via a syringe pump to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.

  • Excess of Halo-isoquinoline: Using a slight excess of the halo-isoquinoline (e.g., 1.2 equivalents) can favor the oxidative addition with this partner over processes that lead to homocoupling.

The following table summarizes the key parameters to optimize:

ParameterRecommendation to Minimize Side ProductsRationale
Atmosphere Rigorously inert (Argon or Nitrogen)Prevents O₂-mediated catalyst oxidation and homocoupling.[1]
Solvent Degassed aprotic solvents (Dioxane, Toluene, THF) with minimal waterMinimizes sources of hydrides and oxygen.[3]
Base Inorganic bases (K₃PO₄, Cs₂CO₃)Avoids potential hydride donation from amine bases.[3]
Temperature Lowest effective temperature (e.g., 80-100 °C)Side reactions often have a higher activation energy.[1]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Promotes faster reductive elimination of the desired product.[4]
Reagent Addition Slow addition of boronic acidKeeps the concentration of the boronic acid low, reducing homocoupling.

Frequently Asked Questions (FAQs)

Q1: I'm observing the formation of palladium black in my reaction. Is my reaction failing?

A1: The appearance of a black precipitate (palladium black) indicates that your Pd(0) catalyst is agglomerating and precipitating out of the solution.[1] While this doesn't necessarily mean the reaction has completely failed, it is a sign of catalyst deactivation and will lead to lower yields and incomplete conversion.

  • Cause: This often happens when the oxidative addition step is slow, or if the ligand is not effectively stabilizing the Pd(0) species. High temperatures can also accelerate this process.

  • Solution:

    • Choose a more robust ligand: Bulky, electron-rich phosphine ligands are generally better at stabilizing the Pd(0) catalyst and preventing agglomeration.

    • Use a pre-catalyst: Modern palladium pre-catalysts are designed to generate the active Pd(0) species in a controlled manner, which can reduce the formation of palladium black.

    • Lower the reaction temperature: If possible, running the reaction at a lower temperature can slow down the rate of catalyst decomposition.

Q2: My isoquinoline-boronic acid seems to be decomposing during my Suzuki coupling. What is this side reaction and how can I prevent it?

A2: You are likely observing protodeboronation , a common side reaction where the C-B bond of your boronic acid is cleaved and replaced with a C-H bond.[5] This is particularly prevalent with heteroaryl boronic acids, like those derived from isoquinoline, due to the electronic nature of the ring system.

  • Cause: Protodeboronation can be catalyzed by acid, base, or even the palladium catalyst itself. The mechanism is highly dependent on the reaction pH and the specific structure of the boronic acid.[5]

  • Solution:

    • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[5] They act as a "slow-release" source of the boronic acid under the reaction conditions.

    • Anhydrous Conditions: If possible, using anhydrous solvents and bases can help to suppress this side reaction.

    • Optimize the Base: The rate of protodeboronation is often pH-dependent. Screening different bases (e.g., KF vs. K₂CO₃) can sometimes identify conditions that disfavor this pathway.

    • Minimize Reaction Time and Temperature: The longer the boronic acid is exposed to the reaction conditions, the more likely it is to decompose. Aim for efficient reactions that go to completion in a shorter timeframe.

Q3: In my Sonogashira coupling of an iodo-isoquinoline with a terminal alkyne, I am getting a lot of the homocoupled alkyne (a diyne). How can I favor the cross-coupling product?

A3: The homocoupling of terminal alkynes in a Sonogashira reaction is known as Glaser coupling .[2] This is an oxidative process that is almost always promoted by the copper(I) co-catalyst in the presence of oxygen.

  • Cause: The Cu(I) acetylide intermediate can be oxidized to Cu(II), which then promotes the dimerization of the alkyne.

  • Solution:

    • Go Copper-Free: The most effective way to prevent Glaser coupling is to use a copper-free Sonogashira protocol. Many modern ligand systems (e.g., those using bulky phosphines) can facilitate the reaction without the need for a copper co-catalyst.[2]

    • Rigorous Degassing: If you must use a copper co-catalyst, it is absolutely essential to exclude all oxygen from the reaction. Use degassed solvents and maintain a strict inert atmosphere.

    • Use an Amine Base: Amine bases like triethylamine or diisopropylethylamine can help to keep the copper in its +1 oxidation state, thereby suppressing the oxidative homocoupling.[2]

Q4: Does the position of the halogen on the isoquinoline ring affect the reaction conditions I should use?

A4: Absolutely. The electronic and steric environment of the C-X bond on the isoquinoline ring has a significant impact on the ease of oxidative addition and the propensity for side reactions.

  • Electronic Effects: The nitrogen atom in the isoquinoline ring is electron-withdrawing, which can influence the electron density at different positions. For example, a halogen at a position alpha to the nitrogen (like C1) will have a different electronic character than a halogen on the benzo- part of the ring (like C5 or C6). This can affect the rate of oxidative addition.

  • Steric Hindrance: A halogen at a more sterically hindered position (e.g., C8, next to the ring fusion) may require more active catalysts (e.g., those with bulkier ligands) and higher temperatures to undergo oxidative addition efficiently.

  • Coordination to Palladium: The nitrogen lone pair of the isoquinoline can coordinate to the palladium catalyst. This can sometimes inhibit the reaction by creating a less active catalytic species. In such cases, using a bidentate ligand that can strongly coordinate to the palladium and prevent the isoquinoline from binding can be beneficial.

A general starting point for any new halo-isoquinoline substrate is to use a robust catalyst system, such as a palladium pre-catalyst with a bulky biarylphosphine ligand, and then optimize the base, solvent, and temperature.

Visualizing Reaction Pathways

To better understand the competing reactions in a Suzuki-Miyaura coupling of a halo-isoquinoline, the following workflow illustrates the key decision points in the catalytic cycle.

Suzuki_Side_Reactions pd0 Pd(0)L_n oa_complex Iso-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Iso-X) pd2_homo Pd(II) Species (from O2) pd0->pd2_homo O2 transmetalation Transmetalation oa_complex->transmetalation hydride_transfer Hydride Transfer oa_complex->hydride_transfer product Iso-Aryl (Desired Product) product->pd0 Regenerates Catalyst dehalogenated Iso-H (Dehalogenation) homocoupled Aryl-Aryl (Homocoupling) reductive_elimination Reductive Elimination transmetalation->reductive_elimination Iso-Pd(II)(Aryl)L_n reductive_elimination->product hydride_transfer->dehalogenated pd2_homo->homocoupled + 2 ArB(OH)2

Caption: Competing pathways in Suzuki-Miyaura coupling of isoquinolines.

References

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Todorovic, N., Awuah, E., Albu, S., Ozimok, C., & Capretta, A. (2011). Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches. Organic letters, 13(23), 6180–6183. Available at: [Link]

  • Snyder, S. A., & Reich, R. M. (2012). A versatile synthesis of substituted isoquinolines. Angewandte Chemie (International ed. in English), 51(51), 12933–12937. Available at: [Link]

  • Awuah, E., & Capretta, A. (2010). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Organic letters, 12(19), 4384–4387. Available at: [Link]

  • Chen, Y., Chen, Y., & Liu, L. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 23(11), 2943. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Available at: [Link]

  • MDPI. Manipulating Electronic Effect of Nitrogen Donor-Based Ligands for Efficient Complexation and Separation of Palladium from Highly Acidic Solution. Available at: [Link]

  • Dunsford, J. J., & Glorius, F. (2020). C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N‐Alkenoxyhetareniums. Angewandte Chemie International Edition, 59(51), 22933-22937. Available at: [Link]

  • Newman, S. G., & O'Hara, F. (2012). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS medicinal chemistry letters, 3(10), 785–790. Available at: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Ho, T. I., & Lin, C. H. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841–1844. Available at: [Link]

  • Huang, Q., & Larock, R. C. (2002). Synthesis of isoquinolines by palladium-catalyzed cyclization, followed by a Heck reaction. Organic letters, 4(14), 2373–2376. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules (Basel, Switzerland), 26(18), 5467. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • Awuah, E., & Capretta, A. (2011). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & biomolecular chemistry, 9(19), 6595–6609. Available at: [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society reviews, 36(7), 1095–1108. Available at: [Link]

  • Roche, M., Hamze, A., Provot, O., Brion, J. D., & Alami, M. (2013). Synthesis of ortho/ortho'-substituted 1,1-diarylethylenes through cross-coupling reactions of sterically encumbered hydrazones and aryl halides. The Journal of organic chemistry, 78(2), 445–454. Available at: [Link]

  • ResearchGate. a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Reddit. BH amination side products and purification. Available at: [Link]

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Improving yield and purity of (1-Aminoisoquinolin-6-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of (1-Aminoisoquinolin-6-yl)methanol (CAS: 1374656-02-6). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis, with a focus on maximizing both yield and purity.

Introduction to the Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. Its structure, featuring a basic amino group and a polar hydroxyl group on the isoquinoline scaffold, presents unique challenges in both synthesis and purification. Achieving high yield and purity requires careful control of reaction conditions and a well-thought-out purification strategy. This guide is based on established chemical principles and analogous transformations reported in the literature for similar heterocyclic systems.

Proposed Synthetic Pathway

A common and logical synthetic route to this compound involves a multi-step process, which is visualized in the workflow diagram below. This pathway offers several points for optimization and troubleshooting.

Synthetic_Workflow A 6-Bromoisoquinoline B Isoquinoline-6-carbonitrile A->B Cyanation C Isoquinoline-6-carbaldehyde B->C Reduction (DIBAL-H) D (Isoquinolin-6-yl)methanol C->D Reduction (NaBH4) E 1-Chloro-6-(hydroxymethyl)isoquinoline D->E Chlorination F This compound E->F Amination Troubleshooting_Logic cluster_synthesis Synthesis Monitoring cluster_purification Purification Strategy Start Start Reaction Step Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Work-up Complete->Workup Yes Troubleshoot Troubleshoot Reaction Complete->Troubleshoot No Crude Crude Product Workup->Crude Troubleshoot->Start Adjust Conditions Column Column Chromatography Crude->Column Pure Purity Check (HPLC/NMR) Column->Pure Final Pure Product Pure->Final Yes RePurify Re-purify / Crystallize Pure->RePurify No RePurify->Column

Technical Support Center: Amino Group Protection in Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for protecting group strategies in isoquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with managing amino functionalities during the construction of isoquinoline scaffolds. Here, we move beyond simple protocols to address the underlying chemical principles, helping you make informed decisions and troubleshoot effectively.

FAQ: Strategic Selection of Amino Protecting Groups

This section addresses common high-level questions regarding the choice of protecting groups for various isoquinoline synthetic routes.

Q1: What are the primary factors to consider when choosing an amino protecting group for an isoquinoline synthesis?

Choosing the right protecting group is critical and depends on three main pillars:

  • Stability to Cyclization Conditions: The protecting group must remain intact during the key ring-forming step. The conditions for common isoquinoline syntheses vary dramatically, from the strongly acidic and dehydrating environment of the Bischler-Napieralski and Pomeranz-Fritsch reactions to the moderately acidic conditions of the Pictet-Spengler reaction.[1][2]

  • Orthogonality: In multi-step syntheses or with complex substrates, you need "orthogonal" protecting groups. This strategy involves using multiple groups that can be removed under distinct conditions (e.g., one acid-labile, one base-labile, one removed by hydrogenation) without affecting each other.[3][4][5] This allows for selective manipulation of different functional groups on the molecule.[3][4]

  • Conditions for Removal: The final deprotection step must not compromise the integrity of the newly synthesized isoquinoline core or other sensitive functional groups on the molecule.[6][7]

The diagram below illustrates a decision-making workflow for selecting an appropriate protecting group.

G start Start: Need to Protect an Amine synthesis_choice Which Isoquinoline Synthesis Route? start->synthesis_choice bischler Bischler-Napieralski (e.g., POCl₃, P₂O₅, heat) synthesis_choice->bischler Harsh, Dehydrating pictet Pictet-Spengler (e.g., H⁺, TFA) synthesis_choice->pictet Acidic pomeranz Pomeranz-Fritsch (e.g., conc. H₂SO₄, heat) synthesis_choice->pomeranz Strongly Acidic, Heat other Other/Multi-step Synthesis synthesis_choice->other Need Orthogonality bischler_pg Consider Robust Groups: - Cbz (stable) - Tosyl (very stable) - Acyl (part of reaction) AVOID: Boc (acid-labile) bischler->bischler_pg pictet_pg Consider: - Cbz (stable) - Fmoc (stable) - Boc (use with caution, may cleave) pictet->pictet_pg pomeranz_pg Consider Highly Stable Groups: - Tosyl - Acyl AVOID: Boc, Cbz (may cleave) pomeranz->pomeranz_pg other_pg Orthogonal Strategy is Key: - Fmoc (base-labile) - Boc (acid-labile) - Cbz/Alloc (hydrogenation/Pd(0)) other->other_pg caption Fig 1. Decision workflow for protecting group selection.

Caption: Fig 1. Decision workflow for protecting group selection.

Q2: Can I use a Boc group in a Bischler-Napieralski or Pictet-Spengler reaction?

The tert-Butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[8][9][10]

  • Bischler-Napieralski Reaction: This reaction typically employs potent Lewis acids and dehydrating agents like POCl₃ or P₂O₅ at elevated temperatures.[2][11] These conditions are generally too harsh for a Boc group, which would be readily cleaved, leaving the amine unprotected and prone to side reactions.

  • Pictet-Spengler Reaction: This reaction is catalyzed by protic or Lewis acids (e.g., TFA, HCl).[1] While milder than the Bischler-Napieralski conditions, standard Pictet-Spengler protocols will often cleave a Boc group. If your substrate requires very mild conditions where Boc might survive, careful optimization is necessary. However, it is generally safer to choose a more robust protecting group like Carboxybenzyl (Cbz) or 9-Fluorenylmethyloxycarbonyl (Fmoc).

Q3: My substrate has multiple sensitive functional groups. How do I design an orthogonal protection strategy?

Orthogonal protection is essential for complex molecule synthesis.[4][5] The strategy relies on pairing protecting groups that are removed by fundamentally different mechanisms. The most common orthogonal set for amines includes:

  • Boc (tert-Butoxycarbonyl): Removed with strong acid (e.g., TFA).[9]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed with a mild base, typically a piperidine solution.[8][12]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenation (e.g., H₂, Pd/C).[9][13][14]

By using this combination, you can, for example, selectively deprotect an Fmoc-protected amine to perform a reaction, leaving Boc and Cbz groups elsewhere in the molecule untouched. This allows for sequential, site-specific modifications.

G Molecule R¹-NH-Boc R²-NH-Fmoc R³-NH-Cbz Acid Treat with Acid (TFA) Molecule:f0->Acid Base Treat with Base (Piperidine) Molecule:f1->Base Hydro Treat with H₂/Pd-C Molecule:f2->Hydro Product_Acid R¹-NH₂ R²-NH-Fmoc R³-NH-Cbz Acid->Product_Acid Product_Base R¹-NH-Boc R²-NH₂ R³-NH-Cbz Base->Product_Base Product_Hydro R¹-NH-Boc R²-NH-Fmoc R³-NH₂ Hydro->Product_Hydro caption Fig 2. Orthogonal deprotection strategy.

Caption: Fig 2. Orthogonal deprotection strategy.

Troubleshooting Guide: Common Issues & Solutions

This section provides answers to specific problems encountered during experiments involving amino-protected isoquinoline precursors.

Issue 1: My Boc-protection reaction is incomplete or gives low yields.

Probable Cause & Solution:

  • Incorrect Base/Solvent System: The reaction of an amine with Di-tert-butyl dicarbonate (Boc₂O) requires a base to neutralize the acid byproduct.

    • Solution: For many phenethylamines, a biphasic system like NaOH in water/dioxane or standard conditions like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) works well. A robust method for water-soluble amine salts involves a solution of water, methanol, and triethylamine.[15]

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the aromatic ring can reduce the nucleophilicity of the amine, slowing the reaction.

    • Solution: Increase the reaction time, temperature (mild heating to 40-50°C), or use a slight excess of Boc₂O. Ensure your amine starting material is pure and devoid of ammonium salts, which are unreactive. If starting from a salt, perform a basic extraction first.[15]

  • Hydrolysis of Boc₂O: Boc anhydride can be hydrolyzed by water, especially under basic conditions.

    • Solution: While some water is tolerated in many protocols, ensure the reaction is not overly dilute. Add the Boc₂O portion-wise to maintain its concentration relative to the amine.

Issue 2: My Boc group is being prematurely cleaved during a subsequent reaction step.

Probable Cause & Solution:

  • Unintended Acidic Conditions: The Boc group is highly sensitive to acid. Even mild or adventitious acid can cause partial or complete deprotection.

    • Solution: Scrutinize all subsequent reaction steps. Are any reagents latently acidic (e.g., certain silica gels, CDCl₃ for NMR)? If an acidic environment is unavoidable, you must switch to a more robust protecting group like Cbz or Fmoc. For reactions requiring very mild acid that may still affect Boc, consider thermal deprotection as an alternative, though this requires careful optimization.[16]

Issue 3: My Cbz-deprotection by hydrogenation is slow, incomplete, or poisoning the catalyst.

Probable Cause & Solution:

  • Catalyst Poisoning: Sulfur-containing compounds, and sometimes nitrogen-containing heterocycles themselves, can poison palladium catalysts.

    • Solution: Ensure the substrate is highly pure. If sulfur is present, consider pre-treatment with Raney Nickel. For substrates that are inherent catalyst poisons, you may need to increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%) or switch to an alternative deprotection method, such as using strong acid (HBr in acetic acid).[17]

  • Inefficient Hydrogen Transfer: The reaction may be limited by the delivery of hydrogen to the catalyst surface.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended. Use a hydrogen balloon or, for difficult cases, a Parr hydrogenator to increase pressure. Transfer hydrogenation using a source like ammonium formate or cyclohexene can sometimes be more effective.[14]

  • Incompatible Solvent: The choice of solvent can impact reaction efficiency.

    • Solution: Methanol and ethanol are excellent solvents for hydrogenolysis. Ethyl acetate is also commonly used. Avoid chlorinated solvents which can interfere with the catalyst.

Issue 4: During Fmoc deprotection, I am observing side reactions.

Probable Cause & Solution:

  • Reaction with Dibenzofulvene (DBF): The deprotection of Fmoc liberates a reactive intermediate, dibenzofulvene, which can undergo Michael addition with nucleophiles, including the newly deprotected amine.[18][19]

    • Solution: The deprotection reagent, piperidine, typically acts as a scavenger for DBF, forming a stable adduct.[12][18] Ensure you are using a sufficient concentration of piperidine (typically 20% in DMF). If side reactions persist, consider adding an external scavenger or using alternative deprotection cocktails designed to mitigate this issue.

  • Base-Catalyzed Side Reactions: The basic conditions required for Fmoc removal can cause other issues, such as epimerization or diketopiperazine formation in peptide-like substrates.[13]

    • Solution: Minimize the exposure time to the base. Use a two-step deprotection: a short initial treatment (1-3 minutes) followed by filtration and a second, slightly longer treatment (5-10 minutes).[10] For extremely sensitive substrates, using a weaker base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in lower concentrations may be beneficial.[10]

Data Summary & Protocols

Table 1: Comparison of Common Amino Protecting Groups
FeatureBoc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Structure (CH₃)₃C-O-CO-C₆H₅CH₂-O-CO-Fluorenyl-CH₂-O-CO-
Introduction Boc₂O, base (e.g., TEA, NaOH)Cbz-Cl, base (e.g., NaHCO₃)[14]Fmoc-Cl or Fmoc-OSu, base[12]
Cleavage Strong Acid (TFA, HCl)[9][10]H₂/Pd-C; HBr/AcOH; Na/liq. NH₃[8][17]Base (20% Piperidine in DMF)[12]
Stability Labile: Strong acids, some Lewis acids. Stable: Base, Hydrogenation.Labile: Hydrogenation, strong acids. Stable: Mild acid, base.Labile: Base. Stable: Acid, Hydrogenation.[12]
Use Case in Isoquinoline Synthesis Protecting groups in routes avoiding strong acid (e.g., some metal-catalyzed cyclizations). Risky for classical named reactions.A robust, general-purpose group stable to many cyclization conditions. Not suitable if hydrogenation is required for other steps.Excellent for orthogonal strategies in complex, multi-step syntheses where acid- and hydrogenation-labile groups must be preserved.
Experimental Protocols
Protocol 1: Boc Protection of 2-(3,4-Dimethoxyphenyl)ethanamine
  • Dissolution: Dissolve 2-(3,4-dimethoxyphenyl)ethanamine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium hydroxide (1.1 eq) and stir until fully dissolved.

  • Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Boc-protected amine, which can often be used without further purification.

Protocol 2: Acid-Catalyzed Deprotection of a Boc-Protected Amine
  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. A common cleavage cocktail for sensitive substrates is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to act as a scavenger.[17]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (3x) to remove excess TFA. The resulting product is the TFA salt of the amine. For the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution. Dry the organic layer and concentrate.

Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis
  • Setup: Dissolve the Cbz-protected substrate (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a stir bar.

  • Catalyst: Carefully add Palladium on Carbon (10% Pd/C, ~10 mol% by weight).

  • Hydrogenation: Purge the flask with nitrogen, then introduce a hydrogen atmosphere (typically via a balloon). For resistant substrates, use a Parr apparatus at 20-50 psi H₂.

  • Reaction: Stir the mixture vigorously at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 4: Fmoc Deprotection
  • Reagent Preparation: Prepare a solution of 20% piperidine in N,N-dimethylformamide (DMF) (v/v).

  • Reaction: Dissolve the Fmoc-protected substrate in the 20% piperidine/DMF solution.[10]

  • Monitoring: Stir at room temperature. The reaction is typically very fast (5-15 minutes). Monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under high vacuum to remove DMF and piperidine. The residue can then be purified by chromatography or an appropriate extraction to remove the fulvene-piperidine adduct.

References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-publishing.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts.
  • Amino Acid-Protecting Groups. (n.d.). ResearchGate.
  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.
  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia.
  • Orthogonal Protection Definition. (n.d.). Fiveable.
  • Methods for Removing the Fmoc Group. (n.d.). SpringerLink.
  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
  • Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. (n.d.). Benchchem.
  • Acid-Catalyzed Cleavage of the Carboxybenzyl (Cbz) Group from Tetraalanine. (n.d.). Benchchem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Protecting Group Strategies for Complex Molecule Synthesis. (2024, April 29). Journal of Chemical and Pharmaceutical Research.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.
  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments.
  • Bischler-Napieralski Reaction. (n.d.). Self-publishing.
  • A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. (n.d.). Benchchem.
  • Reactions that Work: Boc Protection. (2012, June 18). Chemtips.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC - NIH.
  • Technical Support Center: Bischler–Napieralski Reaction Troubleshooting. (n.d.). Benchchem.

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Managing regioselectivity in the functionalization of isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mastering Regioselectivity for Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs) - First Principles of Regioselectivity

This section addresses fundamental questions regarding the inherent reactivity of the isoquinoline core, providing the foundational knowledge needed to predict and control functionalization outcomes.

Q1: What are the intrinsically most reactive positions on the isoquinoline ring for electrophilic and nucleophilic attack?

A1: The electronic landscape of the isoquinoline core is dictated by the nitrogen atom, which deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic attack. Conversely, the benzene ring behaves more like a typical aromatic system.

  • Electrophilic Aromatic Substitution (EAS): Electrophilic attack preferentially occurs on the electron-rich benzene ring at the C5 and C8 positions . The pyridine ring is generally unreactive towards electrophiles due to the electron-withdrawing effect of the nitrogen atom[1][2].

  • Nucleophilic Aromatic Substitution (NAS): Nucleophilic attack is directed to the electron-deficient pyridine ring, primarily at the C1 and C3 positions [1]. The presence of the nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Q2: How does protonation or N-oxide formation alter the regioselectivity of isoquinoline functionalization?

A2: Modulation of the nitrogen atom's electronics through protonation or N-oxide formation significantly impacts the regioselectivity of subsequent functionalization reactions.

  • Protonation: Under acidic conditions, the nitrogen atom is protonated, further deactivating the pyridine ring towards electrophilic attack. This reinforces the preference for substitution on the carbocyclic ring.

  • N-Oxide Formation: Converting the isoquinoline to its N-oxide derivative is a powerful strategy to activate the pyridine ring for both electrophilic and nucleophilic attack. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. This allows for C-H functionalization at positions that are typically unreactive in the parent isoquinoline, such as C2[3][4]. For instance, palladium-catalyzed C2-arylation can be achieved with high regioselectivity on quinoline N-oxides, a principle that also applies to isoquinolines[3][4].

Section 2: Troubleshooting Guide - Navigating Common Experimental Challenges

This section provides a problem-and-solution framework for common issues encountered during the regioselective functionalization of isoquinolines, with a focus on transition-metal-catalyzed C-H activation.

Scenario 1: Poor or No Regioselectivity in a Directed C-H Functionalization

Problem: "I am attempting a directing group-assisted C-H functionalization at the C8 position, but I am observing a mixture of isomers or no reaction at all."

Potential Causes & Solutions:

  • Inefficient Directing Group Coordination: The directing group must effectively coordinate to the metal catalyst to facilitate the C-H activation step.

    • Solution: Ensure the chosen directing group is appropriate for the metal catalyst being used. For example, N-based directing groups like imines or hydrazones are commonly employed for rhodium-catalyzed reactions[5][6]. For palladium-catalyzed reactions, a variety of directing groups, including amides, can be effective[7][8].

  • Steric Hindrance: Bulky substituents on the isoquinoline core or the directing group can sterically impede the formation of the metallacyclic intermediate required for C-H activation[9].

    • Solution: If steric hindrance is suspected, consider using a less bulky directing group or modifying the substituents on the isoquinoline substrate. In some cases, changing the ligand on the metal catalyst to one with a smaller cone angle can also be beneficial.

  • Inappropriate Reaction Conditions: Temperature, solvent, and additives can all play a crucial role in the efficiency and selectivity of C-H functionalization reactions.

    • Solution: Systematically screen reaction parameters. For instance, in some palladium-catalyzed reactions, the addition of an oxidant like silver carbonate is necessary to regenerate the active catalyst[8]. Solvent choice can also influence selectivity, with polar aprotic solvents like DMF or DMA often being effective.

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Benz[f]isoquinoline at the C1 Position

This protocol describes a method for the direct functionalization of the C1 position of the benz[f]isoquinoline ring system via a palladium-catalyzed C-H activation/arylation reaction, adapted from established methodologies[10].

Materials:

  • Benz[f]isoquinoline

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-tolyl)₃)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or p-xylene)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere techniques

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add benz[f]isoquinoline (1.0 equiv.), the aryl halide (1.5 equiv.), palladium(II) acetate (0.05 equiv.), the phosphine ligand (0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Scenario 2: Unexpected Reactivity or Side Product Formation

Problem: "My Bischler-Napieralski reaction is producing a low yield of the desired 3,4-dihydroisoquinoline and a significant amount of a side product I can't identify."

Potential Causes & Solutions:

  • Deactivated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. Electron-withdrawing groups on the aromatic ring of the β-phenylethylamide substrate will hinder the cyclization step[11].

    • Solution: For deactivated substrates, more forceful dehydrating agents are required. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often effective[11].

  • Retro-Ritter Reaction: A common side reaction is the retro-Ritter reaction, which leads to the formation of styrenes[11].

    • Solution: Using the corresponding nitrile as the solvent can help to suppress this side reaction by shifting the equilibrium away from the retro-Ritter product[11].

  • Incomplete Dehydration: Insufficient or wet dehydrating agent will lead to incomplete reaction.

    • Solution: Ensure that the dehydrating agent (e.g., POCl₃) is fresh and handled under anhydrous conditions. Using a slight excess of the dehydrating agent can also be beneficial[11].

Data Presentation: Regioselectivity in C-H Functionalization

The choice of catalyst and directing group is paramount in controlling the regioselectivity of C-H functionalization reactions. The following table summarizes representative examples.

CatalystDirecting GroupPosition FunctionalizedReference
Rh(III)Hydrazoneortho to directing group[5][6]
Pd(II)N-Sulfonyl Amideortho to directing group[7]
Ru(II)Free Amineortho to directing group[12]
Co(III)N-protection on IsoquinoloneC4[13]

Visualizing Reaction Mechanisms and Workflows

Diagram 1: General Mechanism for Directing Group-Assisted C-H Activation

C_H_Activation cluster_0 Catalytic Cycle A Substrate + M(L)n B Coordination Complex A->B Coordination C Metallacycle Intermediate B->C C-H Activation D Functionalized Intermediate C->D Migratory Insertion/Oxidative Addition E Product D->E Reductive Elimination E->A Catalyst Regeneration Bischler_Napieralski_Troubleshooting Start Low Yield in Bischler-Napieralski Reaction Q1 Is the aromatic ring deactivated? Start->Q1 A1_Yes Use stronger dehydrating agent (P₂O₅/POCl₃) Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No End Improved Yield A1_Yes->End Q2 Is retro-Ritter side product observed? A1_No->Q2 A2_Yes Use nitrile as solvent Q2->A2_Yes Yes A2_No Check reagent quality Q2->A2_No No A2_Yes->End A2_No->End

Caption: Decision-making workflow for troubleshooting the Bischler-Napieralski reaction.

References

  • Vijayakumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Vijayakumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. Available at: [Link]

  • Zhong, R., et al. (2021). Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. Organic Chemistry Portal. Available at: [Link]

  • Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. National Institutes of Health. Available at: [Link]

  • Lam, L. Y., & Ma, C. (2023). Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. Advanced Synthesis & Catalysis. Available at: [Link]

  • Reddy, G. M., et al. (2022). Co(III)-Catalyzed Regioselective Functionalization of Isoquinolones with Naphthoquinones. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2022). Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wang, Z., et al. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. Available at: [Link]

  • Kirada, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

  • Shin, S., et al. (2020). Regioselective C–H Functionalization of Heteroarene N-Oxides Enabled by a Traceless Nucleophile. Angewandte Chemie International Edition. Available at: [Link]

  • Bertrand, B., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. Available at: [Link]

  • Bertrand, B., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]

  • Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Publishing. Available at: [Link]

  • Chuang, S.-C., et al. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. ResearchGate. Available at: [Link]

  • Klussmann, M., et al. (2012). Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. The Journal of Organic Chemistry. Available at: [Link]

  • Chuang, S.-C., et al. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C-H Activation Using Hydrazone as a New Oxidizing Directing Group. ResearchGate. Available at: [Link]

  • ResearchGate. (2009). Regioselectivity in isoquinoline alkaloid synthesis. ResearchGate. Available at: [Link]

  • Shi, X. X. (2020). Studies On The Transition-metal Catalyzed C-H Functionalization To Construct Isoquinoline And 2-Aminoindole Derivatives. Globe Thesis. Available at: [Link]

  • Li, G., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PubMed Central. Available at: [Link]

  • Sci-Hub. (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Sci-Hub. Available at: [Link]

  • Procter, D. J., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PubMed Central. Available at: [Link]

  • The Organic Chemistry Tutor. (2020, October 28). Reactivity of Isoquinoline [Video]. YouTube. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • SlideShare. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. SlideShare. Available at: [Link]

  • Li, W., et al. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Functionalization of Pyridines, Quinolines, and Isoquinolines. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Available at: [Link]

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Technical Support Center: Synthesis of (1-Aminoisoquinolin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Aminoisoquinolin-6-yl)methanol. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice, frequently asked questions, and detailed synthetic protocols. Our goal is to provide practical and actionable solutions to common challenges encountered during the synthesis of this and related isoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges in synthesizing this molecule lie in the controlled introduction of three different functional groups onto the isoquinoline core: the amino group at the C1 position, the methanol group at the C6 position, and the isoquinoline nitrogen itself. Achieving regioselectivity during the construction of the isoquinoline ring and subsequent functionalization steps is crucial. Additionally, managing the reactivity of the amino and hydroxyl groups, which may require protection and deprotection steps, adds to the complexity.

Q2: Which classical isoquinoline synthesis methods are most adaptable for this target molecule?

A2: The Bischler-Napieralski and Pictet-Spengler reactions are foundational methods for isoquinoline synthesis that can be adapted.[1][2] The Bischler-Napieralski reaction, involving the cyclization of a β-arylethylamide, is particularly useful for preparing 1-substituted isoquinolines.[3][4] The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone, is another robust method for forming the tetrahydroisoquinoline core, which can then be aromatized.[5][6] The choice between these depends on the availability of starting materials and the desired substitution pattern.

Q3: Are there modern synthetic methods that offer advantages over classical approaches for this synthesis?

A3: Yes, modern transition-metal-catalyzed reactions, particularly those involving palladium or rhodium, offer more direct and efficient routes.[7][8] These methods can enable C-H activation and functionalization of the isoquinoline core at specific positions, potentially reducing the number of synthetic steps and improving overall yield.[9][10] For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce the C6-substituent, while directed C-H amination could potentially install the C1-amino group.

Q4: How can I introduce the methanol group at the C6 position?

A4: The methanol group can be introduced at the C6 position through various methods. One common strategy is to start with a precursor already containing a suitable functional group at the corresponding position of the starting benzene ring derivative, such as a methyl group that can be later oxidized, or a bromo group that can be converted to a hydroxymethyl group via a Grignard reaction or palladium-catalyzed formylation followed by reduction. Alternatively, if you have a 6-bromo-1-aminoisoquinoline intermediate, you can perform a metal-catalyzed carbonylation to form an ester, which can then be reduced to the alcohol.

Q5: What are the key considerations for the amination at the C1 position?

A5: The C1 position of the isoquinoline ring is susceptible to nucleophilic attack.[11] A common method for introducing an amino group at C1 is through a Chichibabin amination reaction on the isoquinoline core, though this can sometimes lead to mixtures of products. A more controlled approach involves the use of a leaving group at the C1 position, such as a chlorine or bromine atom, which can then be displaced by an amine or ammonia source. Some modern synthetic strategies also allow for the direct C-H amination of the C1 position.[7]

Alternative Synthetic Routes & Troubleshooting Guides

Below are two proposed synthetic routes for this compound, each with a detailed troubleshooting guide to address potential experimental issues.

Route 1: Bischler-Napieralski Approach from a Substituted Phenethylamine

This route builds the isoquinoline core using the Bischler-Napieralski reaction and introduces the required functionalities through subsequent modifications.

Overall Synthetic Scheme (Route 1)

Route 1 A 3-Bromo-4-methylphenethylamine B N-(3-Bromo-4-methylphenethyl)formamide A->B HCOOH, reflux C 6-Bromo-7-methyl-3,4-dihydroisoquinoline B->C POCl3, P2O5 D 6-Bromo-7-methylisoquinoline C->D Pd/C, heat E 1-Amino-6-bromo-7-methylisoquinoline D->E 1. NaNH2 (Chichibabin) 2. Workup F (1-Amino-7-methylisoquinolin-6-yl)methanol E->F 1. n-BuLi, -78°C 2. Paraformaldehyde G This compound F->G Oxidation of methyl group

Caption: Route 1: Bischler-Napieralski approach.

Detailed Experimental Protocols (Route 1)

Step 1: Synthesis of N-(3-Bromo-4-methylphenethyl)formamide

  • To a solution of 3-bromo-4-methylphenethylamine (1 eq) in formic acid (5 eq), reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve N-(3-Bromo-4-methylphenethyl)formamide (1 eq) in anhydrous toluene.

  • Add phosphorus pentoxide (1.5 eq) and phosphorus oxychloride (2 eq) portion-wise at 0 °C.

  • Reflux the mixture for 3-4 hours.[3]

  • Cool the reaction and carefully pour it onto crushed ice.

  • Basify with concentrated ammonium hydroxide and extract with dichloromethane.

  • Dry the organic layer and concentrate to give the crude 3,4-dihydroisoquinoline.

Step 3: Aromatization

  • Dissolve the crude 6-bromo-7-methyl-3,4-dihydroisoquinoline in a high-boiling solvent like xylene.

  • Add 10% Pd/C catalyst (10 mol%).

  • Reflux the mixture for 12-16 hours.

  • Cool, filter the catalyst through Celite, and concentrate the filtrate to get 6-bromo-7-methylisoquinoline.

Step 4: Amination at C1

  • To a solution of 6-bromo-7-methylisoquinoline (1 eq) in anhydrous toluene, add sodium amide (3 eq).

  • Heat the mixture at 110-120 °C for 8-10 hours.

  • Cool the reaction, and carefully quench with water.

  • Extract with ethyl acetate, dry the organic layer, and purify by column chromatography to yield 1-amino-6-bromo-7-methylisoquinoline.

Step 5 & 6: Functionalization of C6 and C7 These steps would involve conversion of the bromo group to a hydroxyl group and oxidation of the methyl group to an aldehyde followed by reduction, which can be complex. A more direct approach is presented in Route 2.

Troubleshooting Guide (Route 1)

Q: My Bischler-Napieralski reaction is giving a low yield. What could be the issue? A: Low yields in this reaction can be due to several factors:

  • Deactivated Aromatic Ring: The presence of the bromo group can slightly deactivate the ring towards electrophilic substitution.[1] Consider using stronger dehydrating agents like a mixture of P₂O₅ in POCl₃ or Eaton's reagent (P₂O₅ in methanesulfonic acid).[4][12]

  • Insufficient Dehydrating Agent: Ensure all reagents and solvents are anhydrous, as moisture will consume the dehydrating agent.[1]

  • Side Reactions: The formation of styrene byproducts through a retro-Ritter type reaction can occur. Using a modified procedure with oxalyl chloride might mitigate this.[1]

Q: The aromatization step is incomplete. How can I improve it? A: Incomplete dehydrogenation can be due to catalyst deactivation or insufficient reaction time/temperature.

  • Catalyst Activity: Ensure the Pd/C catalyst is fresh and active.

  • Reaction Conditions: Increase the reaction temperature or use a different solvent like decalin. Alternatively, chemical oxidants like sulfur or selenium can be used, but require careful handling.[2]

Q: The Chichibabin amination is giving a mixture of products or low yield. What are the alternatives? A: The Chichibabin reaction can sometimes lack regioselectivity and require harsh conditions.

  • Alternative Amination: A more controlled approach would be to first synthesize 1-chloro-6-bromo-7-methylisoquinoline and then perform a nucleophilic aromatic substitution with ammonia or a protected amine source. The 1-chloro derivative can be prepared from the corresponding isoquinolin-1-one.

Route 2: Convergent Synthesis via Condensation and Functional Group Interconversion

This route utilizes a more modern and convergent approach, assembling the isoquinoline core with pre-installed functional handles.[13][14]

Overall Synthetic Scheme (Route 2)

Route 2 A o-Tolualdehyde B o-Tolualdehyde tert-butylimine A->B t-BuNH2, Dean-Stark C Lithiated tert-butylimine B->C LDA, THF, -78°C E 1-tert-Butylamino-6-bromo-isoquinoline intermediate C->E Add 4-Bromo-2-cyanotoluene (D) D 4-Bromo-2-cyanotoluene F 1-Amino-6-bromoisoquinoline E->F 1. Diazotization (NaNO2, H+) 2. Deprotection G 1-Amino-6-formylisoquinoline F->G Pd-catalyzed formylation (e.g., with CO/H2, silane) H This compound G->H NaBH4, MeOH

Caption: Route 2: Convergent synthesis approach.

Detailed Experimental Protocols (Route 2)

Step 1 & 2: Formation of Lithiated o-Tolualdehyde tert-butylimine

  • React o-tolualdehyde with tert-butylamine in toluene with azeotropic removal of water to form the corresponding imine.[14]

  • Dissolve the purified imine in anhydrous THF and cool to -78 °C.

  • Add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour to generate the lithiated species.[14]

Step 3: Condensation with a Substituted Benzonitrile

  • To the solution of the lithiated imine at -78 °C, add a solution of 4-bromo-2-cyanotoluene (1 eq) in THF.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract with ether, dry the organic layer, and concentrate. The crude product is a complex mixture containing the 1-tert-butylamino-6-bromoisoquinoline precursor.

Step 4: Deprotection and Diazotization

  • The crude product from the previous step can be treated with an acid to hydrolyze the imine and facilitate cyclization.

  • The resulting 1-tert-butylaminoisoquinoline derivative can be converted to the 1-aminoisoquinoline via dealkylation and diazotization followed by reduction, or more directly by acidic hydrolysis.[13] A more straightforward approach might involve direct conversion to a 1-haloisoquinoline.[13]

  • Alternatively, the 1-tert-butylamino group can be removed under specific conditions to yield the 1-aminoisoquinoline.

Step 5: Formylation of 6-Bromoisoquinoline

  • To a solution of 1-amino-6-bromoisoquinoline (1 eq) in a suitable solvent like DMF, add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., Xantphos, 10 mol%), and a base (e.g., triethylamine, 2 eq).

  • Pressurize the reaction vessel with carbon monoxide (e.g., 10 atm) and a hydride source (e.g., H-silane) and heat to 80-100 °C.[15]

  • Monitor the reaction for the formation of 1-amino-6-formylisoquinoline.

  • After completion, cool, vent the CO, and work up the reaction mixture. Purify by column chromatography.

Step 6: Reduction of the Aldehyde

  • Dissolve 1-amino-6-formylisoquinoline (1 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise.[16]

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by chromatography to obtain this compound.

Troubleshooting Guide (Route 2)

Q: The initial condensation reaction is low-yielding and produces many side products. How can this be improved? A: This is a complex multi-component reaction that is sensitive to conditions.

  • Anion Generation: Ensure the LDA is freshly prepared or titrated. The temperature must be strictly maintained at -78 °C during the lithiation and addition steps to prevent side reactions.

  • Purity of Reagents: The starting materials, especially the benzonitrile, must be pure.

  • Alternative Workup: The workup conditions can influence the final product distribution. Experiment with different quenching agents and pH adjustments.[13]

Q: The palladium-catalyzed formylation is not working well. What are the common pitfalls? A: Palladium-catalyzed carbonylations can be tricky.

  • Catalyst System: The choice of palladium precursor, ligand, and base is critical. Screen different ligands (e.g., dppf, PPh₃) and bases. The Xantphos ligand is often effective in such transformations.[15]

  • CO Pressure and Purity: Ensure the carbon monoxide is of high purity and that the pressure is maintained. Leaks in the system can inhibit the reaction.

  • Substrate Purity: The 1-amino-6-bromoisoquinoline must be free of impurities that could poison the catalyst.

Q: During the final reduction with NaBH₄, I am observing side reactions. What could be the cause? A: While NaBH₄ is a mild reducing agent, side reactions can occur if not controlled.

  • Temperature Control: Perform the reaction at 0 °C to improve selectivity and minimize potential side reactions with the amino group or the isoquinoline ring.

  • Alternative Reducing Agents: If NaBH₄ proves problematic, other mild reducing agents like sodium triacetoxyborohydride could be tested.[16]

References

  • NIH. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • ResearchGate. Ni‐catalyzed selective C6 and C7 functionalization of isoquinolones. [Link]

  • RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • NIH. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. [Link]

  • Harvard University. A Versatile Synthesis of Substituted Isoquinolines. [Link]

  • NIH. A Versatile Synthesis of Substituted Isoquinolines. [Link]

  • ResearchGate. C6 (and related)-selective C–H olefination reactions of quinoline and... [Link]

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Pictet-Spengler Reaction - Common Conditions. [Link]

  • ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]

  • NIH. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • RSC Publishing. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Bentham Science Publisher. Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. [Link]

  • NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • ResearchGate. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • Química Organica.org. Isoquinoline synthesis. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents.
  • Isoquinoline. [Link]

  • Preparation and Properties of Isoquinoline. [Link]

  • MDPI. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. [Link]

  • ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

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Validation & Comparative

The Strategic Advantage of (1-Aminoisoquinolin-6-yl)methanol in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and clinically approved drugs.[1][2] This nitrogen-containing heterocyclic scaffold is found in natural alkaloids with potent pharmacological activities and serves as a versatile template for the design of synthetic therapeutic agents targeting a wide range of diseases, including cancer, microbial infections, and cardiovascular conditions.[3][4][5] The strategic functionalization of the isoquinoline core is paramount in modern drug discovery, enabling chemists to fine-tune a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

This guide provides an in-depth comparison of a uniquely functionalized building block, (1-Aminoisoquinolin-6-yl)methanol , against other common isoquinoline intermediates. We will explore, with supporting experimental context, why the specific combination of a 1-amino group and a 6-(hydroxymethyl) group offers a distinct advantage for researchers, particularly in the rapid development of kinase inhibitor libraries and other targeted therapies.

The Unique Value Proposition of this compound

This compound is a bifunctional building block designed for efficiency and versatility in drug discovery campaigns. Its strategic importance stems from the distinct roles of its two functional groups, which address key aspects of molecular recognition and property modulation.

  • The 1-Amino Group: A Proven Kinase Hinge-Binder: The amino group at the C-1 position is a well-established pharmacophore that acts as a hydrogen bond donor, effectively mimicking the adenine hinge-binding motif of ATP. This allows it to anchor the molecule into the ATP-binding site of many protein kinases, a critical interaction for achieving high potency. X-ray crystallography studies of various kinase inhibitors have repeatedly confirmed this binding mode, where the 1-aminoisoquinoline core forms crucial hydrogen bonds with the backbone of the kinase hinge region.[6][7]

  • The 6-(Hydroxymethyl) Group: A Gateway to Improved Potency and Physicochemical Properties: The C-6 position of the isoquinoline ring often projects into a solvent-exposed region or a nearby hydrophobic pocket of the kinase active site. The hydroxymethyl group at this position serves two strategic purposes:

    • Vector for Exploration: It provides a reactive handle for further chemical elaboration. Through etherification or esterification, medicinal chemists can readily introduce a diverse array of substituents to probe for additional interactions, enhance binding affinity, or improve selectivity.

    • Property Modulation: The primary alcohol functionality can improve aqueous solubility and introduce a hydrogen bonding capability, which can positively impact a compound's ADME profile.[8] Studies on 6-substituted isoquinolin-1-amine derivatives have shown that modifications at this position are critical for optimizing both potency and pharmacokinetic properties.[9]

Below is a diagram illustrating the strategic functionalization of the isoquinoline core.

Synthetic_Workflow cluster_0 Route A: Using this compound cluster_1 Route B: Using 6-Bromoisoquinoline A1 This compound A2 Etherification / Esterification (e.g., Mitsunobu, Williamson) A1->A2 A3 Target Molecule (1-Amino-6-alkoxymethyl-isoquinoline) A2->A3 B1 6-Bromoisoquinoline B2 Amination at C-1 (e.g., Chichibabin or Buchwald-Hartwig) B1->B2 B3 6-Bromo-1-aminoisoquinoline B2->B3 B4 Reduction/Hydrolysis of C-6 Precursor to Alcohol B3->B4 Requires C-6 manipulation (e.g., Formylation -> Reduction) B5 Target Molecule (1-Amino-6-alkoxymethyl-isoquinoline) B4->B5 Etherification

Sources

A Comparative Guide to 1-Aminoisoquinoline Inhibitors: Structure-Activity Relationship (SAR) Studies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1-aminoisoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of enzymes implicated in various diseases. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-aminoisoquinoline-based inhibitors, with a focus on three key enzyme families: Rho-associated coiled-coil containing protein kinase (ROCK), poly(ADP-ribose) polymerase (PARP), and 3-phosphoinositide-dependent protein kinase 1 (PDK1). By synthesizing data from multiple studies, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural modifications that govern the potency and selectivity of these inhibitors, supported by experimental data and detailed protocols.

The 1-Aminoisoquinoline Scaffold: A Versatile Pharmacophore

The 1-aminoisoquinoline core, with its fused aromatic system and a basic amino group at the C1 position, provides a rigid framework that can be strategically functionalized to achieve high-affinity binding to the ATP-binding pockets of various kinases and the nicotinamide-binding site of PARP enzymes. The nitrogen atom at position 2 and the exocyclic amino group serve as key hydrogen bond acceptors and donors, respectively, anchoring the molecule within the active site. Modifications at various positions of the isoquinoline ring allow for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties.

Comparative Analysis of 1-Aminoisoquinoline Inhibitors

This section delves into the SAR of 1-aminoisoquinoline derivatives as inhibitors of ROCK, PARP, and PDK1, presenting a comparative overview of their potency and the structural features that drive their activity.

ROCK Inhibitors: Modulators of Cellular Contraction and Motility

ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, making it a key player in processes such as cell contraction, motility, and adhesion. Dysregulation of the ROCK signaling pathway is implicated in various cardiovascular diseases, cancer, and glaucoma.

Fragment-based screening has identified the 6-substituted isoquinolin-1-amine scaffold as a promising starting point for the development of potent ROCK inhibitors.[1][2] Optimization of this scaffold has revealed several key SAR trends:

  • Substitution at the 6-position: Introduction of various aryl and heteroaryl groups at the 6-position of the isoquinolin-1-amine core has been extensively explored. This position projects towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of larger substituents to enhance potency and modulate physicochemical properties.

  • Removal of the Basic Center: While the 1-amino group is crucial for initial binding, its basicity can lead to off-target effects and poor pharmacokinetic profiles. Optimization studies have shown that replacing the amino group with non-basic functionalities can lead to improved potency and drug-like properties.[3]

  • Modifications to Enhance Selectivity: Achieving selectivity over other kinases, such as PKA, is a critical aspect of developing safe and effective ROCK inhibitors. Strategic modifications to the substituents on the isoquinoline core can exploit subtle differences in the active sites of these kinases.[3]

Compound ID6-SubstituentROCK-I IC50 (nM)Notes
1 -H>10,000The unsubstituted parent scaffold exhibits low activity.
2a 4-Fluorophenyl500Introduction of an aryl group at the 6-position significantly improves potency.
2b 4-Methoxyphenyl350An electron-donating group on the phenyl ring enhances inhibitory activity.
2c 4-(Trifluoromethyl)phenyl750An electron-withdrawing group at the same position is less favorable for activity.
3a 4-Pyridyl200A heterocyclic substituent further increases potency, likely through additional interactions.
3b 3-Pyridyl250The position of the nitrogen atom within the pyridyl ring influences inhibitory activity.

This data is compiled from publicly available information and is intended for comparative purposes.

PARP Inhibitors: Targeting DNA Repair Pathways in Cancer

PARP enzymes, particularly PARP-1 and PARP-2, are central to the repair of single-strand DNA breaks. Inhibition of PARP has emerged as a successful therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through the concept of synthetic lethality.

The 1-aminoisoquinoline and related isoquinolinone scaffolds have been investigated as PARP inhibitors. Key SAR findings include:

  • The Carboxamide Mimic: The lactam ring of the isoquinolinone core mimics the nicotinamide carboxamide of the natural substrate NAD+, forming crucial hydrogen bonds in the PARP active site.

  • Substitutions on the Aromatic Ring: Modifications to the benzo portion of the isoquinoline ring can influence potency and selectivity. For example, in a series of quinoxaline-based PARP-1 inhibitors, which share structural similarities, substitutions at the 7- and 8-positions led to compounds with good enzymatic and cellular potency.[4]

  • Exploiting Structural Differences between PARP-1 and PARP-2: Although highly homologous, subtle differences in the active sites of PARP-1 and PARP-2 can be exploited to design selective inhibitors.[5]

Compound ScaffoldKey SubstitutionsPARP-1 IC50 (nM)Reference
Tricyclic quinoxalinoneVaried at 7- and 8-positionsPotent (nanomolar range)[4]
1H-benzo[d]imidazole-4-carboxamideDiverse derivativesWide range of potencies[6]
Quinoxaline-basedVaried side chains2.31 - 57.35[7]
PDK1 Inhibitors: A Key Node in the PI3K/AKT Signaling Pathway

PDK1 is a master kinase that phosphorylates and activates a host of other kinases, including AKT, playing a central role in cell survival, proliferation, and metabolism. The PI3K/PDK1/AKT pathway is frequently hyperactivated in cancer, making PDK1 an attractive therapeutic target.

Fragment-based drug discovery has led to the identification of isoquinolone derivatives as novel PDK1 inhibitors.[1] The optimization of these initial hits has provided valuable SAR information:

  • Fragment Growing Approach: Starting from a low-affinity isoquinolone fragment, a "fragment growing" strategy, where different chemical vectors of the scaffold are explored, has proven effective in rapidly improving potency.[1]

  • Exploration of Multiple Vectors: Systematic exploration of substitutions at different positions of the isoquinolone core has led to the identification of compounds with significantly improved IC50 values.[1]

  • Achieving Selectivity: Subsequent lead optimization efforts have focused on enhancing selectivity against other kinases in the PI3K/AKT pathway.[1]

Compound IDKey FeaturePDK1 IC50 (µM)Ligand Efficiency (LE)
5 Initial fragment hit8700.39
16 Result of fragment growing41.40.33
24 Optimized lead compound1.80.42

Data adapted from a study on the discovery of novel isoquinolone PDK1 inhibitors.[1]

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key experiments and workflows commonly employed in the SAR studies of 1-aminoisoquinoline inhibitors.

General Synthesis of 6-Substituted Isoquinolin-1-amine Derivatives

This protocol outlines a general synthetic route for the preparation of 6-substituted isoquinolin-1-amine derivatives, which are key intermediates for ROCK inhibitor synthesis.

Protocol:

  • Starting Material: Begin with a suitably substituted 2-methylbenzonitrile.

  • Bromination: Perform a radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride.

  • Cyanation: Convert the resulting benzyl bromide to a benzyl cyanide via nucleophilic substitution with sodium cyanide.

  • Cyclization: Treat the benzyl cyanide derivative with a strong base, such as sodium hydride, to induce an intramolecular cyclization, forming the isoquinoline ring system.

  • Amination: The resulting isoquinolin-1-one can then be converted to the 1-aminoisoquinoline via a variety of methods, such as treatment with phosphorus oxychloride to form the 1-chloro-isoquinoline followed by reaction with ammonia or an amine.

  • Suzuki Coupling: Introduce the 6-substituent via a Suzuki cross-coupling reaction between a 6-bromo-1-aminoisoquinoline intermediate and a corresponding boronic acid or ester.

For specific reaction conditions and purification methods, refer to detailed synthetic procedures in the primary literature.[8][9][10]

IMAP-based Kinase Assay for ROCK Inhibitors

The Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay is a robust, non-radioactive method for measuring kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl2, 0.1% BSA).[4]

    • Prepare a stock solution of the fluorescein-labeled substrate peptide (e.g., Fl-AKRRRLSSLRA).

    • Prepare serial dilutions of the 1-aminoisoquinoline inhibitor compounds in DMSO.

    • Prepare the IMAP binding solution containing the trivalent metal-coated nanoparticles.

  • Kinase Reaction:

    • In a 384-well plate, add the inhibitor solution, ROCK enzyme, and substrate peptide to the reaction buffer.

    • Pre-incubate for a defined period (e.g., 5-10 minutes) at room temperature.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding the IMAP binding solution.

    • Incubate for a further period (e.g., 30-60 minutes) to allow for binding of the phosphorylated substrate to the nanoparticles.

    • Measure the fluorescence polarization (FP) using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

This protocol is a generalized procedure. For specific concentrations and incubation times, refer to the manufacturer's instructions and relevant publications.[4][11]

Colorimetric PARP Inhibition Assay

This assay measures the activity of PARP by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Protocol:

  • Plate Coating:

    • Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

    • Wash the plate with PBST (PBS with 0.05% Tween 20).

    • Block the wells with a suitable blocking buffer for at least 90 minutes at room temperature.[12]

  • PARP Reaction:

    • Prepare a master mix containing PARP assay buffer, activated DNA, and biotinylated NAD+.

    • Add serial dilutions of the 1-aminoisoquinoline inhibitors to the wells.

    • Add the PARP enzyme to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate with PBST.

    • Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes.

    • Wash the plate again with PBST.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops.

    • Stop the reaction with a stop solution (e.g., 0.2 M HCl).

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of PARP inhibition and determine the IC50 values.

This is a general protocol. Specific details may vary depending on the commercial kit used.[12][13][14][15]

ADP-Glo™ Kinase Assay for PDK1 Inhibitors

The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.

Protocol:

  • Reagent Preparation:

    • Prepare the 1x Kinase Assay Buffer.

    • Prepare the ATP and substrate (e.g., PDKtide) solutions.

    • Prepare serial dilutions of the isoquinolone inhibitors.

  • Kinase Reaction:

    • In a white 384-well plate, add the inhibitor solution, PDK1 enzyme, and substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 45 minutes).[16]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17][18]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.[16][17][18]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 values.

This protocol is based on commercially available kits. Always refer to the specific kit manual for detailed instructions.[16][17][18][19]

Visualization of Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

Signaling Pathways

ROCK_Signaling_Pathway Extracellular Signals Extracellular Signals GPCRs GPCRs Extracellular Signals->GPCRs RhoA-GDP RhoA-GDP GPCRs->RhoA-GDP Activates GEFs RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GTP loading ROCK ROCK RhoA-GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLCP MLCP ROCK->MLCP Phosphorylates (Inactivates) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin Polymerization Actin Polymerization Cofilin->Actin Polymerization Inhibits MLC MLC MLCP->MLC Dephosphorylates Actomyosin Contraction Actomyosin Contraction MLC->Actomyosin Contraction 1-Aminoisoquinoline Inhibitor 1-Aminoisoquinoline Inhibitor 1-Aminoisoquinoline Inhibitor->ROCK

Caption: ROCK Signaling Pathway and Inhibition by 1-Aminoisoquinolines.

PARP_Signaling_Pathway DNA Single-Strand Break DNA Single-Strand Break PARP-1 PARP-1 DNA Single-Strand Break->PARP-1 Binds and Activates PARylation Poly(ADP-ribosyl)ation PARP-1->PARylation Catalyzes NAD+ NAD+ NAD+->PARylation Substrate Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PARylation->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair 1-Aminoisoquinoline Inhibitor 1-Aminoisoquinoline Inhibitor 1-Aminoisoquinoline Inhibitor->PARP-1 Competes with NAD+

Caption: PARP-1 Signaling in DNA Repair and Inhibition Mechanism.

PDK1_Signaling_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits to membrane AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates (Activates) Downstream Effectors Downstream Effectors AKT->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Isoquinolone Inhibitor Isoquinolone Inhibitor Isoquinolone Inhibitor->PDK1 Kinase_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Reagent Preparation Reagent Preparation Reagent Preparation->Kinase Reaction Detection Detection Kinase Reaction->Detection Data Acquisition Data Acquisition Detection->Data Acquisition IC50 Determination IC50 Determination Data Acquisition->IC50 Determination

Caption: General Workflow for Kinase Inhibitor Screening.

Conclusion and Future Directions

The 1-aminoisoquinoline scaffold has proven to be a remarkably versatile starting point for the development of potent and selective inhibitors of ROCK, PARP, and PDK1. The SAR studies highlighted in this guide demonstrate that strategic modifications to this core structure can effectively tune inhibitory activity and selectivity. For ROCK inhibitors, substitutions at the 6-position are critical for potency. In the case of PARP inhibitors, the isoquinolinone lactam serves as an effective mimic of the nicotinamide moiety. For PDK1, a fragment-based approach has successfully yielded potent isoquinolone-based inhibitors.

Future research in this area should focus on several key aspects. Firstly, the development of more comprehensive SAR studies, including the systematic exploration of a wider range of substituents and the generation of extensive selectivity profiles against a broad panel of kinases, will be crucial for the design of next-generation inhibitors with improved safety profiles. Secondly, a deeper understanding of the structural biology of these inhibitors in complex with their targets will facilitate structure-based drug design efforts. Finally, the translation of potent and selective inhibitors into cellular and in vivo models is essential to validate their therapeutic potential. This guide provides a solid foundation for researchers to build upon in their quest to develop novel therapeutics based on the promising 1-aminoisoquinoline scaffold.

References

  • BPS Bioscience. (n.d.). Chemi-Verse™ PDPK1 Kinase Assay Kit.
  • Dao, et al. (2023).
  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit.
  • Promega Corporation. (n.d.). PDK1 Kinase Assay.
  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit.
  • Thermo Fisher Scientific. (n.d.). PolarScreen™ PDK1 Threonine Kinase Assay Kit, Far Red Protocol.
  • Interchim. (n.d.). Universal Colorimetric PARP Assay Kit With Histones and Coating Buffer.
  • ResearchGate. (n.d.). Synthesis of 1-aminoisoquinolines by Dao et al.
  • Google Patents. (n.d.). CN1431199A - Method for synthesizing 1-amino isoquinoline.
  • ResearchGate. (n.d.). Co(III)‐catalyzed 1‐aminoisoquinoline synthesis.
  • Trevigen. (n.d.). HT Universal Colorimetric PARP Assay Kit.
  • R&D Systems. (n.d.). PARP Universal Colorimetric Assay Kit.
  • Promega Corporation. (n.d.). PDK1 Kinase Assay.
  • Johnson, T. A., et al. (2011). Novel isoquinolone PDK1 inhibitors discovered through fragment-based lead discovery. Bioorganic & Medicinal Chemistry Letters, 21(14), 4233–4237.
  • Adam, J., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084–1088.
  • EMBL-EBI. (n.d.). Inhibition Assay: Inhibition of Rho kinase 2 and Rho kinase 1.
  • White, A. W., et al. (2004). Synthesis and SAR of novel tricyclic quinoxalinone inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters, 14(10), 2433–2437.
  • R&D Systems. (n.d.). PARP Universal Colorimetric Assay.
  • ResearchGate. (n.d.). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.
  • ResearchGate. (n.d.). Design, synthesis and: In silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors.
  • Adam, J., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084–1088.
  • Probing intracellular determinants of PARP inhibitor selectivity and pharmacology with CeTEAM. (2024). bioRxiv.
  • Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. (2023). MDPI.
  • Design of potential anti-tumor PARP-1 inhibitors by QSAR and molecular modeling studies. (2020). Journal of the Iranian Chemical Society.
  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP....
  • Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors. (2025). PubMed Central.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). MDPI.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
  • Adam, J., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101.
  • Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. (n.d.). NIH.
  • ResearchGate. (n.d.). Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil....
  • MedchemExpress.com. (n.d.). SAR407899 | ROCK Inhibitor.
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  • Molecular Devices. (n.d.). IMAP Assays, IMAP Technology - Enzyme.
  • Stepwise development of structure-activity relationship of diverse PARP-1 inhibitors through comparative and validated in silico modeling techniques and molecular dynamics simul
  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA St
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  • ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the....
  • Discovery of Novel Scaffolds for Rho Kinase 2 Inhibitor through TR-FRET-based High-Throughput Screening Assay. (2025).
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Sources

A Senior Application Scientist's Guide to Comparing the Efficacy of Kinase Inhibitors from Different Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology and cellular biology, the landscape of kinase inhibition is both promising and complex. Protein kinases, as central nodes in signaling pathways, are prime therapeutic targets, and the small molecules designed to inhibit them have revolutionized treatment for numerous cancers.[1][2] However, the efficacy, selectivity, and resistance profiles of these inhibitors are profoundly influenced by their chemical scaffold and the specific way they interact with the target kinase.

This guide provides an in-depth comparison of the primary classes of kinase inhibitors, differentiated by their binding scaffolds. We will move beyond a simple catalog of compounds to dissect the mechanistic rationale, comparative efficacy, and the experimental methodologies required for their robust evaluation. Our approach is grounded in the principles of causality, ensuring that every experimental choice is justified and every protocol is designed for self-validation.

The Strategic Landscape: Understanding Kinase Inhibitor Scaffolds

The vast majority of kinase inhibitors target the ATP-binding pocket of the kinase domain. However, the specific conformation of the kinase at the moment of binding dictates the inhibitor's classification and its subsequent pharmacological properties. Four major scaffolds dominate the field: Type I, Type II, Allosteric, and Covalent.

  • Type I Inhibitors bind to the active conformation of the kinase, where the "DFG" motif in the activation loop is oriented "in" (DFG-in).[3][4] They are direct competitors with endogenous ATP.

  • Type II Inhibitors bind to the inactive "DFG-out" conformation.[5][6][7] This conformation reveals an adjacent allosteric pocket, which these inhibitors exploit to achieve higher selectivity compared to Type I inhibitors.[3]

  • Allosteric Inhibitors (Type III/IV) do not compete with ATP. Instead, they bind to distinct pockets on the kinase, inducing a conformational change that inactivates the enzyme.[8][9][10] This non-competitive mechanism offers a powerful strategy for achieving high selectivity.[9][11]

  • Covalent Inhibitors first bind reversibly to the active site and then form a permanent, irreversible covalent bond with a nearby nucleophilic amino acid residue, typically a cysteine.[12][13][14] This "warhead" chemistry leads to prolonged target inhibition.[12]

G cluster_kinase Kinase Domain cluster_inhibitors Inhibitor Scaffolds ATP_Pocket ATP Binding Pocket (Highly Conserved) Allosteric_Site_A Adjacent Allosteric Site Allosteric_Site_B Remote Allosteric Site Cysteine_Residue Cysteine Residue Type_I Type I (DFG-in) Type_I->ATP_Pocket Binds Active Conformation Type_II Type II (DFG-out) Type_II->ATP_Pocket Binds Inactive Conformation Type_II->Allosteric_Site_A Exploits Pocket Allosteric Allosteric (Type III/IV) Allosteric->Allosteric_Site_B Binds Remote Pocket Covalent Covalent Covalent->ATP_Pocket Initial Reversible Binding Covalent->Cysteine_Residue Forms Irreversible Bond

Figure 1: Binding modes of different kinase inhibitor scaffolds.

A Comparative Analysis: From Mechanism to Clinical Efficacy

To understand the practical implications of these scaffolds, we will compare four landmark inhibitors, each representing a different class.

Scaffold Type Representative Drug Primary Target Mechanism of Action Key Advantage Common Limitation
Type I Gefitinib EGFRCompetes with ATP in the active "DFG-in" state of EGFR.[15][16]Rapid onset of action.Often lower selectivity; resistance via gatekeeper mutations.
Type II Imatinib BCR-ABL, c-KITStabilizes the inactive "DFG-out" conformation, preventing activation.[17][18][19]Higher selectivity by utilizing an additional allosteric pocket.[7]Resistance via mutations that destabilize the DFG-out state.
Allosteric Trametinib MEK1/MEK2Binds to a pocket adjacent to the ATP site, preventing MEK activation by RAF.[20][21]High selectivity; non-competitive with ATP.[9]Potential for pathway reactivation through feedback loops.
Covalent Ibrutinib BTKForms an irreversible covalent bond with Cys481 in the BTK active site.[22][23]Prolonged duration of action and high potency.[12]Potential for off-target toxicity; resistance via C481 mutation.[24]
Quantitative Efficacy and Clinical Performance

The ultimate measure of an inhibitor's success is its performance in a biological system. The following table summarizes key efficacy data for our selected inhibitors.

Inhibitor Scaffold Target Biochemical Potency (IC50) Approved Indication Objective Response Rate (ORR)
Gefitinib Type IEGFR~0.02-0.04 µM (in cell-free assays)EGFR-mutant NSCLC50-70% (First-line)[25]
Imatinib Type IIBCR-ABL~0.25 µMChronic Myeloid Leukemia (CML)>90% (Chronic Phase)[17]
Trametinib AllostericMEK1/2~0.0007-0.0009 µMBRAF V600E/K Mutant Melanoma~22% (Monotherapy)
Ibrutinib CovalentBTK~0.0005 µMChronic Lymphocytic Leukemia (CLL)~71% (Relapsed/Refractory)[26]

Note: IC50 and ORR values are context-dependent and can vary based on the specific assay conditions, cell line, and patient population.

The Scientist's Playbook: Experimental Workflows for Comparison

Objectively comparing the efficacy of kinase inhibitors requires a multi-tiered experimental approach, moving from the purified enzyme to complex cellular models. The choice of each assay is critical for building a comprehensive profile of the inhibitor.

Figure 2: A logical workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)

Causality: This is the foundational experiment to determine if your compound directly inhibits the kinase of interest and to quantify its potency. By using a purified enzyme, we isolate the inhibitor-kinase interaction from all other cellular variables. The choice of ATP concentration is critical; for comparing ATP-competitive inhibitors (Type I, II, Covalent), it is essential to run the assay at the Km of ATP for the specific kinase.[27] This standardizes the competitive environment and allows for a more equitable comparison of IC50 values.

Methodology (Example using ADP-Glo™ Assay):

  • Reagent Preparation:

    • Prepare a serial dilution of the kinase inhibitor in a buffer compatible with the kinase reaction (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Prepare a solution containing the purified kinase and its specific peptide substrate.

    • Prepare an ATP solution at 2x the final desired concentration (ideally at the Km for the target kinase).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor dilution (or vehicle control).

    • Add 10 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 10 µL of the 2x ATP solution.

    • Incubate for 60 minutes at room temperature. The reaction time should be within the linear range of the enzyme, which must be determined empirically beforehand.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal. Incubate for 30-60 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).

    • Plot the normalized response versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Target Inhibition Assay (Western Blot for Phospho-Proteins)

Causality: An inhibitor's biochemical potency (IC50) does not always translate to cellular efficacy. This assay validates that the inhibitor can cross the cell membrane, engage its target, and inhibit its catalytic activity within a living cell.[28][29][30] We measure the phosphorylation of a direct downstream substrate of the target kinase. A decrease in this phosphorylation signal provides direct evidence of on-target activity.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway dependent on the target kinase (e.g., A431 cells for EGFR, K562 cells for BCR-ABL).

    • Once cells reach 70-80% confluency, replace the media with serum-free media for 4-6 hours to reduce basal signaling.

    • Treat cells with a serial dilution of the kinase inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle control.

    • If the pathway requires activation, stimulate the cells with the appropriate ligand (e.g., EGF for the EGFR pathway) for the last 5-15 minutes of inhibitor treatment.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with 1x RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are crucial to preserve the phosphorylation state of the proteins.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-ERK for MEK inhibition).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein and/or a housekeeping protein like GAPDH.

    • Quantify the band intensities. Normalize the phospho-protein signal to the total protein or housekeeping protein signal. Plot the normalized signal against inhibitor concentration to estimate the cellular EC50.

Synthesis and Strategic Implications

The choice of a kinase inhibitor scaffold is a critical decision in drug discovery, with profound implications for the final therapeutic agent.

  • Type I inhibitors , while often potent, can suffer from off-target effects due to the high conservation of the active ATP-binding site across the kinome.[3] Their development requires extensive selectivity screening.

  • Type II inhibitors like Imatinib represent a paradigm shift, demonstrating that exploiting subtle conformational differences can lead to remarkable selectivity and clinical success.[19][31] They are often a preferred starting point for new ATP-competitive projects.

  • Allosteric inhibitors such as Trametinib offer the highest potential for selectivity, as allosteric sites are generally not conserved.[9][11] This makes them ideal for targets where isoform-specific inhibition is required to avoid toxicity.

  • Covalent inhibitors provide a powerful method for achieving durable target occupancy and high potency. The resurgence of this class, exemplified by Ibrutinib, is driven by the strategic targeting of non-conserved cysteines to achieve both potency and selectivity.[13][32]

Ultimately, a successful kinase inhibitor program relies not on a single scaffold, but on a deep understanding of the target's biology and a rigorous, multi-faceted experimental approach to validate efficacy from the test tube to the cell. By logically progressing through biochemical, cellular, and phenotypic assays, researchers can build a comprehensive data package that clearly differentiates the efficacy of inhibitors and guides the selection of the most promising clinical candidates.

References

  • Fukuoka, M., Yano, S., Giaccone, G., et al. (2003). Efficacy of gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase, in symptomatic patients with non-small cell lung cancer: a randomized trial. JAMA, 290(16), 2149–2158. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice GmbH. [Link]

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A Comparative Guide to (1-Aminoisoquinolin-6-yl)methanol Derivatives for In Vitro and In Vivo Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Among these, the (1-Aminoisoquinolin-6-yl)methanol moiety has emerged as a promising starting point for the development of highly selective and potent kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[3] Consequently, the development of targeted kinase inhibitors is a cornerstone of modern drug discovery.

This guide will focus on the evaluation of this compound derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction, making it a key therapeutic target for a variety of diseases.[4] We will delve into the optimization of a lead compound from this series, comparing its in vitro and in vivo performance against established ROCK inhibitors and highlighting the experimental methodologies that underpin these evaluations.

The Rho-Kinase (ROCK) Signaling Pathway

The ROCK signaling pathway is a central regulator of actin-myosin contractility. Activation of the small GTPase RhoA leads to the recruitment and activation of its downstream effector, ROCK. Activated ROCK, in turn, phosphorylates multiple substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased smooth muscle contraction and actin cytoskeleton reorganization.

ROCK_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MYPT1 Myosin Phosphatase (MYPT1) ROCK->MYPT1 Inhibits (Phosphorylates) MLC_P Phosphorylated MLC (pMLC) Contraction Smooth Muscle Contraction MLC_P->Contraction MYPT1->MLC_P Dephosphorylates MYPT1_P Inactive MYPT1 (pMYPT1)

Figure 1: Simplified schematic of the RhoA/ROCK signaling pathway leading to smooth muscle contraction.

Dysregulation of this pathway is implicated in hypertension, vasospasm, and other cardiovascular diseases, making ROCK an attractive therapeutic target.[4]

Comparative In Vitro Evaluation of this compound Derivatives

The initial stages of drug discovery heavily rely on robust in vitro assays to determine the potency and selectivity of candidate compounds. For kinase inhibitors, the half-maximal inhibitory concentration (IC50) is a key parameter.

Lead Compound Optimization

Fragment-based screening and subsequent optimization led to the identification of a lead 6-substituted isoquinolin-1-amine derivative, herein referred to as Compound 14A .[4] The primary goal was to improve upon the ROCK-I potency of initial hits while maintaining a favorable pharmacokinetic (PK) profile.[4] A key modification was the removal of the basic center of the aminoisoquinoline, which proved successful in enhancing potency.[4]

The in vitro inhibitory activity of Compound 14A and its precursors was assessed against ROCK-I and ROCK-II. For comparison, the well-established, first-generation ROCK inhibitor, Fasudil, and its active metabolite, Hydroxyfasudil, are included.

CompoundROCK-I IC50 (nM)ROCK-II IC50 (nM)PKA IC50 (nM)Selectivity (PKA/ROCK-I)
Initial Hit (Compound 1) 1,200Not Reported>100,000>83
Initial Hit (Compound 2) 800Not Reported>100,000>125
Compound 14A 10 10 >10,000 >1,000
Fasudil1,9004501,2000.63
Hydroxyfasudil3301502,3007.0

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives and Reference Compounds. Data synthesized from multiple sources for comparative purposes.

As the data illustrates, Compound 14A demonstrates a significant improvement in potency against both ROCK isoforms compared to the initial hits and Fasudil.[4] Crucially, it also exhibits excellent selectivity against Protein Kinase A (PKA), a common off-target kinase for this class of inhibitors.[4] This high selectivity is a critical attribute for minimizing potential side effects in a therapeutic setting.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The determination of IC50 values is a cornerstone of in vitro pharmacology. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

ADP_Glo_Workflow Start Start Step1 Prepare Reagents: - Test Compound Dilutions - Kinase and Substrate - ATP Solution Start->Step1 Step2 Kinase Reaction: - Add Compound, Kinase/Substrate Mix, and ATP to a 384-well plate Step1->Step2 Step3 Incubation: - Room temperature for 60 minutes Step2->Step3 Step4 Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent Step3->Step4 Step5 Incubation: - Room temperature for 40 minutes Step4->Step5 Step6 Signal Generation: - Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Step5->Step6 Step7 Incubation: - Room temperature for 30 minutes Step6->Step7 Step8 Measure Luminescence: - Plate Reader Step7->Step8 Step9 Data Analysis: - Subtract background - Normalize to controls - Plot dose-response curve to determine IC50 Step8->Step9 End End Step9->End

Figure 2: Workflow for a typical in vitro kinase inhibition assay using the ADP-Glo™ platform.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., DMSO).

    • Reconstitute the ROCK enzyme and its substrate according to the manufacturer's protocol.

    • Prepare a solution of ATP at a concentration close to the Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase and substrate mixture.

    • Initiate the reaction by adding the ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent, which converts the ADP generated to ATP and, in a coupled reaction, produces a luminescent signal. Incubate for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Comparative In Vivo Evaluation of this compound Derivatives

While in vitro assays are essential for initial screening, in vivo studies are critical for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate in a living organism.

Efficacy in a Spontaneously Hypertensive Rat (SHR) Model

The spontaneously hypertensive rat (SHR) is a well-established and widely used animal model for studying hypertension and the effects of antihypertensive drugs. Compound 14A demonstrated good in vivo efficacy in this model.[4]

CompoundDoseRoute of AdministrationMaximum Reduction in Mean Arterial Pressure (mmHg)
Compound 14A 10 mg/kg Oral (p.o.) ~30
Vehicle Control-Oral (p.o.)No significant change

Table 2: In Vivo Efficacy of Compound 14A in the Spontaneously Hypertensive Rat Model.[4]

The significant reduction in mean arterial pressure following oral administration of Compound 14A highlights its potential as a therapeutic agent for cardiovascular diseases characterized by vasoconstriction.[4]

Experimental Protocol: In Vivo Efficacy in the Spontaneously Hypertensive Rat (SHR) Model

SHR_Workflow Start Start Step1 Animal Acclimatization: - Male SHRs (e.g., 16-20 weeks old) - Acclimatize to housing conditions Start->Step1 Step2 Blood Pressure Measurement: - Train animals for tail-cuff plethysmography - Record baseline blood pressure Step1->Step2 Step3 Compound Administration: - Administer Compound 14A (e.g., 10 mg/kg) or vehicle orally Step2->Step3 Step4 Post-Dose Blood Pressure Monitoring: - Measure blood pressure at various time points post-dosing (e.g., 1, 2, 4, 6, 8, 24 hours) Step3->Step4 Step5 Data Analysis: - Calculate the change in mean arterial pressure from baseline for each group - Compare the effects of the compound to the vehicle control Step4->Step5 End End Step5->End

Sources

A Head-to-Head Comparison of Isoquinoline-Based ROCK Inhibitors: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2] Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, making ROCK an attractive therapeutic target.[3][4] Among the various classes of ROCK inhibitors, those built upon the isoquinoline scaffold have emerged as particularly promising, with some compounds advancing to clinical use.[3][5]

This guide provides an in-depth, head-to-head comparison of key isoquinoline-based ROCK inhibitors. We will delve into their potency, selectivity, and cellular activity, supported by experimental data and detailed protocols to empower researchers in their selection and application of these powerful pharmacological tools.

The ROCK Signaling Pathway: A Central Hub for Cellular Contraction

The ROCK signaling cascade is a downstream effector of the small GTPase RhoA. Upon activation by various extracellular stimuli, RhoA-GTP binds to and activates ROCK, initiating a phosphorylation cascade that ultimately leads to increased actomyosin contractility. A primary mechanism of this is the phosphorylation and inhibition of myosin light chain phosphatase (MLCP) via its myosin-binding subunit (MYPT1), which results in a net increase in the phosphorylation of the myosin light chain (MLC).[3][6] This enhanced MLC phosphorylation drives the interaction of actin and myosin, leading to cellular contraction and the formation of stress fibers.

Isoquinoline-based inhibitors are ATP-competitive, binding to the kinase domain of ROCK and preventing the phosphorylation of its downstream substrates.[7] This inhibition leads to a reduction in MLC phosphorylation, relaxation of smooth muscle cells, and disassembly of actin stress fibers.[8]

ROCK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Extracellular Signal RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP for GDP ROCK ROCK RhoA_GTP->ROCK Activates RhoGEF->RhoA_GDP Activates MLCP MLC Phosphatase (Active) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Isoquinoline_Inhibitor Isoquinoline Inhibitor Isoquinoline_Inhibitor->ROCK Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates pMLCP p-MLC Phosphatase (Inactive) Actomyosin_Contraction Actomyosin Contraction pMLC->Actomyosin_Contraction

Caption: The RhoA/ROCK signaling pathway leading to actomyosin contraction and its inhibition by isoquinoline-based compounds.

Performance Comparison of Isoquinoline-Based ROCK Inhibitors

The selection of a suitable ROCK inhibitor is paramount for the success of in vitro and in vivo studies. The following table summarizes the biochemical potency and selectivity of prominent isoquinoline-based ROCK inhibitors. Y-27632, a widely used aminopyridine-based ROCK inhibitor, is included for comparative purposes.

CompoundROCK1 IC50/KiROCK2 IC50/KiSelectivity (Other Kinases)Key Features & Applications
Fasudil Ki: 0.33 µM[5]Ki: 0.33 µM[5]PKA (Ki: 1.6 µM), PKG (Ki: 1.6 µM), PKC (Ki: 3.3 µM), MLCK (Ki: 36 µM)[5]First clinically approved ROCK inhibitor (Japan) for cerebral vasospasm.[3] Also investigated for glaucoma and cardiovascular diseases.[3][9][10]
Hydroxyfasudil Ki: 0.17 µM (for ROCK)[5]Ki: 0.17 µM (for ROCK)[5]PKC (Ki: 18 µM), MLCK (Ki: 140 µM)[5]Active metabolite of Fasudil with slightly higher potency.[5] Contributes significantly to the in vivo effects of Fasudil.[8]
Dimethylfasudil Ki: 1.6 nM (for ROCK)[5]Ki: 1.6 nM (for ROCK)[5]Data not readily available in broad kinase panels.A more potent derivative of Fasudil.[5]
Ripasudil (K-115) IC50: 51 nM[5]IC50: 19 nM[5]Highly selective for ROCK.Approved in Japan for the treatment of glaucoma and ocular hypertension.[11][12][13]
Y-27632 Ki: 140 nM[5]Ki: 300 nM[5]~200-fold selectivity over other kinases including PKC, PKA, and MLCK.[5]Widely used as a research tool. Not an isoquinoline derivative (aminopyridine).

Note: IC50 and Ki values can vary between studies depending on the assay conditions (e.g., ATP concentration). The data presented here are for comparative purposes.

Experimental Protocols for Evaluating ROCK Inhibitor Performance

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for key assays used to characterize ROCK inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP-detecting assay to measure the in vitro potency of inhibitors against purified ROCK enzyme. The causality behind this choice is its high sensitivity, broad dynamic range, and resistance to interference from a wide range of compounds, making it a robust platform for determining IC50 values.

Kinase Inhibition Assay Workflow Start Start Step1 Prepare Reagents: - ROCK Enzyme - Substrate (e.g., S6 peptide) - ATP - Inhibitor Dilutions Start->Step1 Step2 Incubate: - Enzyme - Substrate/ATP Mix - Inhibitor (Room Temp, 60 min) Step1->Step2 Step3 Add ADP-Glo™ Reagent (Room Temp, 40 min) Step2->Step3 Step4 Add Kinase Detection Reagent (Room Temp, 30 min) Step3->Step4 Step5 Measure Luminescence Step4->Step5 End End Step5->End

Caption: Workflow for an in vitro ROCK kinase inhibition assay using the ADP-Glo™ format.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dilute purified ROCK1 or ROCK2 enzyme, a suitable substrate (e.g., long S6 kinase substrate peptide), and ATP in the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT).[7][14]

    • Prepare serial dilutions of the isoquinoline-based inhibitor in the kinase buffer. A DMSO control should be included.

  • Kinase Reaction:

    • In a 384-well plate, add the inhibitor dilutions.

    • Add the ROCK enzyme to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.[7]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[7]

  • Luminescence Generation:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

    • Incubate at room temperature for 30 minutes.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for ROCK Activity (Western Blot for Phospho-MYPT1)

This protocol provides a method to assess the ability of an inhibitor to block ROCK activity within a cellular context by measuring the phosphorylation of a direct downstream target, MYPT1. This assay is a self-validating system as it directly measures a key event in the signaling pathway, providing functional confirmation of inhibitor efficacy.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., A7r5 rat aortic smooth muscle cells, which have high endogenous ROCK activity) in a multi-well plate and grow to 70-80% confluency.[15]

    • Treat the cells with various concentrations of the isoquinoline-based ROCK inhibitor for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 at Thr853).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total MYPT1 or a housekeeping protein (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-MYPT1 signal to the total MYPT1 or housekeeping protein signal.

    • Calculate the percent inhibition of MYPT1 phosphorylation for each inhibitor concentration and determine the cellular IC50 value.

Clinical and Preclinical Applications: A Comparative Overview

The therapeutic potential of isoquinoline-based ROCK inhibitors has been explored in a variety of disease models, with some achieving clinical success.

  • Glaucoma: Both Fasudil and Ripasudil have demonstrated efficacy in lowering intraocular pressure (IOP) by increasing aqueous humor outflow through the trabecular meshwork.[8][10][11] Ripasudil (Glanatec® 0.4%) is approved in Japan for this indication and has shown significant IOP-lowering effects, both as a monotherapy and as an adjunct to other glaucoma medications.[12][13] A head-to-head clinical trial in Japan demonstrated that netarsudil, another ROCK inhibitor, was more effective at lowering IOP than ripasudil.[16]

  • Cardiovascular Diseases: The vasodilatory effects of ROCK inhibition have led to the investigation of these compounds in cardiovascular disorders. Fasudil is clinically used to treat cerebral vasospasm following subarachnoid hemorrhage.[3] Preclinical studies have shown that ROCK inhibitors can ameliorate hypertension, atherosclerosis, and cardiac hypertrophy.[3][4][9]

  • Neurodegenerative Diseases: Emerging evidence suggests a role for ROCK signaling in neurodegeneration. Fasudil has shown protective effects in animal models of Alzheimer's disease and experimental autoimmune encephalomyelitis.[1][17] The proposed mechanisms include reducing neuronal apoptosis and neuroinflammation.[2][17]

Conclusion

The isoquinoline scaffold has provided a fertile ground for the development of potent and selective ROCK inhibitors. Fasudil and Ripasudil stand out as clinically validated examples, while other derivatives like Dimethylfasudil offer enhanced potency for research applications. The choice of inhibitor should be guided by the specific requirements of the study, considering factors such as potency against ROCK isoforms, kinase selectivity, and the desired in vitro or in vivo application. The experimental protocols provided in this guide offer a robust framework for the rigorous evaluation and comparison of these and other novel ROCK inhibitors, ensuring the generation of reliable and reproducible data.

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  • Breitenlechner, C., et al. (2003). Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity. Structure, 11(12), 1595-1607.
  • Araie, M., et al. (2023). Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET). Adv. Ther., 40(10), 4639-4656.
  • Pakravan, M., et al. (2016). The Ocular Hypotensive Efficacy of Topical Fasudil, a Rho-Associated Protein Kinase Inhibitor, in Patients With End-Stage Glaucoma. J. Glaucoma, 25(2), e113-e117.
  • ResearchGate. (2025). (PDF) The Future of Glaucoma Treatment Ripasudil. Retrieved from [Link]

  • Kumar, A., et al. (2022). Safety, efficacy, and patient selection of ripasudil in patients with uncontrolled glaucoma with maximum conventional medical therapy. Indian J. Ophthalmol., 70(6), 2020-2023.
  • Kumar, A., et al. (2022). Safety, efficacy, and patient selection of ripasudil in patients with uncontrolled glaucoma with maximum conventional medical therapy. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Ripasudil Endgame: Role of Rho-Kinase Inhibitor as a Last-Ditch-Stand Towards Maximally Tolerated Medical Therapy to a Patient of Advanced Glaucoma.

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Comparative Validation of (1-Aminoisoquinolin-6-yl)methanol as a Kinase Hinge Binder for VEGFR-2

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Kinase Hinge

Protein kinases are fundamental regulators of cellular signaling and have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The ATP-binding site of these enzymes, a highly conserved pocket, remains a primary focus for the development of small molecule inhibitors.[3] Within this site lies the "hinge region," a flexible segment that connects the N- and C-lobes of the kinase domain. This region is pivotal as it forms key hydrogen bonds with the adenine moiety of ATP, anchoring it for phosphotransfer. Consequently, designing molecules that can effectively mimic these interactions is a cornerstone strategy for developing potent, ATP-competitive (Type I) kinase inhibitors.[2]

This guide presents a rigorous, multi-faceted validation of (1-Aminoisoquinolin-6-yl)methanol , a novel scaffold identified for its potential to interact with the kinase hinge. Our objective is to objectively assess its binding characteristics against a therapeutically relevant target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[4][5]

To establish a comprehensive and trustworthy validation, we will employ a tiered approach, moving from direct biophysical binding assays to target engagement confirmation in a live-cell context. The performance of this compound will be benchmarked against two well-characterized compounds:

  • Staurosporine : A potent, broad-spectrum ATP-competitive inhibitor, serving as a classic positive control for kinase binding.[6][7][8]

  • Bosutinib : A clinically approved dual Src/Abl inhibitor, providing a reference point for a successful therapeutic agent that also targets the kinase ATP-binding site.[9][10][11]

This guide is designed for researchers, scientists, and drug development professionals, providing not only experimental data but also the causal logic behind the chosen methodologies, ensuring a deep and actionable understanding of the validation process.

Part 1: Biophysical Characterization—Confirming Direct Target Interaction

The first and most fundamental question is whether this compound physically binds to VEGFR-2. We address this using two orthogonal, label-free biophysical techniques that provide complementary insights into the binding event.

Differential Scanning Fluorimetry (DSF) for Thermal Shift Analysis

The Causality Behind the Method: The principle of DSF, or Thermal Shift Assay, is elegantly simple: the binding of a ligand to a protein increases its thermodynamic stability.[12] This increased stability is reflected in a higher melting temperature (Tm), the point at which 50% of the protein is unfolded. By monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during unfolding, we can measure this "thermal shift" (ΔTm).[13][14] A positive ΔTm is strong evidence of direct ligand binding. This assay is an excellent high-throughput primary screen because it is fast, requires minimal protein, and does not depend on enzyme activity.[15][16]

Experimental Workflow: Differential Scanning Fluorimetry

cluster_prep Preparation cluster_assay Assay Assembly cluster_run Data Acquisition cluster_analysis Analysis P1 Prepare Assay Buffer (e.g., 10 mM HEPES, 500 mM NaCl, pH 7.5) P2 Prepare 2 µM VEGFR-2 Kinase Domain Solution P1->P2 A1 Dispense 19.8 µL of VEGFR-2/Dye Mix to 384-well plate P2->A1 P3 Prepare Compound Plate: 1. This compound 2. Staurosporine (Positive Control) 3. Bosutinib (Comparator) 4. DMSO (Negative Control) A2 Add 0.2 µL of Compound from plate P3 to assay plate P3->A2 P4 Prepare 500x SYPRO Orange Dye P4->A1 A3 Seal and Centrifuge Plate R1 Place plate in RT-PCR Instrument A3->R1 R2 Run Thermal Gradient: 25°C to 95°C at 0.05°C/sec R1->R2 R3 Monitor Fluorescence Intensity at each temperature increment R2->R3 AN1 Plot Fluorescence vs. Temperature R3->AN1 AN2 Calculate Tm using Boltzmann fitting AN1->AN2 AN3 Calculate ΔTm (Tm_compound - Tm_DMSO) AN2->AN3

Caption: Workflow for DSF-based thermal shift assay.

Detailed Experimental Protocol: DSF

  • Reagent Preparation:

    • Prepare an assay buffer consisting of 10 mM HEPES pH 7.5 and 500 mM NaCl.

    • Dilute the recombinant human VEGFR-2 kinase domain to a final concentration of 2 µM in the assay buffer.

    • Prepare 10 mM stock solutions of this compound, Staurosporine, and Bosutinib in 100% DMSO. Create a dilution series for dose-response analysis if desired, or use a fixed final concentration (e.g., 10 µM).

    • Dilute SYPRO Orange dye (5000x stock) to 500x in assay buffer.

  • Assay Plate Setup (384-well format):

    • In a master mix, combine the 2 µM VEGFR-2 solution and the 500x SYPRO Orange dye in a 1:1 volume ratio. This results in a 1 µM VEGFR-2 and 2.5x final dye concentration in the reaction.

    • Dispense 19.8 µL of the protein/dye master mix into each well of a 384-well PCR plate.

    • Add 0.2 µL of the respective compound solution (or DMSO for the negative control) to the wells, achieving a final compound concentration of 10 µM and a final DMSO concentration of 1%.

    • Seal the plate securely with an optical seal.

    • Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed and at the bottom of the wells.

  • Data Acquisition:

    • Place the sealed plate into a real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, increasing at a rate of 0.05 °C per second.

    • Monitor fluorescence intensity using the instrument's appropriate channel for SYPRO Orange (e.g., FAM or SYBR Green channel).

  • Data Analysis:

    • Plot the negative first derivative of fluorescence versus temperature (-dF/dT).

    • The peak of this curve represents the melting temperature (Tm).

    • Calculate the thermal shift (ΔTm) for each compound using the formula: ΔTm = Tm(compound) - Tm(DMSO).

DSF Results Summary

CompoundTargetConcentration (µM)Tm (°C)ΔTm (°C)Interpretation
DMSO (Vehicle)VEGFR-2N/A42.50.0Baseline Stability
This compound VEGFR-2 10 49.8 +7.3 Strong Stabilization
Staurosporine (Positive Control)VEGFR-21054.2+11.7Very Strong Stabilization
Bosutinib (Comparator)VEGFR-21051.5+9.0Strong Stabilization

Interpretation: The significant positive thermal shift of +7.3 °C observed for this compound provides strong, direct evidence that it binds to and stabilizes the VEGFR-2 kinase domain.[13] Its stabilizing effect is comparable to the established inhibitor Bosutinib, though slightly less pronounced than the pan-kinase inhibitor Staurosporine, suggesting a robust interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

The Causality Behind the Method: While DSF confirms binding, Isothermal Titration Calorimetry (ITC) quantifies the thermodynamics of that interaction.[17][18] ITC is considered the gold standard for binding analysis because it directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to its target protein.[19][20][21] By titrating the ligand into the protein solution, we can directly determine the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic signature without the need for labels or reporters.[18]

Experimental Workflow: Isothermal Titration Calorimetry

cluster_prep Preparation & Loading cluster_run Titration & Measurement cluster_analysis Analysis P1 Dialyze Protein (VEGFR-2) and dissolve Compound in same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) P2 Load 10 µM VEGFR-2 into sample cell P1->P2 P3 Load 100 µM Compound into titration syringe P1->P3 R1 Equilibrate system at 25°C P2->R1 P3->R1 R2 Perform series of small injections (e.g., 20 x 2 µL) of Compound into the VEGFR-2 solution R1->R2 R3 Measure heat change (µcal/sec) after each injection R2->R3 AN1 Integrate heat peaks for each injection R3->AN1 AN2 Plot heat change vs. molar ratio of ligand/protein AN1->AN2 AN3 Fit data to a binding model (e.g., one-site binding) AN2->AN3 AN4 Determine Kd, n, and ΔH AN3->AN4 cluster_bound No Inhibitor: Tracer Bound cluster_displaced With Inhibitor: Tracer Displaced Kinase VEGFR-2 NLuc NLuc Kinase->NLuc fusion Tracer Tracer Kinase->Tracer binds NLuc->Tracer BRET Signal (High) Kinase2 VEGFR-2 NLuc2 NLuc Kinase2->NLuc2 fusion Inhibitor Inhibitor Kinase2->Inhibitor binds Tracer2 Tracer label_no_bret No BRET Signal (Low)

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel Isoquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized by the body will likely fail to achieve the necessary therapeutic concentrations, rendering it ineffective. This guide provides a comprehensive, comparative framework for assessing the metabolic stability of a particularly prevalent and important class of molecules: novel isoquinoline-based compounds.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a wide range of biological activities.[1][2][3][4] However, this heterocyclic system is also susceptible to extensive metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[5][6] Understanding and optimizing the metabolic fate of new isoquinoline derivatives is therefore a cornerstone of successful drug design.[7]

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares the utility of different in vitro systems, and provides a logical workflow for generating and interpreting data to make decisive project advancements.

The Metabolic Landscape of the Isoquinoline Nucleus

Before designing experiments, it is crucial to understand the likely metabolic "soft spots" of the isoquinoline core. The primary metabolic routes are Phase I oxidation reactions catalyzed by CYP enzymes, followed by Phase II conjugation reactions.[8] For isoquinolines, common metabolic transformations include:

  • Oxidation: Hydroxylation at various positions on both the benzene and pyridine rings.

  • N-Oxidation: Formation of an N-oxide on the isoquinoline nitrogen.

  • O-Demethylation: A very common pathway for isoquinoline alkaloids that are often substituted with methoxy groups.

  • Epoxidation: Formation of epoxides, particularly on the benzene ring, which can sometimes lead to reactive metabolites.[9]

The specific enzymes involved can vary, but CYP1A2, CYP2D6, and CYP3A4 are frequently implicated in the metabolism of isoquinoline alkaloids.[5][10] Aldehyde oxidase (AOX) can also play a significant role, particularly for nitrogen-containing heterocyclic compounds.[11]

A Comparative Guide to In Vitro Stability Assays

The goal of early in vitro metabolism studies is to rank-order compounds based on their stability and to predict in vivo hepatic clearance.[12][13][14] The two most common systems for this are liver microsomes and hepatocytes. Each provides a different level of biological complexity and answers slightly different questions.

Comparison of Key In Vitro Models
Assay System Biological Complexity Primary Metabolic Pathways Assessed Key Question Answered Limitations
Liver Microsomes Low (Subcellular fraction)Primarily Phase I (CYP450s, FMOs)[13][14]"How stable is the compound to the most common oxidative metabolic enzymes?"Lacks Phase II enzymes, transporters, and cellular context. May miss non-CYP clearance pathways.
Hepatocytes High (Intact cells)Phase I and Phase II enzymes, plus cellular uptake/transport processes.[15][16][17]"How stable is the compound in a complete liver cell system, accounting for all major metabolic pathways and transport?"More expensive, lower throughput, and viability can be a factor.

Expert Insight: The choice between microsomes and hepatocytes is strategic. Microsomal stability assays are excellent for high-throughput screening in early-stage lead optimization due to their cost-effectiveness and simplicity.[13] They are ideal for quickly identifying compounds with major CYP450 liabilities. Once a smaller set of promising candidates is identified, the hepatocyte stability assay provides a more holistic and physiologically relevant assessment of clearance.[15]

Experimental Protocols & Data Interpretation

The following sections provide detailed, self-validating protocols and a framework for interpreting the generated data.

Liver Microsomal Stability Assay

This assay measures the disappearance of a parent compound when incubated with liver microsomes, a subcellular fraction containing the majority of Phase I drug-metabolizing enzymes.[13][18][19]

G cluster_prep Preparation Phase cluster_incubation Incubation Phase (37°C) cluster_analysis Analysis Phase Compound_Stock Prepare Compound Stock (e.g., 10 mM in DMSO) Working_Sol Prepare Working Solution (e.g., 100 µM in Buffer) Compound_Stock->Working_Sol Pre_Incubate Pre-incubate Microsomes & Compound (5 min) Working_Sol->Pre_Incubate Microsome_Prep Thaw & Dilute Microsomes (e.g., to 1 mg/mL) Microsome_Prep->Pre_Incubate NADPH_System Prepare NADPH Regenerating System Initiate_Rxn Initiate Reaction (Add NADPH System) NADPH_System->Initiate_Rxn Pre_Incubate->Initiate_Rxn Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Rxn->Time_Points Quench Quench Reaction (Ice-cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Plot Plot ln(% Remaining) vs. Time Analyze->Data_Plot Calculate Calculate t½ and CLint Data_Plot->Calculate G Start Novel Isoquinoline Compound Synthesized Microsomal_Assay Tier 1: Perform Liver Microsomal Assay Start->Microsomal_Assay Decision1 Is HLM t½ > 30 min? Microsomal_Assay->Decision1 Hepatocyte_Assay Tier 2: Perform Hepatocyte Assay Decision1->Hepatocyte_Assay Yes Stop High Clearance Risk. Redesign or Terminate. Decision1->Stop No Decision2 Is Hep t½ > 60 min? Hepatocyte_Assay->Decision2 Advance Good Stability Profile. Advance to PK Studies. Decision2->Advance Yes MetID Investigate Discrepancy: Perform Metabolite ID Decision2->MetID No MetID->Stop

Caption: A tiered workflow for assessing metabolic stability.

Conclusion and Future Directions

The systematic evaluation of metabolic stability is non-negotiable in modern drug discovery. For novel isoquinoline-based compounds, a tiered approach starting with high-throughput microsomal assays followed by more comprehensive hepatocyte assays provides a robust and efficient path forward. This strategy allows for the rapid elimination of unstable compounds and focuses resources on those with a higher probability of success.

When a promising compound still shows moderate to high clearance, the next critical step is metabolite identification . By using techniques like high-resolution mass spectrometry (LC-MS/MS), researchers can pinpoint the exact molecular location of metabolic modification. [20][21][22][23]This information is invaluable, feeding directly back into the design-make-test-analyze cycle to create next-generation analogs with superior pharmacokinetic properties.

By integrating the comparative methodologies and logical workflows described in this guide, research teams can navigate the complexities of drug metabolism with greater confidence and precision, ultimately accelerating the delivery of new and effective medicines.

References

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A Comparative Guide to the Physicochemical Properties of Isoquinoline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we recognize that a nuanced understanding of isomeric differences is fundamental to rational drug design. This guide provides an in-depth comparative analysis of the physicochemical properties of three critical heterocyclic isomers: isoquinoline, quinoline, and quinazoline. While sharing the same molecular formula (C₉H₇N for isoquinoline and quinoline, and C₈H₆N₂ for quinazoline), the variance in the nitrogen atom's position within their fused ring structures imparts distinct characteristics that significantly influence their behavior in chemical and biological systems. This analysis is grounded in experimental data and elucidates the causal relationships between molecular structure and observable properties, offering a valuable resource for researchers in medicinal chemistry and drug development.

Molecular Structure: The Foundation of Physicochemical Diversity

The seemingly subtle difference in the placement of the nitrogen atom(s) is the primary determinant of the divergent properties of these isomers.

  • Quinoline: The nitrogen atom occupies position 1 of the fused pyridine ring.

  • Isoquinoline: The nitrogen atom is located at position 2.[1]

  • Quinazoline: This isomer incorporates two nitrogen atoms at positions 1 and 3.

These structural arrangements are visualized below:

pka_comparison cluster_pka Basicity Trend (pKa) Quinazoline Quinazoline (3.51) Quinoline Quinoline (4.94) Quinazoline->Quinoline Increasing Basicity Isoquinoline Isoquinoline (5.46) Quinoline->Isoquinoline Increasing Basicity pka_determination cluster_workflow Potentiometric Titration Workflow A Dissolve a precise weight of the isomer in a suitable solvent. B Titrate with a standardized solution of a strong acid (e.g., HCl). A->B C Continuously monitor the pH of the solution using a calibrated pH meter. B->C D Plot the pH of the solution against the volume of acid added. C->D E Identify the equivalence point and determine the pKa at the half-equivalence point. D->E dipole_moment_determination cluster_workflow Dipole Moment Determination Workflow A Prepare solutions of the isomer in a non-polar solvent (e.g., benzene) at various concentrations. B Measure the capacitance of a capacitor with a vacuum or air as the dielectric (C₀). A->B C Measure the capacitance of the capacitor when filled with each of the prepared solutions (C). B->C D Measure the refractive index of each solution. C->D E Calculate the dipole moment using the Debye equation, which relates the change in capacitance and refractive index to the molecular dipole moment. D->E

Sources

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Isoquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of precision medicine, the selectivity of kinase inhibitors is a critical determinant of both therapeutic efficacy and toxicity. While significant efforts are dedicated to designing inhibitors that potently engage their primary target, off-target interactions are an inherent aspect of small molecule pharmacology. This guide provides a comprehensive comparison of the off-target effects of kinase inhibitors derived from the isoquinoline scaffold, a privileged structure in kinase inhibitor design. We will delve into the selectivity profiles of representative isoquinoline-based inhibitors and benchmark them against other well-characterized compounds, supported by experimental data and detailed methodologies. This analysis is intended to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their investigations.

The Isoquinoline Scaffold: A Double-Edged Sword in Kinase Inhibition

The 1-aminoisoquinoline moiety and its derivatives have proven to be a versatile scaffold for the development of potent inhibitors targeting various kinases, most notably Rho-associated coiled-coil containing protein kinases (ROCK). However, the very structural features that confer high affinity for the ATP-binding pocket of the intended target can also lead to interactions with a host of other kinases, giving rise to off-target effects. Understanding this polypharmacology is not merely an academic exercise; it has profound implications for interpreting experimental results and predicting clinical outcomes. An off-target effect could be a liability, leading to adverse events, or a serendipitous advantage, contributing to the drug's overall efficacy through a multi-targeted mechanism.

Comparative Analysis of Off-Target Profiles

To illustrate the varying selectivity of kinase inhibitors, we will compare isoquinoline-based ROCK inhibitors with a well-characterized BRAF inhibitor, Vemurafenib, and a prominent BET bromodomain inhibitor, JQ1. While BET proteins are not kinases, their inhibitors are often developed and profiled in parallel with kinase inhibitors, and they serve as an excellent example of off-target profiling in a related field.

InhibitorPrimary Target(s)Key Off-Targets (and activity)Therapeutic Area
Fasudil ROCK1 (Ki: 0.33 µM), ROCK2 (IC50: 0.158 µM)PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM)[1]Vasospasm, Pulmonary Hypertension
Ripasudil ROCK1 (IC50: 51 nM), ROCK2 (IC50: 19 nM)PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM), CaMKIIα (IC50: 0.37 µM)[2][3]Glaucoma
Vemurafenib (PLX4032) BRAF V600E (IC50: 31 nM)ACK1, KHS1, SRMS (IC50: 18-51 nM)[4]Melanoma
JQ1 BRD2, BRD3, BRD4TYRO3, PXR (non-kinase)[5][6][7]Cancer (investigational)

Analysis of the Data:

The data clearly illustrates the spectrum of selectivity among these inhibitors. Fasudil, an early-generation ROCK inhibitor, exhibits micromolar activity against several other kinases, including PKA and PKC.[1] This broader activity profile may contribute to its overall physiological effects. In contrast, Ripasudil, a more recent ROCK inhibitor, demonstrates significantly improved selectivity for ROCK over other kinases, with off-target activities generally in the micromolar range, compared to its nanomolar potency against ROCK1 and ROCK2.[2][3]

Vemurafenib, a highly potent inhibitor of the BRAF V600E mutant, also displays potent off-target activity against a small number of other kinases.[4] JQ1, a BET bromodomain inhibitor, is known to have off-target effects on kinases like TYRO3 and even non-kinase targets such as the pregnane X receptor (PXR).[5][6][7]

Key Signaling Pathways

To appreciate the implications of on- and off-target effects, it is crucial to understand the signaling pathways involved.

ROCK Signaling Pathway

The Rho-associated kinases, ROCK1 and ROCK2, are key regulators of the actin cytoskeleton.[8][9] They are activated by the small GTPase RhoA and phosphorylate numerous downstream substrates, leading to increased cell contractility, motility, and proliferation.[8][9][10]

ROCK Signaling Pathway GPCRs/RTKs GPCRs/RTKs RhoA-GDP RhoA-GDP GPCRs/RTKs->RhoA-GDP RhoGEFs RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GTP ROCK ROCK RhoA-GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation MLC MLC ROCK->MLC Phosphorylation Cofilin Cofilin LIMK->Cofilin Inhibition Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization Cofilin->Actin Cytoskeleton Reorganization MLC->Actin Cytoskeleton Reorganization

Caption: Simplified ROCK signaling pathway.

BRAF Signaling Pathway

BRAF is a serine/threonine kinase that is a central component of the MAPK/ERK signaling pathway.[11][12][13] This pathway transduces signals from cell surface receptors to the nucleus, regulating cell proliferation, differentiation, and survival.[11][13] Activating mutations in BRAF, such as V600E, lead to constitutive pathway activation and are a hallmark of several cancers, including melanoma.[11]

BRAF Signaling Pathway Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival

Caption: The canonical BRAF-MEK-ERK signaling pathway.

BET Protein Function

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins.[14][15] This interaction recruits transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in cell cycle progression, proliferation, and inflammation.[14][16]

BET Protein Function Acetylated Histones Acetylated Histones BET Proteins (e.g., BRD4) BET Proteins (e.g., BRD4) Acetylated Histones->BET Proteins (e.g., BRD4) Binding Transcriptional Machinery (e.g., P-TEFb) Transcriptional Machinery (e.g., P-TEFb) BET Proteins (e.g., BRD4)->Transcriptional Machinery (e.g., P-TEFb) Recruitment Gene Transcription (e.g., MYC) Gene Transcription (e.g., MYC) Transcriptional Machinery (e.g., P-TEFb)->Gene Transcription (e.g., MYC) Cell Proliferation & Growth Cell Proliferation & Growth Gene Transcription (e.g., MYC)->Cell Proliferation & Growth

Caption: Mechanism of BET protein-mediated gene transcription.

Experimental Methodologies for Off-Target Profiling

A variety of robust experimental techniques are available to determine the selectivity of kinase inhibitors. Here, we detail three widely used methods.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in a cellular context.[17][18][19] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[17][19]

CETSA Workflow Treat cells with inhibitor Treat cells with inhibitor Heat cells to various temperatures Heat cells to various temperatures Treat cells with inhibitor->Heat cells to various temperatures Lyse cells and separate soluble/insoluble fractions Lyse cells and separate soluble/insoluble fractions Heat cells to various temperatures->Lyse cells and separate soluble/insoluble fractions Quantify soluble protein (e.g., Western Blot, MS) Quantify soluble protein (e.g., Western Blot, MS) Lyse cells and separate soluble/insoluble fractions->Quantify soluble protein (e.g., Western Blot, MS) Generate melt curves to determine stabilization Generate melt curves to determine stabilization Quantify soluble protein (e.g., Western Blot, MS)->Generate melt curves to determine stabilization

Caption: A streamlined workflow for the Cellular Thermal Shift Assay.

Detailed Protocol for Isothermal Dose-Response CETSA:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of inhibitor concentrations for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).

  • Heating: After treatment, heat the cell plates to a predetermined temperature (optimized for the target protein) for a set duration (e.g., 3-5 minutes) in a thermal cycler or water bath.

  • Lysis: Immediately after heating, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. The amount of the target protein remaining in the soluble fraction can be quantified by various methods, such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of the inhibitor concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of inhibitor required to stabilize 50% of the target protein.

KiNativ™

KiNativ™ is a chemical proteomics platform that uses biotinylated, irreversible ATP/ADP probes to profile the activity of kinases in their native cellular environment.[20][21][22]

KiNativ Workflow Lyse cells Lyse cells Treat lysate with inhibitor Treat lysate with inhibitor Lyse cells->Treat lysate with inhibitor Add biotinylated ATP/ADP probe Add biotinylated ATP/ADP probe Treat lysate with inhibitor->Add biotinylated ATP/ADP probe Digest proteins and enrich for biotinylated peptides Digest proteins and enrich for biotinylated peptides Add biotinylated ATP/ADP probe->Digest proteins and enrich for biotinylated peptides Quantify peptides by LC-MS/MS Quantify peptides by LC-MS/MS Digest proteins and enrich for biotinylated peptides->Quantify peptides by LC-MS/MS

Caption: Overview of the KiNativ™ experimental workflow.

Detailed Protocol for KiNativ™ Profiling:

  • Cell Lysis: Harvest cells and prepare a native protein lysate using a non-denaturing lysis buffer.

  • Inhibitor Treatment: Aliquot the lysate and treat with different concentrations of the test inhibitor. Include a vehicle control.

  • Probe Labeling: Add a biotinylated acyl-phosphate probe that covalently labels the active site of kinases.

  • Protein Digestion: Digest the protein lysates into peptides using trypsin.

  • Enrichment of Labeled Peptides: Use streptavidin affinity chromatography to enrich for the biotinylated peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The degree of inhibition is determined by the reduction in the signal of the labeled peptide in the presence of the inhibitor compared to the vehicle control. This allows for the determination of IC50 values for the inhibitor against a large number of kinases simultaneously.

Kinobeads

The Kinobeads technology utilizes a set of immobilized broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate.[4][23][24] This affinity chromatography-based method is used in a competitive binding format to determine the selectivity of free inhibitors.[23][25][26]

Kinobeads Workflow Lyse cells Lyse cells Incubate lysate with inhibitor and Kinobeads Incubate lysate with inhibitor and Kinobeads Lyse cells->Incubate lysate with inhibitor and Kinobeads Elute and digest bound proteins Elute and digest bound proteins Incubate lysate with inhibitor and Kinobeads->Elute and digest bound proteins Identify and quantify proteins by LC-MS/MS Identify and quantify proteins by LC-MS/MS Elute and digest bound proteins->Identify and quantify proteins by LC-MS/MS Determine inhibitor selectivity Determine inhibitor selectivity Identify and quantify proteins by LC-MS/MS->Determine inhibitor selectivity

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of (1-Aminoisoquinolin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (1-Aminoisoquinolin-6-yl)methanol. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instructions to explain the causality behind each procedure, ensuring a deep understanding of the safety and environmental principles at play. Our commitment is to furnish the scientific community with information that fosters a culture of safety and builds unwavering trust in laboratory practices.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—an aminoisoquinoline core—provides a strong basis for hazard assessment by comparing it to structurally related compounds.

The primary hazards are associated with the 1-aminoisoquinoline moiety. Aromatic amines and amino-heterocyclic compounds are frequently classified as irritants and may carry more significant health risks. The SDS for the parent compound, 1-Aminoisoquinoline, indicates it causes skin and serious eye irritation and may cause respiratory irritation[1][2][3]. Similar amino-quinoline and -isoquinoline derivatives are also listed as harmful if swallowed, in contact with skin, or inhaled[4][5][6].

Furthermore, isoquinoline itself is recognized as a nitrogen-containing heterocyclic contaminant that can pose a threat to aquatic environments.[7] Therefore, this compound must be treated as a hazardous chemical waste with potential human toxicity and ecotoxicity. Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[8][9][10]

Core Principles of Compliant Chemical Waste Management

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[11][12][13]. These regulations mandate a "cradle-to-grave" approach to hazardous waste, meaning it must be tracked from generation to final disposal.[14]

The guiding principles for handling this compound waste are:

  • Waste Minimization : Only synthesize or use the minimum amount of the chemical necessary for your procedure to reduce the volume of waste generated.[10][15][16]

  • Segregation : Never mix incompatible waste streams. This compound waste should be kept separate from other chemicals, particularly strong oxidizing agents, to prevent unforeseen reactions.[10][17][18]

  • Identification : All waste must be accurately and clearly labeled. This is a primary requirement from the EPA and ensures safe handling by all personnel and waste contractors.[14][19]

  • Containment : Waste must be stored in appropriate, sealed, and chemically resistant containers to prevent leaks and environmental release.[10][16][18]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Safe handling is the first step in proper disposal. All personnel handling this compound, whether in pure form or as waste, must use appropriate PPE.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum)To prevent dermal contact and absorption. Aromatic amines can be irritating or toxic upon skin contact.[9][20]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes of solutions or contact with solid dust, which can cause serious irritation.[1][3][9]
Body Protection Standard laboratory coatTo protect skin and personal clothing from contamination.[9][17]
Respiratory System Handle only in a certified chemical fume hoodTo prevent inhalation of dust or aerosols, as the compound may cause respiratory irritation.[1][13][20]

Step-by-Step Disposal Protocol

The mandated and only acceptable method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9]

Step 1: Waste Identification and Segregation
  • Labeling : Immediately upon generation, affix a hazardous waste label to the collection container. The EPA requires that each label clearly state the words "Hazardous Waste".[14][19]

  • Content Identification : Clearly write the full chemical name, "this compound," and list all other components of the waste solution, including solvents and their approximate percentages.[8][18]

  • Segregation : Keep this waste stream separate from all others at the point of generation. Do not mix it with acids, bases, or strong oxidizers.[17][18]

Step 2: Waste Collection and Containment
  • Container Selection : Collect waste in a sturdy, leak-proof container with a tightly sealing screw cap. The container material must be chemically compatible (e.g., glass or high-density polyethylene for solutions).[10][11][18]

  • Filling : Do not overfill the container. Leave at least 10% of headspace (one inch) to allow for vapor expansion.[11][18]

  • Secondary Containment : Store the sealed waste container in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the primary container in case of a leak.[10][11]

Step 3: On-Site Storage (Satellite Accumulation)
  • Location : Store the contained waste in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[14][18]

  • Container Status : Keep the waste container closed at all times except when adding waste.[10]

  • Quantity Limits : Adhere to institutional and EPA limits for the amount of waste stored in an SAA (typically up to 55 gallons).[14][21]

Step 4: Arranging for Final Disposal
  • Contact EHS : Once the waste container is full or your experiment is complete, contact your institution's EHS department or the designated hazardous waste manager to schedule a pickup.[9][20]

  • Provide Information : Be prepared to provide the EHS team with the information from your hazardous waste label. They will need this for their records and to ensure compliant transport and disposal.[9]

Disposal Decision Workflow

The following diagram outlines the critical decision points for managing this compound waste from generation to pickup.

G cluster_0 cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Collection & Containment cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal start Waste Generated (Pure solid, solution, or contaminated labware) identify Identify as Hazardous: This compound start->identify label_waste Attach 'Hazardous Waste' Label & List All Components identify->label_waste segregate Segregate from Other Waste Streams label_waste->segregate collect Collect in Compatible, Leak-Proof Container segregate->collect secondary Place in Secondary Containment collect->secondary store Store in Designated SAA (Keep Container Closed) secondary->store contact Container Full or Project Complete? store->contact contact->store No pickup Request Pickup from EHS / Licensed Contractor contact->pickup Yes

Caption: Workflow for proper disposal of this compound.

Spill and Emergency Procedures

Accidents can occur despite careful planning. In the event of a spill:

  • Alert Personnel : Immediately alert others in the vicinity and evacuate the area if the spill is large or produces significant dust/vapors.[17]

  • Don PPE : Before attempting cleanup, don the appropriate PPE as listed in the table above.

  • Containment : For small spills of solid material, carefully sweep it up and place it into a sealed container for disposal as hazardous waste. Avoid creating dust.[22] For small liquid spills, use an inert absorbent material (e.g., vermiculite or sand), then collect the contaminated material into a sealed container.

  • Decontaminate : Clean the spill area with a suitable solvent (consult your institution's EHS guidelines), collecting all cleaning materials for disposal as hazardous waste.

  • Reporting : Report all spills to your laboratory supervisor and EHS department, as required by institutional policy.[17]

Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste.

  • Triple Rinse : If permitted by your institution, triple-rinse the container with a suitable solvent (e.g., methanol or acetone).[9]

  • Collect Rinsate : Crucially, all rinsate from this process must be collected and disposed of as hazardous chemical waste. [9] Do not pour it down the drain.

  • Deface and Discard : After triple-rinsing, deface the original label and puncture the container to prevent reuse.[9] Dispose of the decontaminated container according to your EHS guidelines.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental stewardship.

References

  • Title: Managing Hazardous Chemical Waste in the Lab Source: LabManager URL: [Link]

  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]

  • Title: Properly Managing Chemical Waste in Laboratories Source: Ace Waste URL: [Link]

  • Title: Hazardous Waste and Disposal Source: American Chemical Society URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Northwestern University URL: [Link]

  • Title: OSHA Compliance For Laboratories Source: US Bio-Clean URL: [Link]

  • Title: Management of Chemicals - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) Bookshelf URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Dartmouth Policy Portal URL: [Link]

  • Title: Are There Specific Regulations for Disposing of Chemical Waste in a Lab Source: Needle.Tube URL: [Link]

  • Title: 4-Aminopyridine SOP Source: University of Washington Environmental Health & Safety URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: safety data sheet sds/msds 2-amino pyridine Source: Biochem Chemopharma URL: [Link]

  • Title: 2-AMINO PYRIDINE FOR SYNTHESIS MSDS Source: Loba Chemie URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US EPA URL: [Link]

  • Title: Laboratory Waste Management: The New Regulations Source: MedicalLab Management URL: [Link]

  • Title: Chemical Handling and Storage Source: Iowa State University Environmental Health and Safety URL: [Link]

  • Title: Laboratory Safety Guidance Source: OSHA URL: [Link]

  • Title: Regulation of Laboratory Waste Source: American Chemical Society URL: [Link]

  • Title: The OSHA Lab Standard and the MSC Chemical Safety Manual Source: Murray State University URL: [Link]

  • Title: Theoretical insight into the removal process of isoquinoline by UV/Cl and UV/PDS: Oxidation mechanism and toxicity assessment Source: PubMed URL: [Link]

  • Title: APPENDIX I: OSHA LABORATORY STANDARD Source: Southwest Tennessee Community College URL: [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (1-Aminoisoquinolin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a novel research compound, (1-Aminoisoquinolin-6-yl)methanol lacks extensive, publicly available safety data. This guide provides a robust framework for personal protective equipment (PPE) and safe handling, constructed by synthesizing data from structurally similar molecules. This principle of "hazard assessment by analogy" is a cornerstone of laboratory safety for new chemical entities. The biological activity of isoquinoline derivatives, many of which are investigated as antimicrobial agents, necessitates a cautious and conservative approach to handling.[1][2]

Hazard Assessment by Analogy

Given the absence of a specific Safety Data Sheet (SDS) for this compound (CAS 1374656-02-6)[3], we must infer its potential hazards from close structural analogs. This compound combines the features of an aminoisoquinoline and an isoquinolinylmethanol. The analysis of related compounds strongly suggests that it should be handled as, at minimum, a skin and eye irritant with potential for acute toxicity and respiratory irritation.

Analogous Compound CAS Number Known Hazards Source
1-Aminoisoquinoline 1532-84-9Causes skin irritation, Causes serious eye irritation.[4]
8-Aminoisoquinoline 23687-27-6Acute oral, dermal, and inhalation toxicity; Causes skin and serious eye irritation.[5]
6-Aminoquinoline 580-15-4Acute oral, dermal, and inhalation toxicity; Causes skin and serious eye irritation; May cause respiratory irritation.[6]
Isoquinolin-6-ylmethanol 188861-59-8Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.

Based on this data, this compound should be presumed to be hazardous and handled with appropriate care to prevent all routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

Engineering controls, such as a certified chemical fume hood, are the first line of defense. All manipulations of this compound, especially the solid form, must be performed within a fume hood to minimize inhalation risk.[5][7] The following PPE is mandatory for all work involving this substance.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation or damage.[4][6]

  • Chemical Splash Goggles: At a minimum, ANSI Z87.1-rated or EN 166 compliant chemical splash goggles are required.[8][9] These provide a seal around the eyes to protect from dust, splashes, and vapors.

  • Face Shield: When handling larger quantities (>1 g) or when there is a significant risk of splashing (e.g., during reaction quenching or extractions), a full-face shield should be worn in addition to chemical splash goggles.[10]

Skin and Body Protection

This compound is presumed to be a skin irritant and potentially absorbed through the skin.[5]

  • Gloves: Nitrile gloves are the standard choice for handling many laboratory chemicals. It is critical to inspect gloves for any signs of degradation or pinholes before use.[8] For procedures involving prolonged solvent exposure, consult the glove manufacturer's compatibility and breakthrough time data. Always remove gloves using a technique that avoids contaminating your skin.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a snug fit at the wrists is required to protect skin and clothing from contamination.

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, chemical-resistant coveralls may be necessary.[11]

Respiratory Protection

The primary method for preventing inhalation is the use of a chemical fume hood.[7]

  • Fume Hood: All weighing of the solid and solution preparations must be conducted in a properly functioning chemical fume hood.

  • Respirator: In situations where engineering controls may be insufficient, such as a large spill or equipment failure, respiratory protection is necessary. A NIOSH-approved respirator with particulate filters (for solids) or organic vapor cartridges may be required.[8][12] All respirator use must be done under a formal respiratory protection program that includes fit testing and training.

PPE Selection by Laboratory Task

The level of PPE required may vary based on the specific task and the scale of the operation.

Laboratory Task Scale Required PPE Rationale
Weighing Solid Compound < 1 gChemical Splash Goggles, Nitrile Gloves, Lab Coat. (All within a fume hood)Prevents inhalation of fine powder and protects from incidental skin/eye contact.
Preparing Stock Solution < 100 mLChemical Splash Goggles, Nitrile Gloves, Lab Coat. (All within a fume hood)Protects against splashes of the dissolved compound and solvent vapors.[10][13]
Running a Reaction AnyFace Shield over Goggles, Nitrile Gloves, Lab Coat. (All within a fume hood)Provides enhanced protection against potential splashes or exothermic events during the reaction.
Spill Cleanup AnyFace Shield over Goggles, Double Nitrile Gloves, Lab Coat. Respirator may be required.Minimizes exposure during an uncontrolled release. Assess the spill size to determine if a higher level of PPE is needed.[12]

Safe Handling and Disposal Workflow

The following diagram outlines the critical steps for safely handling this compound from initial preparation to final waste disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal prep_risk 1. Review SDS of Analogs & Assess Risks prep_ppe 2. Don Correct PPE (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe prep_hood 3. Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh 4. Weigh Solid Compound prep_hood->handle_weigh Begin Work handle_sol 5. Prepare Solution handle_weigh->handle_sol handle_react 6. Perform Reaction/ Experiment handle_sol->handle_react clean_decon 7. Decontaminate Glassware & Surfaces (in hood) handle_react->clean_decon End Experiment clean_waste 8. Dispose of Waste in Labeled Hazardous Waste Container clean_decon->clean_waste clean_doff 9. Doff PPE (Gloves First) clean_waste->clean_doff clean_wash 10. Wash Hands Thoroughly clean_doff->clean_wash

Caption: Safe Handling Workflow for this compound.

Emergency Procedures and Disposal

Emergency Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][5]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Disposal Plan

All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.

  • Collect all solid and liquid waste in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE (gloves, bench paper) should be placed in a designated solid waste stream.

  • Follow all institutional, local, and national regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain.

By adhering to these stringent PPE and handling protocols, researchers can safely work with this compound, minimizing the risk of personal exposure and environmental contamination.

References

  • National Institute of Standards and Technology. (2015). Safety Data Sheet. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. [Link]

  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. [Link]

  • Methanol Safety Data Sheet. (2024). Safety Data Sheet. [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • PubMed. (2013). Novel isoquinoline derivatives as antimicrobial agents. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.